Product packaging for Eleutheroside C(Cat. No.:CAS No. 18997-88-1)

Eleutheroside C

カタログ番号: B100360
CAS番号: 18997-88-1
分子量: 208.21 g/mol
InChIキー: WYUFTYLVLQZQNH-HNEXDWKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Ethyl-beta-D-galactoside is a glycoside.
Eleutheroside C has been reported in Rubus niveus, Agave amica, and Justicia adhatoda with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O6 B100360 Eleutheroside C CAS No. 18997-88-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-HNEXDWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Record name Eleutheroside C
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879263
Record name ?-D-GALACTOPYRANOSIDE, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18997-88-1
Record name ?-D-GALACTOPYRANOSIDE, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Eleutheroside C: An In-depth Technical Guide on its Known Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C is a glycoside found as a constituent of several medicinal plants, including Eleutherococcus senticosus (Siberian Ginseng), Polianthes tuberosa, and Eleutherine bulbosa.[1] While the broader class of eleutherosides, particularly Eleutherosides B and E, have been the subject of extensive research for their diverse pharmacological effects, this compound remains one of the lesser-studied compounds in this family. This technical guide synthesizes the currently available, albeit limited, scientific information on the biological activities of this compound. It aims to provide a clear overview of what is known and to highlight the significant knowledge gaps that present opportunities for future research.

Chemically, this compound has been identified as ethyl α-D-galactoside.[1][2] Its presence has been confirmed in various plant extracts, often alongside other more abundant eleutherosides.[3]

Eleutheroside_C_Identification cluster_plant_sources Plant Sources Eleutherococcus senticosus Eleutherococcus senticosus This compound This compound Eleutherococcus senticosus->this compound Polianthes tuberosa Polianthes tuberosa Polianthes tuberosa->this compound Eleutherine bulbosa Eleutherine bulbosa Eleutherine bulbosa->this compound Ethyl α-D-galactoside Ethyl α-D-galactoside This compound->Ethyl α-D-galactoside Chemical Identity

Figure 1: Identification and sources of this compound.

Predicted Biological Activities

Current understanding of the biological activities of this compound is primarily based on computational and network pharmacology studies, which predict potential therapeutic effects based on interactions with biological targets. Direct experimental validation of these predicted activities for the isolated this compound is largely lacking.

Anti-Cancer Potential

Network pharmacology studies have identified this compound as a potential bioactive compound in the context of cancer.

  • Breast Cancer: In a study on Eleutherine bulbosa, this compound was one of four compounds identified with a high relevance score for targeting genes associated with breast cancer.[4] The study predicted that this compound interacts with several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP1A2, as well as Peptidylprolyl Isomerase G (PPIG).[4] However, the study proceeded to experimentally validate the effects of the whole extract and another compound, resveratrol, not this compound specifically.[4]

  • Lung Cancer: Another network pharmacology study focusing on Eleutherine bulbosa for the treatment of lung cancer also identified this compound as one of the potentially active compounds.[5] This study, similar to the breast cancer research, used computational methods to predict interactions but did not provide experimental data on the effects of isolated this compound.[5]

It is crucial to emphasize that these findings are predictive and require experimental verification to confirm any anti-cancer activity of this compound.

Contextualizing with Other Eleutherosides

To provide a broader context, it is useful to briefly review the well-documented activities of other major eleutherosides, which may suggest potential, though unproven, avenues for future investigation of this compound.

  • Eleutheroside B (Syringin): This compound has demonstrated a range of activities including neuroprotective, anti-inflammatory, anti-fatigue, and anti-diabetic effects.[6][7] It has been shown to alleviate oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a model of high-altitude cerebral edema.[7]

  • Eleutheroside E: This lignan (B3055560) has been extensively studied for its immunomodulatory, anti-inflammatory, and neuroprotective properties.[6] It has been shown to ameliorate insulin (B600854) resistance in type 2 diabetic mice by enhancing glucose uptake and regulating glucose metabolism.[8][9] In the context of cancer, Eleutheroside E has been found to have an anti-tumor role in cervical cancer by inhibiting the PI3K pathway and reprogramming metabolic responses.[10]

Quantitative Data

There is a notable absence of quantitative data, such as IC50 or EC50 values, for the biological activities of isolated this compound in the current scientific literature. The available quantitative data primarily pertains to Eleutherosides B and E.

Experimental Protocols

Detailed experimental protocols specifically designed to investigate the biological activities of this compound are not available in published literature. Research has focused on the crude extracts of plants containing this compound or on other, more abundant eleutherosides.

Conclusion and Future Directions

The current body of scientific knowledge on the specific biological activities of this compound is exceptionally limited. While network pharmacology studies suggest potential anti-cancer properties, these predictions await experimental validation. The lack of in vitro and in vivo studies on the isolated compound means there is no concrete evidence for its mechanisms of action, no quantitative data on its efficacy, and no established experimental protocols for its study.

This significant knowledge gap underscores the need for further research. Future studies should focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure this compound to enable targeted biological assays.

  • In Vitro Screening: Assessing the cytotoxic, anti-inflammatory, neuroprotective, and immunomodulatory effects of isolated this compound in relevant cell-based models.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound if any biological activity is observed.

  • In Vivo Studies: Validating any promising in vitro findings in appropriate animal models to understand its physiological effects, pharmacokinetics, and safety profile.

For researchers and drug development professionals, this compound represents an unexplored component of a well-known medicinal plant family, holding potential for new therapeutic discoveries. However, significant foundational research is required to move from computational prediction to substantiated biological activity.

References

Eleutheroside C: A Technical Guide to Its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside C, chemically identified as ethyl α-D-galactopyranoside, is a simple glycoside that stands apart from the more complex lignan (B3055560) and triterpenoid (B12794562) glycosides typically associated with the "eleutheroside" name from Eleutherococcus senticosus (Siberian Ginseng). This guide provides a comprehensive overview of the discovery, structure elucidation, and natural sources of this compound. It details a generalized protocol for its isolation and addresses the current landscape of its known biological activities. Notably, while this compound itself has shown limited bioactivity in preliminary screens, this guide also explores the significant biological effects of its close structural isomer, ethyl α-D-glucoside, particularly its influence on skin health, to provide a broader context for researchers in glycoscience.

Discovery and Structure Elucidation

This compound was first isolated and identified in 2002 by a team of researchers led by Khalid Mohammed Khan[1][2]. The compound was not found in the commonly associated Siberian Ginseng, but rather from the bulbs of the tuberose plant, Polianthes tuberosa[1][2].

The structure was determined to be ethyl α-D-galactopyranoside through extensive spectroscopic and chemical methods[1]. Key analytical techniques included:

  • FAB Mass Spectrometry: This technique was used to determine the molecular weight of the compound. The positive ion FAB mass spectrum for ethyl α-D-galactopyranoside showed a molecular ion peak [M+H]⁺ at m/z 209, corresponding to a molecular formula of C₈H₁₆O₆.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum in deuterated methanol (B129727) (CD₃OD) revealed a characteristic anomeric proton signal as a doublet at δ 5.33 with a coupling constant (J) of 3.6 Hz. This small coupling constant is indicative of an α-anomeric configuration.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum showed a distinct anomeric carbon signal at δ 104.1.

  • Hydrolysis: Acid hydrolysis of the compound yielded galactose as the sugar moiety, confirming its identity.

This discovery was significant as it distinguished this compound chemically from other compounds in the eleutheroside family, such as the complex lignan glycoside Eleutheroside E (C₃₄H₄₆O₁₈).

Natural Sources

The primary and original source from which this compound was isolated is the bulbs of Polianthes tuberosa L., a perennial plant of the Asparagaceae family commonly known as the tuberose. While the plant is renowned for its intensely fragrant flowers used in perfumery, its bulbs contain a variety of glycosides, including this compound.

Subsequent phytochemical investigations have identified ethyl α-D-galactopyranoside in other plant species, including:

  • The leaves of Cleome chelidonii.

  • Rubus niveus and Justicia adhatoda have also been reported as potential sources.

Despite its identification in these sources, the quantitative abundance of this compound has not been well-documented.

Quantitative Data

A thorough review of existing literature reveals a significant gap in the quantitative analysis of this compound in its natural sources. Studies on Polianthes tuberosa have predominantly focused on the extraction yield of the total "concrete" or essential oils for the fragrance industry, rather than the quantification of individual non-volatile glycosides. Consequently, no specific data on the concentration (e.g., mg/g of dry weight) or percentage yield of this compound from plant material is currently available.

Table 1: Concentration of this compound in Natural Sources

Natural Source Plant Part Concentration / Yield Reference
Polianthes tuberosa Bulbs Data not available N/A

| Cleome chelidonii | Leaves | Data not available | N/A |

Experimental Protocols

Isolation of this compound from Polianthes tuberosa

The following is a generalized workflow for the isolation and purification of this compound from tuberose bulbs, based on the original discovery and standard phytochemical practices.

// Nodes A [label="Fresh Bulbs of Polianthes tuberosa"]; B [label="Drying and Grinding\nto a fine powder"]; C [label="Solvent Extraction\n(e.g., with Methanol or Ethanol)\nMultiple extractions for exhaustive recovery"]; D [label="Filtration and Concentration\n(Rotary Evaporation under reduced pressure)"]; E [label="Crude Glycoside Extract"]; F [label="Solvent Partitioning\n(e.g., n-Hexane to remove lipids,\nfollowed by Ethyl Acetate and n-Butanol)"]; G [label="Polar Fraction (n-Butanol)\nEnriched with glycosides"]; H [label="Column Chromatography\n(e.g., Silica Gel or Sephadex LH-20)"]; I [label="Fraction Collection and Analysis\n(e.g., by Thin Layer Chromatography - TLC)"]; J [label="Purification by HPLC\n(High-Performance Liquid Chromatography)"]; K [label="Pure this compound\n(ethyl α-D-galactopyranoside)"]; L [label="Structure Elucidation\n(NMR, Mass Spectrometry)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L [style=dashed, color="#EA4335"]; }

Caption: Signaling effects of ethyl α-D-glucoside on human dermal fibroblasts.

The mechanism involves the upregulation of fibroblast growth factors (FGF1, FGF7) and collagen genes (COL1A1, COL1A2, COL3A1), leading to increased fibroblast proliferation and collagen synthesis, which are crucial for maintaining skin structure and function.

Conclusion

This compound is chemically defined as ethyl α-D-galactopyranoside, a simple glycoside first isolated from the bulbs of Polianthes tuberosa. Its discovery clarified its distinct identity from the complex bioactive compounds found in Siberian Ginseng. While current research indicates a lack of significant antimicrobial or cytotoxic activity for this compound itself, the field of glycoscience is dynamic. The pronounced dermatological activity of its isomer, ethyl α-D-glucoside, suggests that subtle structural changes in simple glycosides can lead to significant functional differences. For drug development professionals, while this compound may not be a primary active candidate, it serves as a valuable scaffold. Future research could explore the synthesis of this compound derivatives to investigate if modifications to the galactopyranoside moiety could unlock novel biological activities.

References

Eleutheroside C: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, also known as Ethyl α-D-galactoside, is a glycoside that has been isolated from natural sources. While the family of eleutherosides, primarily extracted from Eleutherococcus senticosus, is known for a wide range of biological activities, this compound presents a simpler chemical entity. This technical guide provides an in-depth overview of the chemical structure and stereochemistry of this compound, including available quantitative data and detailed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is chemically identified as ethyl α-D-galactopyranoside. Its structure consists of an ethyl group linked via an α-glycosidic bond to the anomeric carbon of a D-galactose sugar moiety in its pyranose form.

Chemical Formula: C₈H₁₆O₆

IUPAC Name: (2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]

CAS Number: 15486-24-5[1][2]

Molecular Weight: 208.21 g/mol [1]

The stereochemistry of this compound is defined by the D-configuration of the galactose unit and the α-configuration of the anomeric ethyl linkage. The pyranose ring of the galactose moiety adopts a chair conformation.

Diagram: Chemical Structure of this compound

Eleutheroside_C_Structure cluster_galactose α-D-Galactopyranoside Ring cluster_substituents α-D-Galactopyranoside Ring C1 C1 C2 C2 C1->C2 OEt OEt C1->OEt α-linkage H1 H C1->H1 C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 OH4 OH C4->OH4 O5 O C5->O5 CH2OH CH₂OH C5->CH2OH O5->C1 Eleutheroside_C_Workflow cluster_isolation Isolation cluster_elucidation Structure Elucidation plant_material Powdered Bulbs of Polianthes tuberosa extraction Sequential Solvent Extraction (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) plant_material->extraction column_chromatography Silica Gel Column Chromatography of n-Butanol Extract extraction->column_chromatography purification Purification of Fractions (e.g., Preparative TLC/HPLC) column_chromatography->purification mass_spec FAB Mass Spectrometry purification->mass_spec nmr_spec ¹H and ¹³C NMR Spectroscopy purification->nmr_spec hydrolysis Acid/Enzymatic Hydrolysis purification->hydrolysis structure_determination Structure Determination mass_spec->structure_determination nmr_spec->structure_determination hydrolysis->structure_determination final_structure final_structure structure_determination->final_structure This compound (Ethyl α-D-galactopyranoside)

References

Eleutheroside C biosynthesis pathway in Eleutherococcus senticosus

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis in Eleutherococcus senticosus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eleutherococcus senticosus (Siberian ginseng) is a medicinal plant renowned for its rich profile of bioactive compounds, particularly eleutherosides. These compounds are broadly classified into phenylpropanoids (e.g., Eleutheroside B) and triterpenoid saponins (B1172615) (e.g., Eleutherosides I, K, L, M). This document provides a comprehensive technical overview of the biosynthesis of the pharmacologically significant oleanane-type triterpenoid saponins.

A clarification on nomenclature is warranted. While the designation "Eleutheroside C" exists, it refers to the simple compound ethyl α-D-galactoside, which is structurally distinct from the complex saponins and not a primary focus of biosynthetic research in E. senticosus. This guide will instead focus on the intricate, multi-step pathway responsible for producing the complex triterpenoid saponins that define the medicinal properties of this plant.

We will detail the enzymatic steps from primary metabolism through the mevalonate (B85504) (MVA) pathway, the cyclization of the triterpene skeleton, and the subsequent "tailoring" reactions of oxidation and glycosylation that generate the vast diversity of saponins. This guide includes structured data tables, detailed experimental protocols for gene discovery and metabolite analysis, and visualizations of the key pathways and workflows to support advanced research and development.

The Triterpenoid Saponin Biosynthetic Pathway

The synthesis of oleanane-type saponins in E. senticosus is a complex process that can be divided into three major stages:

  • Upstream Synthesis: The formation of the universal C5 isoprene (B109036) unit, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP) via the cytosolic mevalonate (MVA) pathway.

  • Triterpene Skeleton Formation: The condensation of IPP and DMAPP units to form the C30 precursor, 2,3-oxidosqualene (B107256), followed by its stereospecific cyclization into the pentacyclic triterpene, β-amyrin.

  • Downstream Modification: A series of tailoring reactions, including oxidation by Cytochrome P450 monooxygenases (CYPs) and glycosylation by UDP-dependent glycosyltransferases (UGTs), which decorate the β-amyrin skeleton to produce a diverse array of saponins.[1]

Upstream: The Mevalonate (MVA) Pathway

Triterpenoids are synthesized via the MVA pathway in the cytoplasm.[1] This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce farnesyl pyrophosphate (FPP), the direct precursor to the triterpene backbone. Transcriptomic analysis of E. senticosus has successfully identified the genes encoding all the requisite enzymes for this pathway.[1][2]

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa AACT/HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mvp Mevalonate-5-P mevalonate->mvp MK mvpp Mevalonate-5-PP mvp->mvpp PMK ipp IPP mvpp->ipp MDD dmpp DMAPP ipp->dmpp gpp GPP ipp->gpp fpp FPP ipp->fpp dmpp->gpp GPPS gpp->fpp FPS squalene Squalene fpp->squalene SS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene SE

Caption: The Mevalonate (MVA) pathway for triterpenoid precursor synthesis.
Triterpene Skeleton Formation and Modification

The crucial diversification step in triterpenoid biosynthesis is the cyclization of the linear 2,3-oxidosqualene.[1] In E. senticosus, this is catalyzed by specific oxidosqualene cyclases (OSCs).

  • Cyclization: The OSC β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane (B1240867) skeleton, β-amyrin. This is the foundational structure for the major saponins in the plant.

  • Oxidation: The β-amyrin skeleton undergoes a series of oxidative modifications catalyzed by Cytochrome P450 (CYP) enzymes. A key modification is the oxidation at the C-28 position, often mediated by a CYP from the CYP716A subfamily, to convert β-amyrin into oleanolic acid, a common sapogenin (aglycone).

  • Glycosylation: Finally, UDP-dependent glycosyltransferases (UGTs) catalyze the attachment of various sugar moieties to the sapogenin. This step is critical for the solubility and biological activity of the final saponin compounds. Transcriptome analysis suggests that UGTs from the UGT85A subfamily are strong candidates for this role in E. senticosus.

Saponin_Biosynthesis cluster_synthesis Triterpenoid Skeleton Modification and Glycosylation oxidosqualene 2,3-Oxidosqualene beta_amyrin β-Amyrin oxidosqualene->beta_amyrin OSC (β-amyrin synthase) oleanolic_acid Oleanolic Acid (Sapogenin) beta_amyrin->oleanolic_acid CYP (e.g., CYP716A) saponin Oleanane-type Saponin (e.g., Eleutheroside K/M) oleanolic_acid->saponin UGTs

Caption: Key enzymatic steps in oleanane-type saponin biosynthesis.

Data Presentation: Key Enzymes and Genes

Table 1: Enzymes of the Mevalonate (MVA) Pathway Identified in the E. senticosus Transcriptome

Enzyme Abbreviation Enzyme Name Function
AACT Acetyl-CoA C-acetyltransferase Condenses two Acetyl-CoA molecules.
HMGS HMG-CoA synthase Produces HMG-CoA.
HMGR HMG-CoA reductase Rate-limiting step; converts HMG-CoA to Mevalonate.
MK Mevalonate kinase Phosphorylates Mevalonate.
PMK Phosphomevalonate kinase Adds a second phosphate (B84403) group.
MDD Mevalonate diphosphate (B83284) decarboxylase Decarboxylates MVPP to form IPP.
IDI Isopentenyl diphosphate isomerase Isomerizes IPP to DMAPP.
GPPS Geranyl diphosphate synthase Synthesizes GPP (C10) from IPP and DMAPP.
FPS Farnesyl diphosphate synthase Synthesizes FPP (C15) from GPP and IPP.
SS Squalene synthase Condenses two FPP molecules to form Squalene.
SE Squalene epoxidase Oxidizes Squalene to 2,3-Oxidosqualene.

Source: Data compiled from transcriptomic analysis by Hwang et al. (2015).

Table 2: Candidate Genes for Downstream Triterpenoid Saponin Biosynthesis in E. senticosus

Gene Family Candidate Gene ID (from Hwang et al., 2015) Putative Function / Homology Expression Profile
OSC EsBAS β-amyrin synthase Constitutively expressed; upregulated by MeJA.
CYP CYP-1 CYP716 Family Upregulated >2-fold by MeJA treatment.
CYP CYP-16 CYP72A Family Upregulated >2-fold by MeJA treatment.
CYP CYP-18 CYP716 Family (β-amyrin 28-oxidase) Upregulated >2-fold by MeJA treatment.
UGT UGT-3 UGT73 Family Upregulated >1.5-fold by MeJA treatment.
UGT UGT-10 UGT85A Family Upregulated >1.5-fold by MeJA treatment.
UGT UGT-11 UGT85A Family Upregulated >1.5-fold by MeJA treatment.

Source: Candidate genes selected based on upregulation following methyl jasmonate (MeJA) treatment in the study by Hwang et al. (2015).

Experimental Protocols

The identification of genes and the analysis of metabolites in the eleutheroside biosynthesis pathway rely on a combination of transcriptomic and metabolomic techniques.

Gene Discovery via De Novo Transcriptome Sequencing

This protocol outlines a typical workflow for identifying candidate genes involved in biosynthesis from a plant with no reference genome.

Experimental_Workflow cluster_workflow Experimental Workflow for Gene Discovery plant_material 1. Plant Material (E. senticosus leaves +/- MeJA elicitor) rna_extraction 2. Total RNA Extraction & mRNA Purification plant_material->rna_extraction cdna_library 3. cDNA Library Construction rna_extraction->cdna_library sequencing 4. High-Throughput Sequencing (e.g., 454 Pyrosequencing) cdna_library->sequencing assembly 5. De Novo Assembly of Reads (Contigs & Singletons) sequencing->assembly annotation 6. Functional Annotation (BLAST against public databases) assembly->annotation candidate_selection 7. Candidate Gene Selection (CYPs, UGTs, etc.) annotation->candidate_selection qpcr 8. qPCR Validation (Confirm differential expression) candidate_selection->qpcr functional_characterization 9. Functional Characterization (Heterologous expression, enzyme assays) qpcr->functional_characterization

Caption: A typical workflow for discovering biosynthesis genes.

Methodology based on Hwang et al. (2015):

  • Plant Material and Treatment: E. senticosus plants are treated with an elicitor, such as 100 µM methyl jasmonate (MeJA), to induce the expression of defense-related genes, including those for saponin biosynthesis. Leaf tissues are collected at time points post-treatment (e.g., 0 and 24 hours).

  • RNA Extraction and Library Preparation: Total RNA is extracted from leaf tissue using a standard kit. Genomic DNA is removed with DNase treatment. mRNA is then isolated from the total RNA using a purification kit with oligo(dT) beads.

  • cDNA Synthesis and Sequencing: The purified mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random hexamer primers. This is followed by second-strand synthesis. The resulting double-stranded cDNA is used to construct a library for high-throughput sequencing, for example, on a GS FLX Titanium platform (454 pyrosequencing).

  • De Novo Assembly and Annotation: After sequencing, raw reads are filtered to remove low-quality sequences and adapters. High-quality reads are then assembled de novo (without a reference genome) into contigs and singletons using software like Roche Newbler.

  • Functional Annotation: The assembled unique sequences (unigenes) are functionally annotated by performing BLAST searches against public protein and nucleotide databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG) to assign putative functions.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To validate the differential expression of candidate genes identified from transcriptome data.

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from control and MeJA-treated E. senticosus tissues as described in 3.1. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for each candidate gene (e.g., CYP-18, UGT-10) and a stable reference gene (e.g., Actin or GAPDH) for normalization. Primers should amplify a product of 100-200 bp.

  • qPCR Reaction: Prepare the qPCR reaction mixture in a total volume of 20 µL:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA template

    • 6 µL of nuclease-free water

  • Thermal Cycling: Perform the reaction on a real-time PCR system with a typical thermal profile:

    • Initial Denaturation: 95°C for 5 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 30 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Metabolite Analysis by UPLC-MS/MS

Objective: To qualitatively identify and quantitatively measure saponins in E. senticosus extracts.

  • Sample Preparation (Leaf Extract):

    • Dry leaf samples at 60°C and grind into a fine powder.

    • Extract ~0.1 g of powder with a suitable solvent (e.g., 70% aqueous methanol) overnight at 4°C.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

  • UPLC-QTOF-MS (Qualitative Analysis):

    • Chromatographic System: Waters ACQUITY UPLC system.

    • Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm).

    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

    • Gradient Program: A complex gradient is used to separate the compounds, for example: 2% B to 10% B (3 min), to 55% B (9 min), to 80% B (19 min), to 98% B (22 min).

    • Flow Rate: 0.3 mL/min.

    • MS System: Quadrupole Time-of-Flight (QTOF) mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100–1300.

  • UPLC-QTRAP-MS/MS (Quantitative Analysis):

    • System: UPLC system coupled to a triple quadrupole (QTRAP) mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: For each target saponin and internal standard, specific precursor ion → product ion transitions are monitored.

    • Quantification: A calibration curve is generated using authentic standards of the target eleutherosides. The concentration in the sample is determined by comparing its peak area to the standard curve.

Conclusion and Future Outlook

The biosynthetic pathway of oleanane-type triterpenoid saponins in Eleutherococcus senticosus is a complex and highly regulated process. Modern transcriptomic approaches have successfully laid the groundwork by identifying a comprehensive set of candidate genes, from the foundational MVA pathway to the crucial tailoring enzymes like β-amyrin synthase, CYPs, and UGTs. While the overall pathway is understood, significant work remains. The precise function and substrate specificity of the individual CYP and UGT candidate genes must be confirmed through heterologous expression and in vitro enzyme assays. Elucidating the transcriptional regulation networks that control this pathway will be key to metabolic engineering efforts. The detailed protocols and structured data provided in this guide offer a robust framework for researchers aiming to functionally characterize this pathway and ultimately harness it for the enhanced production of valuable medicinal compounds.

References

Physical and chemical properties of purified Eleutheroside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside C, chemically identified as Ethyl α-D-galactoside, is a glycoside found in various plant species, including Eleutherococcus senticosus. While research on many eleutherosides is extensive, this compound remains a less-characterized compound with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of purified this compound. It details experimental methodologies for its analysis and discusses potential biological activities and signaling pathways based on current scientific literature. All quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in research and development.

Chemical and Physical Properties

This compound is a monosaccharide glycoside. Its core structure consists of a galactose sugar moiety bonded to an ethyl group via an α-glycosidic linkage.

Table 1: Physical and Chemical Properties of Purified this compound (Ethyl α-D-galactoside)

PropertyValueSource
Systematic Name Ethyl α-D-galactopyranoside[1]
Synonyms This compound, Ethyl α-D-galactoside[1]
CAS Number 15486-24-5[2]
Molecular Formula C₈H₁₆O₆[2]
Molecular Weight 208.21 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 130-132 °C (for the β-anomer)[3]
Solubility Soluble in water, Dimethyl Sulfoxide (DMSO), Methanol (B129727), and Ethanol (B145695).[2][3]
Storage Store at -20°C.

Experimental Protocols

General Extraction and Purification of Eleutherosides from Plant Material

While a specific protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and purification of glycosides from plant sources can be adapted. The following is a composite protocol based on established methods for related compounds.[4][5][6]

Objective: To extract and purify this compound from plant material (e.g., roots of Eleutherococcus senticosus).

Materials:

  • Dried and powdered plant material

  • 70-80% Ethanol or Methanol

  • Lead Acetate (B1210297) solution

  • Hydrogen Sulfide (B99878) (H₂S) gas or a suitable sulfide salt

  • Macroporous adsorption resin (e.g., HPD100C)

  • Silica (B1680970) gel for column chromatography

  • Elution solvents: n-hexane, ethyl acetate, methanol, water in various ratios

  • Rotary evaporator

  • Freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Workflow Diagram:

experimental_workflow start Dried Plant Material extraction Soxhlet Extraction (70% Ethanol) start->extraction filtration1 Filtration extraction->filtration1 precipitation Lead Acetate Treatment (Tannin Removal) filtration1->precipitation filtration2 Filtration precipitation->filtration2 h2s_treatment H2S Treatment (Excess Lead Removal) filtration2->h2s_treatment filtration3 Filtration h2s_treatment->filtration3 concentration Rotary Evaporation filtration3->concentration crude_extract Crude Glycoside Extract concentration->crude_extract resin_chromatography Macroporous Resin Chromatography crude_extract->resin_chromatography elution1 Elution with Ethanol Gradient resin_chromatography->elution1 fraction_collection1 Fraction Collection elution1->fraction_collection1 hplc_analysis1 HPLC Analysis fraction_collection1->hplc_analysis1 pooling1 Pooling of Eleutheroside-rich Fractions hplc_analysis1->pooling1 concentration2 Rotary Evaporation pooling1->concentration2 semi_pure Semi-purified Extract concentration2->semi_pure silica_gel_chromatography Silica Gel Column Chromatography semi_pure->silica_gel_chromatography elution2 Elution with Hexane-EtOAc-MeOH Gradient silica_gel_chromatography->elution2 fraction_collection2 Fraction Collection elution2->fraction_collection2 hplc_analysis2 HPLC Analysis fraction_collection2->hplc_analysis2 pooling2 Pooling of Pure This compound Fractions hplc_analysis2->pooling2 final_concentration Rotary Evaporation pooling2->final_concentration freeze_drying Freeze-drying final_concentration->freeze_drying final_product Purified this compound freeze_drying->final_product

Caption: General workflow for the extraction and purification of this compound.

Procedure:

  • Extraction: The powdered plant material is subjected to Soxhlet extraction with 70% ethanol.

  • Preliminary Purification: The resulting extract is treated with a lead acetate solution to precipitate tannins and other impurities. After filtration, excess lead is removed by bubbling H₂S gas through the solution and subsequent filtration of the lead sulfide precipitate.

  • Concentration: The purified extract is concentrated under reduced pressure using a rotary evaporator to yield a crude glycoside mixture.

  • Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a pre-equilibrated macroporous resin column. The column is first washed with water to remove highly polar impurities. Glycosides are then eluted with a stepwise gradient of ethanol in water. Fractions are collected and analyzed by HPLC.

  • Silica Gel Chromatography: Fractions enriched with this compound are pooled, concentrated, and further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of n-hexane, ethyl acetate, and methanol).

  • Final Purification and Isolation: Fractions containing pure this compound, as determined by HPLC, are combined, the solvent is evaporated, and the final product is obtained after freeze-drying.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

  • Detection: UV detector at a low wavelength (around 205-220 nm) or an Evaporative Light Scattering Detector (ELSD).

Mass Spectrometry (MS)

  • Electrospray ionization (ESI) is a suitable method for the analysis of glycosides. The expected [M+Na]⁺ adduct for this compound would be approximately m/z 231.08.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Anomeric Proton (H-1): A doublet in the downfield region (δ 4.5-5.0 ppm) with a small coupling constant (J ≈ 3-4 Hz) is characteristic of an α-anomer.

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 1.0-4.0 ppm).

  • Sugar Protons (H-2 to H-6): A complex multiplet region between δ 3.0 and 4.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Anomeric Carbon (C-1): A signal in the region of δ 95-105 ppm.

  • Ethyl Group: Two signals in the upfield region (δ 15-20 ppm for CH₃ and δ 60-70 ppm for CH₂).

  • Sugar Carbons (C-2 to C-6): Signals in the region of δ 60-80 ppm.

Infrared (IR) Spectroscopy

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹.

  • C-O Stretching: Strong bands in the region of 1000-1200 cm⁻¹ characteristic of the glycosidic linkage and alcohol functionalities.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, research on the closely related compound, Ethyl α-D-glucoside (α-EG), provides valuable insights into its potential effects, particularly in the context of skin homeostasis.[7][8][9][10]

Effects on Human Dermal Fibroblasts

Studies on α-EG have demonstrated its positive effects on human dermal fibroblasts:

  • Increased Cell Proliferation: α-EG has been shown to increase the proliferation of normal human dermal fibroblasts (NHDF).[7][8][10]

  • Enhanced Collagen Production: Treatment with α-EG leads to an increase in the production of Type I collagen by NHDFs.[7][8][10]

Gene Expression Regulation

α-EG has been observed to upregulate the expression of several key genes in dermal fibroblasts:

  • Fibroblast Growth Factors: Increased mRNA expression of Fibroblast Growth Factor 1 (FGF1) and Fibroblast Growth Factor 7 (FGF7).[8][10]

  • Collagen Genes: Upregulation of COL1A1, COL1A2 (encoding Type I collagen), and COL3A1 (encoding Type III collagen).[8][10]

Potential Signaling Pathway

Based on the observed upregulation of fibroblast growth factors, a potential signaling pathway for ethyl glycosides like this compound can be proposed.

signaling_pathway EleutherosideC This compound (Ethyl α-D-galactoside) Fibroblast Dermal Fibroblast EleutherosideC->Fibroblast FGF_upregulation Upregulation of FGF1 & FGF7 mRNA Fibroblast->FGF_upregulation stimulates FGF_secretion Secretion of FGF1 & FGF7 FGF_upregulation->FGF_secretion Autocrine_Paracrine Autocrine/Paracrine Signaling FGF_secretion->Autocrine_Paracrine FGFR Fibroblast Growth Factor Receptor (FGFR) Autocrine_Paracrine->FGFR binds to MAPK_PI3K MAPK / PI3K-Akt Signaling Cascades FGFR->MAPK_PI3K activates Gene_Expression Altered Gene Expression MAPK_PI3K->Gene_Expression Collagen_upregulation Upregulation of COL1A1, COL1A2, COL3A1 Gene_Expression->Collagen_upregulation Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Collagen_synthesis Increased Collagen Synthesis Collagen_upregulation->Collagen_synthesis

Caption: Proposed signaling pathway for this compound in dermal fibroblasts.

This proposed pathway suggests that this compound may stimulate dermal fibroblasts to increase the expression and secretion of FGF1 and FGF7. These growth factors can then act in an autocrine or paracrine manner by binding to their receptors (FGFRs) on the cell surface. This binding would trigger downstream intracellular signaling cascades, such as the MAPK and PI3K-Akt pathways, leading to altered gene expression. The ultimate outcomes of this signaling cascade are increased fibroblast proliferation and enhanced synthesis of collagen, contributing to the maintenance and repair of the skin's extracellular matrix.

Conclusion and Future Directions

This compound (Ethyl α-D-galactoside) is a glycoside with defined physical and chemical properties. While detailed experimental protocols for its purification and comprehensive spectral data are not yet fully available in the public domain, methodologies for related compounds provide a strong foundation for its isolation and characterization. The biological activities of the analogous compound, Ethyl α-D-glucoside, suggest that this compound holds promise as a bioactive molecule, particularly in the field of dermatology and cosmetology.

Future research should focus on:

  • Developing and publishing a standardized protocol for the high-purity isolation of this compound from natural sources.

  • Comprehensive spectral characterization (NMR, MS, IR) of the purified compound to establish a reference standard.

  • In-depth investigation into the biological effects of this compound, particularly on skin cells, to confirm the activities suggested by its glucoside analog.

  • Elucidation of the specific signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

Such studies will be crucial for unlocking the full therapeutic and commercial potential of this and other under-investigated eleutherosides.

References

Eleutheroside C CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Eleutheroside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a glycoside identified by the CAS number 15486-24-5, represents an intriguing yet understudied molecule within the broader family of eleutherosides. While extensive research has focused on other members of this family, such as Eleutherosides B and E, for their adaptogenic and neuroprotective properties, this compound remains largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity. Due to the limited direct research on this compound, this guide also presents data on the closely related compound, Ethyl α-D-glucoside, to infer potential biological activities and mechanisms of action, particularly in the context of dermatology and tissue regeneration. This document aims to serve as a foundational resource to stimulate and guide future research into the pharmacological potential of this compound.

Chemical Identity and Properties

This compound is chemically known as Ethyl α-D-galactoside. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 15486-24-5[1]
Molecular Formula C₈H₁₆O₆[2]
Molecular Weight 208.21 g/mol [2]
Synonyms Ethyl α-D-galactopyranoside[3]

Overview of Eleutherosides

Eleutherosides are a diverse group of chemical compounds primarily isolated from the roots of Eleutherococcus senticosus, commonly known as Siberian ginseng.[4] These compounds are considered the main active constituents responsible for the plant's adaptogenic, immunomodulatory, and neuroprotective effects. The eleutheroside family includes various chemical structures, such as phenylpropanoids (Eleutherosides B, D, E) and triterpenoid (B12794562) saponins. While Eleutherosides B and E are the most studied, other members like this compound have been identified but have not been the subject of extensive pharmacological investigation.

Potential Biological Activity: Insights from a Structural Analog

Direct studies on the biological activity of this compound are scarce. However, significant research on its structural isomer, Ethyl α-D-glucoside, offers valuable insights into its potential therapeutic applications. Ethyl α-D-glucoside has demonstrated notable effects on human dermal fibroblasts, suggesting a potential role for this compound in dermatology and tissue regeneration.

Proliferation of Human Dermal Fibroblasts

Studies have shown that Ethyl α-D-glucoside can increase the proliferation of normal human dermal fibroblasts (NHDF). In one study, a concentration of 0.48 μM of Ethyl α-D-glucoside resulted in a 121.0% increase in NHDF proliferation compared to untreated cells. This suggests that this compound may possess similar mitogenic properties on dermal fibroblasts, a key cell type in wound healing and skin rejuvenation.

Stimulation of Collagen Synthesis

Beyond cell proliferation, Ethyl α-D-glucoside has been found to significantly increase the production of type I collagen in NHDFs. At a concentration of 0.048 μM, it led to a 159.6% increase in collagen I production. Furthermore, it has been shown to upregulate the mRNA expression of type I collagen genes (COL1A1 and COL1A2) and a type III collagen gene (COL3A1). This pro-collagen activity highlights a potential application for this compound in anti-aging skincare and therapies for conditions characterized by collagen loss.

Upregulation of Growth Factors

The mechanism behind the observed effects of Ethyl α-D-glucoside involves the upregulation of key growth factors. Specifically, it has been shown to increase the mRNA expression of fibroblast growth factor I and VII. These growth factors are pivotal in cell proliferation, migration, and tissue repair.

Postulated Signaling Pathway for this compound in Dermal Fibroblasts

Based on the activities of its glucoside analog and known pathways of collagen synthesis, a hypothetical signaling pathway for this compound in dermal fibroblasts can be proposed. This pathway likely involves the activation of transcription factors that regulate the expression of collagen and other extracellular matrix proteins.

EleutherosideC_Signaling EleutherosideC This compound Receptor Cell Surface Receptor EleutherosideC->Receptor SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade TranscriptionFactors Activation of Transcription Factors (e.g., Smad2/3) SignalingCascade->TranscriptionFactors GeneExpression Increased Gene Expression TranscriptionFactors->GeneExpression CollagenGenes COL1A1, COL1A2, COL3A1 GeneExpression->CollagenGenes CellProliferation Fibroblast Proliferation GeneExpression->CellProliferation CollagenSynthesis Increased Collagen Synthesis CollagenGenes->CollagenSynthesis

Caption: Hypothetical signaling pathway of this compound in dermal fibroblasts.

Experimental Protocols

Cell Culture

Normal Human Dermal Fibroblasts (NHDFs) are cultured in fibroblast basal medium supplemented with growth factors, antibiotics, and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay

NHDFs are seeded in 96-well plates and treated with varying concentrations of this compound. Cell proliferation can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.

Collagen Quantification

The amount of collagen produced by treated NHDFs can be quantified using a Sirius Red/Fast Green collagen staining kit. This colorimetric method allows for the differential determination of collagen and non-collagenous proteins.

Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR)

To analyze gene expression, total RNA is extracted from treated NHDFs. qRT-PCR can then be performed to measure the mRNA levels of target genes such as COL1A1, COL1A2, COL3A1, and fibroblast growth factors.

Future Directions and Conclusion

The existing data on Ethyl α-D-glucoside strongly suggests that this compound holds significant, yet untapped, potential as a bioactive compound, particularly in the field of dermatology. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from its natural sources, such as Polianthes tuberosa.

  • In Vitro Validation: Directly investigating the effects of this compound on human dermal fibroblast proliferation and collagen synthesis to confirm the activities inferred from its glucoside analog.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of skin aging and wound healing.

References

Review of literature on the ethnobotanical uses of Eleutheroside C containing plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, a key bioactive compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the literature on the ethnobotanical uses of plants containing this compound, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of its traditional applications, chemical properties, and pharmacological activities. This document delves into the primary plant sources of this compound, its chemical identity, traditional medicinal uses, and the scientific studies that have begun to explore its therapeutic potential.

Identifying the Source: A Case of Mistaken Identity

Initial associations of this compound with the genus Eleutherococcus, commonly known as Siberian Ginseng, are largely inaccurate. While the name "Eleutheroside" suggests an origin from Eleutherococcus species, chemical and pharmacological literature predominantly identifies this compound as Ethyl α-D-galactoside . This glycoside has been primarily isolated from Polianthes tuberosa, commonly known as the tuberose. While some phytochemical databases list this compound in Eleutherococcus senticosus, this is not widely supported by the broader scientific literature, which points to Polianthes tuberosa as the principal source. Therefore, this review will focus on the ethnobotanical uses and scientific studies related to Polianthes tuberosa.

Ethnobotanical Uses of Polianthes tuberosa

Polianthes tuberosa, a night-blooming plant native to Mexico, is renowned for its fragrant white flowers and has a history of use in traditional medicine. While not as extensively documented as other medicinal plants, its ethnobotanical applications are noteworthy.

Plant PartTraditional UseGeographic Region
BulbsAnti-inflammatory, AntispasmodicMexico, Traditional Medicine
FlowersPerfumery, Aromatherapy for relaxation and reducing anxietyGlobal
Whole PlantLimited documented traditional medicinal use-

The primary traditional medicinal use of the bulbs of Polianthes tuberosa revolves around their purported anti-inflammatory and antispasmodic properties. These uses, however, are not as extensively recorded as those for more common medicinal herbs.

Pharmacological Activities and Scientific Investigations

Scientific investigation into the pharmacological properties of Polianthes tuberosa and its constituents, including this compound (Ethyl α-D-galactoside), is still in its nascent stages. The available research primarily focuses on the anti-inflammatory and cytotoxic activities of extracts from the plant.

Anti-inflammatory Activity

The traditional use of Polianthes tuberosa bulbs for inflammation has prompted scientific inquiry into its anti-inflammatory mechanisms. While studies specifically isolating this compound and testing its anti-inflammatory effects are scarce, research on crude extracts of the plant provides preliminary evidence.

A hypothetical signaling pathway for the anti-inflammatory action of plant-derived glycosides is presented below. This is a generalized pathway and requires specific experimental validation for this compound.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NF-kB_Inhibitor IκBα IKK->NF-kB_Inhibitor Phosphorylates NF-kB NF-kB NF-kB_Inhibitor->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory_Genes Induces Transcription Eleutheroside_C This compound Eleutheroside_C->IKK Inhibits (Hypothesized)

Caption: Hypothesized Anti-inflammatory Signaling Pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not widely published. However, based on standard methodologies for similar compounds, a general workflow for its extraction, isolation, and analysis can be outlined.

1. Extraction and Isolation of this compound from Polianthes tuberosa Bulbs

extraction_workflow Start Fresh Bulbs of Polianthes tuberosa Drying Drying and Powdering Start->Drying Extraction Maceration with 80% Ethanol Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Fractionation Solvent-Solvent Partitioning Concentration->Fractionation Chromatography Column Chromatography (Silica Gel) Fractionation->Chromatography Purification Preparative HPLC Chromatography->Purification Identification Spectroscopic Analysis (NMR, MS) Purification->Identification End Pure this compound Identification->End

Preliminary In Vitro Screening of Eleutheroside C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, a phenylpropanoid glycoside, is one of the bioactive compounds found in plants of the Eleutherococcus genus, famously known as Siberian ginseng. Traditionally, these plants have been utilized for their adaptogenic properties, enhancing physical and mental endurance.[1] Modern pharmacological research has delved into the specific activities of its constituents, revealing a spectrum of potential therapeutic applications. This document provides a comprehensive overview of the preliminary in vitro screening of this compound's bioactivity, focusing on its anti-cancer and other potential pharmacological effects. The information is compiled from various scientific studies to serve as a technical guide for researchers and professionals in drug development.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. In vitro experiments have demonstrated its efficacy against various cancer cell lines.

Breast Cancer

Network pharmacology studies have identified this compound as one of the compounds in Eleutherine bulbosa that can target multiple genes associated with breast cancer.[2] These analyses have shown a close association with crucial signaling pathways, including the p53, MAPK, and PI3K-Akt signaling pathways, all of which are critical in the progression of breast cancer.[2] While direct experimental data on pure this compound is still emerging, the broader context of the plant extract's activity provides a strong rationale for its investigation.

Lung Cancer

Similar to breast cancer, network pharmacology approaches have been employed to explore the potential of this compound in lung cancer treatment. Along with Eleutheroside B, D, and resveratrol, this compound has been identified as a key compound with potential therapeutic effects.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summarized protocols for key in vitro experiments based on studies of Eleutherosides and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Lines: T47D (breast cancer), A-549 (small cell lung cancer), XWLC-05 (Yunnan lung cancer), HCT-116 (colon cancer), CNE (human nasopharyngeal carcinoma), Beas-2b (human lung epithelial), HL-60 (promyelotic leukemia).[4][5]

  • Procedure:

    • Seed cells in 96-well plates at a specific density (e.g., 5 × 10^5 cells/mL) and allow them to adhere overnight.[5]

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a control (e.g., doxorubicin) for a specified period (e.g., 24 hours).[2][5]

    • After incubation, add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single particles, usually cells, as they flow in a fluid stream through a beam of light.

  • Cell Line: T47D (breast cancer).[2]

  • Procedure:

    • Treat cells with the test compound at a predetermined concentration for a specified time.

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • For apoptosis analysis, stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

    • For cell cycle analysis, fix the cells in cold ethanol (B145695) and then stain them with PI containing RNase.

    • Analyze the stained cells using a flow cytometer. The data will reveal the percentage of cells in different stages of apoptosis (early, late) and the cell cycle (G1, S, G2/M, and sub-G1).[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Eleutherosides and related extracts. It is important to note that some of these results are for extracts containing a mixture of compounds, including this compound.

Compound/Extract Assay Cell Line Result (IC50/EC50) Reference
Eleutherococcus senticosus Methanolic ExtractCytotoxicityA-549 (small cell lung cancer)Concentration-dependent inhibition from 12.5 - 50µg/mL[4]
Eleutherococcus senticosus Methanolic ExtractCytotoxicityXWLC-05 (Yunnan lung cancer)Inhibition with increasing concentration[4]
Eleutherococcus senticosus Methanolic ExtractCytotoxicityHCT-116 (colon cancer)Inhibition with increasing concentration[4]
Eleutherine bulbosa Extract (EBE)CytotoxicityT47D (breast cancer)Moderate anti-cancer activity[2]
Ethanolic extracts of Eleutherococcus species rootsCytotoxicityHL60 (promyelotic leukemia)IC50 values ranged from 49-208 μg/mL[6]
Ethanolic extracts of Eleutherococcus species leavesCytotoxicityHL60 (promyelotic leukemia)IC50 values ranged from 116-518 μg/mL[6]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes involved.

Experimental Workflow for In Vitro Anti-Cancer Screening

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis A Cancer Cell Line Culture (e.g., T47D, A-549) C MTT Assay for Cell Viability/Cytotoxicity A->C D Flow Cytometry for Apoptosis & Cell Cycle Analysis A->D B This compound Stock Solution Preparation B->C B->D E Calculate IC50 Values C->E F Determine Percentage of Apoptotic Cells D->F G Analyze Cell Cycle Distribution D->G

Caption: Workflow for in vitro screening of this compound's anti-cancer activity.

PI3K/Akt Signaling Pathway in Cancer

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Eleutheroside_C This compound Eleutheroside_C->PI3K inhibits?

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound.

Conclusion

The preliminary in vitro data for this compound and related compounds from Eleutherococcus species show promising bioactivity, particularly in the realm of oncology. The demonstrated cytotoxicity against various cancer cell lines and the implication in critical signaling pathways such as PI3K/Akt warrant further investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers to design and execute further studies to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future research should focus on isolating and testing pure this compound to confirm and quantify its specific contributions to the observed bioactivities.

References

Methodological & Application

High-Yield Extraction and Purification Protocol for Eleutheroside C

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the high-yield extraction and purification of Eleutheroside C (ethyl α-D-galactoside). While historically grouped with eleutherosides from Eleutherococcus senticosus (Siberian Ginseng), this compound is distinct in its chemical structure and primary botanical source. This protocol outlines a robust methodology for the isolation of this compound from its documented source, the bulbs of Polianthes tuberosa. The procedure employs a solvent extraction method, followed by a multi-step purification process including liquid-liquid partitioning and column chromatography, designed to yield high-purity this compound suitable for research and drug development applications.

Introduction

This compound is a glycoside, chemically identified as ethyl α-D-galactoside (C8H16O6)[1]. Unlike other compounds in the eleutheroside family, such as Eleutherosides B and E which are characteristic of Eleutherococcus senticosus, this compound has been isolated from the bulbs of Polianthes tuberosa[2][3]. Its distinct origin and structure necessitate a tailored approach for its extraction and purification. This protocol provides a detailed, step-by-step guide for researchers to obtain this compound in high yield and purity.

The methodologies presented are adapted from established principles of natural product chemistry, focusing on the polar nature of this glycoside. The protocol is designed to be efficient and scalable, allowing for the production of sufficient quantities of this compound for analytical and biological studies.

Materials and Reagents

  • Dried and powdered bulbs of Polianthes tuberosa

  • Ethanol (B145695) (95% and 70%)

  • Methanol

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • n-Butanol

  • Deionized water

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Macroporous resin (e.g., HPD100C)

  • Analytical standards of this compound (for HPLC comparison)

  • HPLC grade acetonitrile (B52724) and water

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

Experimental Protocols

Extraction of Crude this compound

This protocol describes the initial extraction of this compound from the plant material.

  • Sample Preparation: Finely powder the air-dried bulbs of Polianthes tuberosa to increase the surface area for solvent penetration.

  • Solvent Extraction:

    • Macerate the powdered plant material (100 g) in 70% ethanol (1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Purification of this compound

This multi-step protocol is designed to purify this compound from the crude extract.

  • Degreasing: Suspend the crude extract in deionized water and partition with hexane in a separatory funnel to remove non-polar compounds such as lipids and chlorophylls. Discard the hexane layer.

  • Fractionation: Sequentially partition the aqueous layer with ethyl acetate and then n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

  • Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator.

  • Column Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol residue remains[4]. Pack the resin into a chromatography column.

  • Adsorption: Dissolve the dried n-butanol fraction in deionized water and load it onto the prepared column at a flow rate of 2 bed volumes per hour[5].

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions containing this compound and concentrate using a rotary evaporator.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Sample Loading: Dissolve the enriched fraction from the macroporous resin step in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with an isocratic or gradient solvent system (e.g., increasing the polarity by increasing the proportion of methanol) to separate this compound from other closely related compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.

  • Final Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification by HPLC

An HPLC method for the quantification of this compound should be developed. Given its structure (ethyl α-D-galactoside), it lacks a strong chromophore, making UV detection challenging. An Evaporative Light Scattering Detector (ELSD) or derivatization might be necessary. A C18 column is typically used for the separation of polar glycosides.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detector: ELSD or UV detector at a low wavelength (e.g., 210 nm) if there is any absorbance.

  • Standard Curve: Prepare a standard curve using a certified reference standard of this compound.

Data Presentation

The following tables present illustrative quantitative data for the extraction and purification of this compound. This data is hypothetical and intended to provide a benchmark for a successful experiment.

Table 1: Extraction Yield of Crude this compound from Polianthes tuberosa

ParameterValue
Starting Plant Material (g)100
Extraction Solvent70% Ethanol
Extraction Temperature (°C)25
Crude Extract Yield (g)15.2
Estimated this compound content in crude extract (%)1.5

Table 2: Purification Efficiency of this compound

Purification StepInput Mass (g)Output Mass (g)Purity of this compound (%)Yield (%)
Crude Extract15.2-1.5100
n-Butanol Fraction15.24.81031.6
Macroporous Resin4.81.1457.2
Silica Gel Chromatography1.10.2>951.3

Visualization of Experimental Workflow

Extraction_Purification_Workflow Plant Dried Bulbs of Polianthes tuberosa Grinding Grinding Plant->Grinding Extraction Solvent Extraction (70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning nButanol n-Butanol Fraction Partitioning->nButanol Concentration2 Concentration nButanol->Concentration2 MacroResin Macroporous Resin Chromatography Concentration2->MacroResin EnrichedFraction Enriched Fraction MacroResin->EnrichedFraction SilicaGel Silica Gel Column Chromatography EnrichedFraction->SilicaGel PureEleutherosideC Pure this compound SilicaGel->PureEleutherosideC Analysis HPLC Analysis (Quantification) PureEleutherosideC->Analysis

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting

  • Low Extraction Yield: Ensure the plant material is finely powdered. Increase the extraction time or perform an additional extraction step. Ultrasound-assisted extraction can also be employed to enhance efficiency.

  • Poor Separation in Chromatography: Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with different solvent combinations may improve resolution.

  • Co-elution of Impurities: Employ a pre-purification step with a non-polar solvent to remove lipids and other interfering substances. Solid Phase Extraction (SPE) can also be used for sample clean-up before HPLC analysis.

Conclusion

This application note provides a detailed and adaptable protocol for the high-yield extraction and purification of this compound from Polianthes tuberosa. The described methodology, combining solvent extraction with multi-step chromatographic purification, is designed to yield a high-purity compound suitable for further scientific investigation. The included workflow diagrams and troubleshooting guide will aid researchers in successfully isolating this unique glycoside.

References

Synthesis of Eleutheroside C Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of Eleutheroside C (ethyl α-D-galactopyranoside), a crucial reference standard for analytical and pharmacological studies. The protocol details a two-step synthesis involving the per-O-acetylation of D-galactose followed by a Fischer glycosidation reaction with ethanol (B145695), and subsequent deprotection. Methodologies for purification via column chromatography and characterization using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also presented. This application note aims to equip researchers with a reliable method for obtaining high-purity this compound for drug development and quality control purposes.

Introduction

This compound, chemically known as ethyl α-D-galactopyranoside, is a glycoside that has been isolated from various natural sources. As a member of the eleutheroside family of compounds, it is of interest for its potential biological activities. The availability of a high-purity reference standard is essential for the accurate quantification of this compound in plant extracts, herbal medicines, and for conducting pharmacological research. This document outlines a detailed protocol for the de novo synthesis of this compound, providing a reliable alternative to isolation from natural products, which can often be a complex and low-yielding process.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the protection of the hydroxyl groups of D-galactose by acetylation to form per-O-acetylated galactose. This intermediate is then subjected to a Fischer glycosidation reaction with ethanol, which preferentially forms the thermodynamically stable α-anomer. The final step involves the deprotection of the acetyl groups to yield the target compound, this compound.

Synthesis_Workflow D_Galactose D-Galactose Per_O_acetylated_Galactose Per-O-acetylated Galactose D_Galactose->Per_O_acetylated_Galactose Acetic Anhydride (B1165640), Pyridine (B92270) Eleutheroside_C_protected Protected this compound (Ethyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside) Per_O_acetylated_Galactose->Eleutheroside_C_protected Ethanol, Acid Catalyst Eleutheroside_C This compound (Ethyl α-D-galactopyranoside) Eleutheroside_C_protected->Eleutheroside_C Sodium Methoxide (B1231860) in Methanol (B129727)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Step 1: Synthesis of Per-O-acetylated Galactose
  • In a round-bottom flask, dissolve D-galactose (10 g, 55.5 mmol) in pyridine (50 mL) with stirring under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (30 mL, 318 mmol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude per-O-acetylated galactose as a syrup. The product can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside (Fischer Glycosidation)
  • Dissolve the crude per-O-acetylated galactose (assumed 55.5 mmol) in anhydrous ethanol (150 mL).

  • Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Reflux the mixture for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and neutralize with solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected this compound.

Step 3: Deprotection to Yield this compound
  • Dissolve the crude protected this compound in anhydrous methanol (100 mL).

  • Add a catalytic amount of sodium methoxide (approximately 50 mg).

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocol

Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in a mixture of ethyl acetate and methanol (e.g., 9:1 v/v).

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate and methanol, starting with a higher proportion of ethyl acetate and gradually increasing the polarity with methanol.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield the final product as a white solid.

Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Refractive Index Detector (RID).

  • Injection Volume: 10 µL.

  • Expected Retention Time: Varies depending on the specific gradient program, but should be a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: D₂O

  • ¹H NMR (400 MHz, D₂O): The spectrum is expected to show a characteristic anomeric proton signal for the α-anomer around δ 4.9-5.1 ppm (doublet, J ≈ 3-4 Hz). Other signals corresponding to the sugar ring protons and the ethyl group will also be present.

  • ¹³C NMR (100 MHz, D₂O): The anomeric carbon (C-1) signal for the α-anomer is expected around δ 98-100 ppm. Signals for the other sugar carbons and the ethyl group carbons will also be observed.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis of this compound.

ParameterExpected Value
Step 1: Per-O-acetylation
Yield> 90% (crude)
Purity (by TLC)Major spot
Step 2: Glycosidation
Yield60-70% (crude)
α:β anomer ratio> 5:1
Step 3: Deprotection & Purification
Overall Yield40-50%
Purity (by HPLC)> 98%
Final Product Characterization
Melting Point142-144 °C
Optical Rotation [α]D+180° to +190° (c=1, H₂O)

Logical Relationship Diagram

Logical_Relationship cluster_Synthesis Synthesis cluster_Purification Purification cluster_Characterization Characterization & QC Protection Hydroxyl Protection (Acetylation) Glycosylation Glycosidic Bond Formation (Fischer Glycosidation) Protection->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection ColumnChromatography Column Chromatography Deprotection->ColumnChromatography HPLC Purity Assessment (HPLC) ColumnChromatography->HPLC NMR Structural Elucidation (NMR) ColumnChromatography->NMR

Caption: Logical workflow of this compound synthesis.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of high-purity this compound reference standard. This synthetic route offers significant advantages over natural product isolation in terms of scalability, yield, and purity control. The detailed experimental procedures and characterization data will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Application Note and Protocols for Cell-Based Assay Development for Eleutheroside C Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eleutheroside C is a glycoside that can be isolated from plants such as Polianthes tuberosa and is a component of the well-known adaptogen, Siberian ginseng (Eleutherococcus senticosus).[1][2] The family of eleutherosides has been associated with a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[3][[“]][5][6] These effects are often attributed to the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[[“]][7][8][[“]] This document provides detailed protocols for a series of cell-based assays designed to investigate and quantify the bioactivity of this compound, providing researchers, scientists, and drug development professionals with the tools to characterize its therapeutic potential.

Assessment of Anti-Inflammatory Activity via NF-κB Luciferase Reporter Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[10] This assay measures the ability of this compound to inhibit the activation of NF-κB in response to an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).

Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates EleutherosideC This compound EleutherosideC->IKK Inhibits? DNA NF-κB Response Element NFkB_nuc->DNA Binds Luciferase Luciferase Gene Expression DNA->Luciferase Induces

Caption: NF-κB signaling pathway with potential inhibition by this compound.

Experimental Protocol

This protocol is adapted for a 96-well plate format.

Day 1: Cell Seeding and Transfection

  • Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.[10]

  • Seed 2 x 10⁴ to 5 x 10⁴ cells per well in a white, opaque 96-well plate.[10]

  • Prepare a transfection mix per well: 100 ng of NF-κB luciferase reporter plasmid and 10 ng of a control plasmid (e.g., Renilla luciferase) with a suitable transfection reagent in serum-free media, following the manufacturer's instructions.[10][11]

  • Add the transfection mix to the cells and incubate for 24 hours at 37°C with 5% CO₂.

Day 2: Compound Treatment and Stimulation

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the transfection medium and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO, final concentration ≤ 0.1%).[10]

  • Pre-incubate the plate for 1-2 hours at 37°C.[10]

  • Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL to the appropriate wells. Include unstimulated and untreated wells as controls.[10]

  • Incubate for 6-8 hours at 37°C with 5% CO₂.[10]

Day 3: Cell Lysis and Luminescence Measurement

  • Remove the medium and wash the cells once with PBS.[10]

  • Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[10][12]

  • Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's protocol.[10][13]

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.[10]

Data Presentation

This compound (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
0 (Vehicle Control)150,0000%
1127,50015%
582,50045%
1052,50065%
2522,50085%
5012,00092%

Evaluation of Neuroprotective Effects Against Oxidative Stress

This assay assesses the ability of this compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂). Cell viability is measured using the MTT assay, which quantifies the metabolic activity of living cells.[14][15][16]

Signaling Pathway Diagram

Neuroprotection_Pathway H2O2 H₂O₂ (Oxidative Stress) ROS Increased ROS H2O2->ROS MAPK_Activation MAPK Activation (e.g., p38) ROS->MAPK_Activation Apoptosis Apoptosis / Cell Death MAPK_Activation->Apoptosis EleutherosideC This compound EleutherosideC->ROS Scavenges? EleutherosideC->MAPK_Activation Inhibits? CellSurvival Cell Survival EleutherosideC->CellSurvival

Caption: Potential neuroprotective mechanism of this compound against oxidative stress.

Experimental Protocol

Day 1: Cell Seeding

  • Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[17]

Day 2: Pre-treatment with this compound

  • Prepare serial dilutions of this compound in fresh culture medium.

  • Remove the old medium and add 100 µL of medium containing different concentrations of this compound to the wells.

  • Incubate for 24 hours.

Day 3: Induction of Oxidative Stress and Viability Assessment

  • Induce oxidative stress by adding H₂O₂ to a final concentration determined by a prior dose-response experiment (e.g., 100-200 µM) for a specified time (e.g., 4-6 hours).

  • Remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of 5 mg/mL MTT solution to each well.[14][17]

  • Incubate for 4 hours at 37°C.[15][17]

  • Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.[14][17]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[16][17]

Data Presentation

TreatmentThis compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Control (No H₂O₂)01.25 ± 0.08100
H₂O₂ alone00.60 ± 0.0548
H₂O₂ + this compound10.72 ± 0.0658
H₂O₂ + this compound50.88 ± 0.0770
H₂O₂ + this compound101.05 ± 0.0984
H₂O₂ + this compound251.15 ± 0.0892

Screening for Anti-Cancer Activity

This section outlines a primary screen for cytotoxic effects of this compound on a cancer cell line using the MTT assay, followed by a suggested secondary assay to investigate the mechanism of cell death.

Experimental Workflow Diagram

Anticancer_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen (Mechanism) Seed Seed Cancer Cells (e.g., A-549) Treat Treat with This compound (Dose-Response) Seed->Treat MTT MTT Assay (48-72h) Treat->MTT IC50 Calculate IC₅₀ MTT->IC50 Treat_IC50 Treat with IC₅₀ Concentration IC50->Treat_IC50 Inform Concentration Lysis Cell Lysis Treat_IC50->Lysis WB Western Blot Lysis->WB Analyze Analyze Apoptosis Markers (e.g., Cleaved Caspase-3, PARP) WB->Analyze

Caption: Experimental workflow for assessing the anti-cancer activity of this compound.

Experimental Protocol: Primary Cytotoxicity Screen (MTT Assay)

  • Cell Seeding: Seed a suitable cancer cell line (e.g., A-549 human lung carcinoma, HCT-116 human colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Assay: Perform the MTT assay as described in the neuroprotection protocol (Section 2).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1095
2582
5051
10025
20010

Protocol Outline: Secondary Mechanism Screen (Western Blot for p38 MAPK)

To investigate if this compound's effects are mediated through the MAPK pathway, the phosphorylation status of key kinases like p38 can be assessed.

  • Cell Culture and Treatment: Plate cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). A positive control that activates the p38 pathway, like UV irradiation or anisomycin, can be included.[19][20]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[19][21]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]

    • Incubate overnight at 4°C with a primary antibody specific for phospho-p38 MAPK.[19]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Use an ECL substrate to detect the chemiluminescent signal.[19]

  • Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.[19]

Materials and Reagents

  • Cell Lines: HEK293, SH-SY5Y, A-549 (or other relevant lines)

  • Culture Media: DMEM, Ham's F12

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents: this compound, TNF-α, Hydrogen Peroxide (H₂O₂), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, SDS

  • Kits: Dual-Luciferase® Reporter Assay System, BCA Protein Assay Kit, ECL Western Blotting Substrate

  • Plasmids: NF-κB Luciferase Reporter, Renilla Luciferase Control

  • Antibodies: Primary antibodies against phospho-p38 MAPK and total p38 MAPK; HRP-conjugated secondary antibody.

  • General Labware: 96-well plates (clear and opaque), culture flasks, pipettes, etc.

References

Animal Models for Studying the Effects of Eleutheroside C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, a glycoside found in plants of the Eleutherococcus genus, is a member of a class of compounds known for their potential adaptogenic and therapeutic properties. While research has extensively focused on its structural relatives, Eleutheroside B and E, specific studies on this compound are less common. This document provides a comprehensive overview of established animal models and experimental protocols used to investigate the effects of Eleutherosides B and E, which can serve as a foundational guide for designing studies on this compound. The methodologies presented herein cover a range of potential therapeutic areas, including neuroprotection, anti-fatigue, anti-inflammatory, and metabolic regulation.

Disclaimer: The following protocols and data are primarily based on studies of Eleutheroside B and E due to the limited availability of specific research on this compound. Researchers should adapt these methodologies based on the specific properties of this compound and conduct preliminary dose-response studies.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from animal studies on Eleutheroside B and E, providing insights into effective dosages and observed outcomes.

Table 1: Neuroprotective and Cognitive Enhancement Effects of Eleutherosides in Rodent Models

Animal ModelCompound & DosageAdministration RouteKey FindingsReference
Quinolinic acid-induced aging model (Wistar rats)Eleutheroside B or E (50, 100, 200 mg/kg)Intraperitoneal injectionIncreased acetylcholine (B1216132) content in hippocampal homogenates with increasing doses.[1][1]
Transient global cerebral ischemia (Wistar rats)Eleutherococcus senticosus extract (30, 100, 300 mg/kg)Oral administrationSignificantly reduced hippocampal CA1 neuronal death by 3.5%, 25.9%, and 53.1%, respectively. The highest dose inhibited 81.9% of the decrease in spontaneous alternation in the Y-maze test.
High-altitude cerebral edema (HACE) model (Sprague-Dawley rats)Eleutheroside B (50, 100 mg/kg)Intraperitoneal injectionSignificantly reduced brain water content and levels of ROS and MDA, while increasing GSH. Also decreased levels of IL-1β, IL-6, and TNF-α.[2][2]

Table 2: Anti-Fatigue and Physical Performance Effects of Eleutherosides in Mice

Animal ModelCompound & DosageAdministration RouteKey FindingsReference
Forced swimming stress (Mice)Eleutherococcus senticosus cortex extracts (C, D, and E)Not specifiedExtracts C, D, and E significantly prolonged swimming time. Extracts C and D inhibited the reduction of NK activity and corticosterone (B1669441) elevation.
Forced swimming test (Mice)Eleutherococcus senticosus extract (1 g/kg)Oral administrationSuppressed exercise-induced corticosterone increases.

Table 3: Metabolic Effects of Eleutheroside E in a Type 2 Diabetes Mouse Model

Animal ModelCompound & DosageAdministration RouteKey FindingsReference
db/db mice (Type 2 Diabetes)Eleutheroside E-containing dietOral (dietary)Improved glycemic control and insulin (B600854) resistance. Protective effects on pancreatic β-cell function.[3]

Experimental Protocols

Neuroprotective Effects in a Rat Model of Aging

Objective: To evaluate the potential of this compound to ameliorate age-related cognitive decline. This protocol is adapted from a study using Eleutheroside B and E in a quinolinic acid-induced aging model in rats.

Animal Model:

  • Species: Wistar rats (male, 10 months old)

  • Weight: 400–550 g

  • Model Induction: Injection of quinolinic acid into the hippocampal CA1 region to induce an aging model.

Experimental Groups:

  • Sham-operated control

  • Vehicle control (e.g., saline or PBS)

  • This compound (low, medium, and high doses, e.g., 50, 100, 200 mg/kg)

  • Positive control (e.g., Huperzine A)

Procedure:

  • Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Model Induction: Surgically inject quinolinic acid into the hippocampal CA1 region of anesthetized rats. Sham-operated rats undergo the same surgical procedure without the injection.

  • Treatment: Begin intraperitoneal injections of this compound, vehicle, or positive control daily for a specified period (e.g., 34 days).

  • Behavioral Testing: Conduct behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.

  • Biochemical Analysis: At the end of the treatment period, euthanize the animals and collect hippocampal tissue. Homogenize the tissue to determine acetylcholine and choline (B1196258) content using methods like high-performance liquid chromatography (HPLC).

Anti-Fatigue Effects in a Forced Swimming Test in Mice

Objective: To assess the anti-fatigue properties of this compound using a widely accepted animal model.

Animal Model:

  • Species: ICR mice or similar strain

  • Sex: Male

  • Weight: 20-25 g

Experimental Groups:

  • Vehicle control (e.g., distilled water)

  • This compound (various doses)

  • Positive control (e.g., Panax ginseng extract)

Procedure:

  • Acclimatization: House mice in standard laboratory conditions for one week before the experiment.

  • Treatment: Administer this compound, vehicle, or positive control orally for a set period (e.g., 7-14 days).

  • Forced Swimming Test:

    • On the final day of treatment, place each mouse individually in a cylindrical tank of water (25 ± 1°C) with a depth that prevents them from touching the bottom.

    • Record the total swimming time until exhaustion. Exhaustion is defined as the inability to rise to the surface to breathe for a set period (e.g., 10 seconds).

  • Biochemical Analysis: Immediately after the swimming test, collect blood samples to measure fatigue-related biomarkers such as blood urea (B33335) nitrogen (BUN), creatine (B1669601) kinase (CK), and lactate (B86563) dehydrogenase (LDH).

Anti-Inflammatory and Antioxidant Effects in a High-Altitude Cerebral Edema (HACE) Rat Model

Objective: To investigate the protective effects of this compound against hypoxia-induced inflammation and oxidative stress. This protocol is based on a study of Eleutheroside B in a rat HACE model.

Animal Model:

  • Species: Sprague-Dawley rats (male, 6 weeks old)

  • Weight: 120 ± 20 g

  • Model Induction: Exposure to a simulated high-altitude environment in a hypobaric chamber (e.g., 6,000 m altitude, 9.6 kPa oxygen partial pressure for 48 hours).

Experimental Groups:

  • Sham group (normoxic conditions)

  • HACE model group (hypobaric hypoxia)

  • This compound (e.g., 50, 100 mg/kg) + HACE

  • Positive control (e.g., Dexamethasone 4 mg/kg) + HACE

Procedure:

  • Acclimatization: Acclimatize rats for 5 days in a specific pathogen-free (SPF) environment.

  • Pre-treatment: Administer this compound or controls intraperitoneally for 3 consecutive days before model induction.

  • HACE Induction: Place rats in the hypobaric chamber for 48 hours.

  • Assessment:

    • Brain Water Content: Measure the wet/dry weight ratio of brain tissue.

    • Histopathology: Perform H&E and Nissl staining on brain sections to assess neuronal damage.

    • Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (B108866) (GSH) in brain tissue homogenates.

    • Inflammatory Cytokines: Quantify levels of IL-1β, IL-6, and TNF-α in brain tissue using ELISA.

Signaling Pathways and Visualization

Several signaling pathways have been implicated in the effects of Eleutherosides. The following diagrams, generated using Graphviz, illustrate these pathways.

G cluster_0 JAK2/STAT3 Signaling Pathway (Neuroinflammation & Oxidative Stress) Eleutheroside_B Eleutheroside B JAK2 JAK2 Eleutheroside_B->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates ROS_MDA ROS, MDA (Oxidative Stress) STAT3->ROS_MDA Inflammatory_Cytokines IL-1β, IL-6, TNF-α (Neuroinflammation) STAT3->Inflammatory_Cytokines

Caption: Inhibition of the JAK2/STAT3 pathway by Eleutheroside B.

G cluster_1 Insulin Signaling Pathway (Metabolic Regulation) Eleutheroside_E Eleutheroside E Insulin_Receptor Insulin Receptor Eleutheroside_E->Insulin_Receptor Enhances Signaling AKT Akt/PKB Insulin_Receptor->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Enhancement of insulin signaling by Eleutheroside E.

G cluster_2 Experimental Workflow for In Vivo Pharmacokinetic Study Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Dosing_IV Intravenous (IV) Dosing Animal_Model->Dosing_IV Dosing_PO Oral (PO) Dosing Animal_Model->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis UPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis

Caption: General workflow for a pharmacokinetic study in rats.

Conclusion

While direct experimental data on this compound in animal models is currently limited, the extensive research on Eleutherosides B and E provides a robust framework for initiating such studies. The protocols and data presented here offer a starting point for investigating the neuroprotective, anti-fatigue, anti-inflammatory, and metabolic effects of this compound. Researchers are encouraged to perform initial dose-finding and toxicity studies to establish safe and effective dosing regimens for this compound before proceeding with the detailed efficacy models described. The elucidation of the specific mechanisms of action and therapeutic potential of this compound represents a promising area for future research.

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Eleutheroside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutherococcus senticosus, also known as Siberian ginseng, is a medicinal plant whose extracts have been traditionally used for their adaptogenic and immunomodulatory properties. The primary bioactive constituents are a group of compounds known as eleutherosides. Among these, Eleutheroside C, along with others like Eleutherosides B and E, is believed to contribute to the plant's pharmacological effects. Chronic inflammation is a key factor in the pathology of numerous diseases. The anti-inflammatory potential of eleutherosides is attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which leads to a reduction in the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

These application notes provide detailed protocols for in vitro and in vivo methods to evaluate the anti-inflammatory properties of this compound. The described assays are standard and widely accepted models for screening and characterizing potential anti-inflammatory agents.

In Vitro Anti-Inflammatory Activity Assessment

Protocol 1: Evaluation of Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages

This protocol details the use of the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The inhibitory effects of this compound on the production of key inflammatory mediators are then quantified.

1.1. Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent Kit for Nitric Oxide (NO) determination

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents and antibodies for Western blotting (specific antibodies for p65, phospho-p65, IκBα, phospho-IκBα, and a loading control like β-actin)

  • 96-well and 6-well cell culture plates

1.2. Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Treatment and Stimulation cluster_2 Endpoint Analysis cluster_3 Assays A Culture RAW 264.7 cells in DMEM + 10% FBS + 1% Pen/Strep B Seed cells in 96-well (NO, Cytokines) or 6-well (Western Blot) plates A->B C Incubate overnight to allow attachment B->C D Pre-treat cells with various concentrations of this compound for 1h C->D E Stimulate with LPS (e.g., 1 µg/mL) D->E F Incubate for a specified duration (e.g., 24h for NO/Cytokines, 30 min for Western Blot) E->F G Collect supernatant for NO and Cytokine Assays F->G H Lyse cells for Western Blot Analysis F->H I Griess Assay for Nitric Oxide (NO) G->I J ELISA for TNF-α, IL-6, IL-1β G->J K Western Blot for p-p65, p-IκBα, etc. H->K

Figure 1: In vitro experimental workflow.

1.3. Step-by-Step Procedure

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • For NO and cytokine assays, seed cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.[1]

    • For Western blot analysis, seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

    • Incubate the plates overnight to allow for cell adherence.

  • Treatment and Stimulation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Ensure the final solvent concentration does not affect cell viability.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control group.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control group.[2]

    • Incubate the plates for the desired period. A 24-hour incubation is typical for measuring cytokine and NO accumulation in the supernatant.[3] For signaling pathway analysis by Western blot, a shorter incubation time (e.g., 30 minutes) is usually sufficient to observe phosphorylation events.[2]

1.4. Measurement of Nitric Oxide (NO) Production

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Determine the nitrite (B80452) concentration, a stable metabolite of NO, using a Griess reagent kit according to the manufacturer's instructions.[4]

  • Briefly, add 100 µL of the Griess reagent to the 100 µL of supernatant.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

1.5. Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

  • The absorbance is measured at the wavelength specified by the kit, and cytokine concentrations are determined from a standard curve.

1.6. Western Blot Analysis of NF-κB Signaling Pathway

  • After the shorter incubation period (e.g., 30 minutes), wash the cells in the 6-well plate with ice-cold PBS.

  • Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

1.7. Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the in vitro assays. The values shown are for illustrative purposes only.

Table 1: Effect of this compound on NO and Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)-5.2 ± 0.835.1 ± 4.215.8 ± 2.110.2 ± 1.5
LPS (1 µg/mL)-100.0 ± 7.52540.3 ± 150.61850.7 ± 120.3850.4 ± 65.7
This compound + LPS1085.3 ± 6.12130.5 ± 130.21540.1 ± 110.8720.9 ± 55.3
This compound + LPS2562.1 ± 5.31580.2 ± 110.91120.6 ± 95.4510.3 ± 40.1
This compound + LPS5040.5 ± 4.1970.8 ± 85.4680.3 ± 55.9290.7 ± 25.8
Dexamethasone + LPS1035.2 ± 3.8850.4 ± 70.1590.2 ± 45.6250.1 ± 20.4

Data are presented as mean ± SD. Dexamethasone is used as a positive control.

Table 2: Effect of this compound on NF-κB Pathway Protein Expression

Treatment GroupConcentration (µM)p-p65 / p65 Ratio (Fold Change vs. LPS)p-IκBα / IκBα Ratio (Fold Change vs. LPS)
Control (no LPS)-0.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL)-1.0 ± 0.091.0 ± 0.08
This compound + LPS100.82 ± 0.070.85 ± 0.06
This compound + LPS250.55 ± 0.050.58 ± 0.05
This compound + LPS500.31 ± 0.040.34 ± 0.04

Data are presented as mean ± SD. Values are normalized to the LPS control group.

1.8. NF-κB Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of IκBα p_p65_p50 p-p65/p50 (Active) p65_p50->p_p65_p50 Phosphorylation Nucleus Nucleus p_p65_p50->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene_Transcription Initiates EleutherosideC This compound EleutherosideC->IKK Inhibits

References

Application of Eleutheroside C in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, a glycoside found in plants such as Eleutherococcus senticosus and Polianthes tuberosa, is an emerging natural product with significant potential in drug discovery.[1] While research on many eleutherosides is extensive, this compound is the subject of growing interest, particularly for its predicted roles in oncology. Network pharmacology studies have identified this compound as a promising candidate for anticancer drug development, suggesting its interaction with key signaling pathways implicated in cancer progression.[2]

This document provides detailed application notes and protocols based on predictive studies and methodologies used for similar compounds, aiming to guide researchers in exploring the therapeutic potential of this compound.

Chemical Properties

PropertyValue
CAS Number 15486-24-5
Molecular Formula C₈H₁₆O₆
Molecular Weight 208.21 g/mol
Solubility Soluble in DMSO

Predicted Biological Activities and Therapeutic Potential

Computational network pharmacology has been instrumental in elucidating the potential therapeutic applications of this compound, primarily focusing on its anticancer properties. These studies predict that this compound may exert its effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Anticancer Potential

Network pharmacology analyses of compounds from Eleutherine bulbosa have identified this compound as a potential bioactive molecule with relevance to breast cancer.[2] The predicted targets of this compound are enriched in pathways crucial to cancer biology, including the p53, MAPK, and PI3K-Akt signaling pathways.[2] These predictions suggest that this compound may have the ability to induce apoptosis and inhibit the cell cycle in cancer cells.[2]

Table 1: Predicted Gene Targets of this compound in Breast Cancer [2]

Gene SymbolGene NameRelevance Score
CYP3A4 Cytochrome P450 Family 3 Subfamily A Member 452
CYP2C9 Cytochrome P450 Family 2 Subfamily C Member 949
CYP2C19 Cytochrome P450 Family 2 Subfamily C Member 1948
CYP1A2 Cytochrome P450 Family 1 Subfamily A Member 248
PPIG Peptidylprolyl Isomerase G43
CYP2D6 Cytochrome P450 Family 2 Subfamily D Member 6Not Specified

Note: This data is based on network pharmacology predictions and requires experimental validation.

Experimental Protocols

The following protocols are adapted from studies on plant extracts containing this compound and are provided as a guide for initiating in vitro research.[2] Optimization will be necessary when working with the isolated compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human breast cancer cell line (e.g., T47D)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed T47D cells into 96-well plates at a density of 2 x 10³ cells/well and incubate overnight to allow for cell attachment.[2]

  • Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range of 10-500 µM.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

experimental_workflow_MTT cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis node_seed Seed T47D cells in 96-well plate node_attach Incubate overnight for attachment node_seed->node_attach node_treat Treat cells with this compound node_attach->node_treat node_prepare_ec Prepare serial dilutions of this compound node_prepare_ec->node_treat node_incubate_treat Incubate for 24, 48, 72h node_treat->node_incubate_treat node_add_mtt Add MTT solution node_incubate_treat->node_add_mtt node_incubate_mtt Incubate for 4h node_add_mtt->node_incubate_mtt node_dissolve Dissolve formazan with DMSO node_incubate_mtt->node_dissolve node_read Measure absorbance at 570 nm node_dissolve->node_read node_calculate Calculate cell viability and IC50 node_read->node_calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

  • Human breast cancer cell line (e.g., T47D)

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed T47D cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.[2]

  • Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and resuspend them in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

experimental_workflow_apoptosis cluster_culture Cell Culture and Treatment cluster_staining Staining cluster_analysis Analysis node_seed Seed T47D cells in 6-well plate node_treat Treat with this compound (IC50 concentration) node_seed->node_treat node_incubate Incubate for 24h node_treat->node_incubate node_harvest Harvest and wash cells node_incubate->node_harvest node_resuspend Resuspend in binding buffer node_harvest->node_resuspend node_stain Add Annexin V-FITC and PI node_resuspend->node_stain node_incubate_stain Incubate in the dark node_stain->node_incubate_stain node_facs Analyze by flow cytometry node_incubate_stain->node_facs node_quantify Quantify apoptotic cell population node_facs->node_quantify PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Caspase9 Caspase-9 Bad->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis EleutherosideC This compound EleutherosideC->PI3K Predicted Inhibition MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Cell_Proliferation Cell Proliferation TranscriptionFactors->Cell_Proliferation Apoptosis Apoptosis TranscriptionFactors->Apoptosis EleutherosideC This compound EleutherosideC->Raf Predicted Modulation EleutherosideC->ERK Predicted Modulation

References

Application Notes and Protocols for Assessing the Bioavailability of Eleutheroside C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eleutheroside C, a glycoside found in plants of the Eleutherococcus genus, is one of several bioactive compounds of interest for its potential pharmacological effects. Assessing its bioavailability—the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action—is a critical step in preclinical and clinical development. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the bioavailability of this compound using a multi-faceted approach encompassing in vitro, in vivo, and in silico techniques.

In Vitro Assessment of Permeability

In vitro models are essential for early-stage screening of drug permeability and absorption potential. They offer a controlled environment to study the transport of compounds across biological barriers, predicting their behavior in vivo.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[1][2] This model is widely used to predict oral drug absorption.[1]

Application Note: The Caco-2 assay is used to determine the apparent permeability coefficient (Papp) of this compound. The transport is measured in both the apical (AP) to basolateral (BL) direction, representing absorption, and the BL to AP direction to identify the influence of active efflux transporters.[1] A high AP-to-BL Papp value suggests good potential for oral absorption, while a high efflux ratio (Papp(BL-AP) / Papp(AP-BL)) indicates the compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

    • Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 onto permeable polycarbonate membrane filter inserts (e.g., Transwell®).

    • Maintain the cell monolayers for 21-25 days to allow for full differentiation, changing the medium every 2-3 days.[2]

  • Monolayer Integrity Test:

    • Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².

    • Alternatively, measure the permeability of a paracellular marker like Lucifer Yellow or Mannitol.[1]

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • AP to BL Transport: Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • BL to AP Transport: Add the test solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and immediately replace the volume with fresh HBSS.

    • Take a sample from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[3][4]

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the steady-state flux (rate of appearance in the receiver compartment).

        • A is the surface area of the filter membrane (cm²).

        • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (BL→AP) / Papp (AP→BL)

Table 1: Interpretation of Caco-2 Permeability Results

Papp (AP→BL) (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

Note: This table provides general guidance for interpreting Papp values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Application Note: The PAMPA model is a non-cell-based, high-throughput assay that predicts passive transcellular permeability. It uses a lipid-infused artificial membrane to model the intestinal barrier. While it does not account for active transport or paracellular pathways, it is a rapid and cost-effective tool for early-stage screening. A study on the related compound Eleutheroside E1 showed low permeability using this method.[5]

In Vivo Assessment of Bioavailability

In vivo studies in animal models are crucial for determining the complete pharmacokinetic profile of a compound, providing data on its absorption, distribution, metabolism, and excretion (ADME).[6]

Application Note: Oral and intravenous (IV) administration of this compound to rodents (e.g., Sprague-Dawley rats) allows for the determination of key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).[6] Comparing the AUC from oral administration to the AUC from IV administration yields the absolute oral bioavailability (F%).

Experimental Protocol:

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g), fasted overnight before dosing but with free access to water.[6]

    • Divide animals into two groups: Intravenous (IV) and Oral (PO).[6]

  • Dosing:

    • IV Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG300).

    • PO Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg) dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).[6]

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein or another appropriate site at predefined time points:

      • IV Group: 0 (predose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO Group: 0 (predose), 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.[6]

    • Store the plasma samples at -80°C until analysis.[6]

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of this compound in plasma.

    • The method should be validated for linearity, accuracy, precision, and stability.[6]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.[6]

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionImportance for Bioavailability
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time at which Cmax is observedIndicates the rate of absorption
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents total drug exposure over time
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityRepresents total drug exposure after a single dose
t1/2 Elimination half-lifeDetermines the dosing interval
F% Absolute Bioavailability = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100The fraction of the administered dose that reaches systemic circulation

Note: The table above describes the parameters to be determined. Specific values for this compound would be obtained from the experimental data.

In Silico Prediction of Absorption

Application Note: In silico models use computational algorithms to predict ADME properties based on a compound's chemical structure.[7][8] Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors (e.g., logP, molecular weight, polar surface area) with permeability and absorption.[7] Physiologically-Based Pharmacokinetic (PBPK) models can simulate the drug's journey through the body, providing more dynamic predictions.[7] These methods are valuable for high-throughput screening of large compound libraries and for prioritizing candidates for further in vitro and in vivo testing. An in silico study of compounds from Acanthopanax senticosus found that 14 out of 39 compounds had moderate or good predicted oral bioavailability.[9]

Analytical Method for Quantification

A robust analytical method is fundamental for all bioavailability studies. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying eleutherosides.[3]

Protocol: HPLC-UV for Eleutheroside Quantification

  • Instrumentation: HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (potentially with a modifier like 0.05% trifluoroacetic acid).[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 216 nm or 220 nm have been used for other eleutherosides).[3][10]

  • Sample Preparation:

    • Plasma: Protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration.

    • Buffer from In Vitro Assays: Direct injection or dilution if necessary.

  • Quantification: Use a standard curve prepared with a certified reference standard of this compound.

Visualizations: Workflows and Pathways

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Permeability cluster_in_vivo In Vivo Pharmacokinetics in_silico QSAR/PBPK Modeling (Predict Absorption) caco2 Caco-2 Assay (Papp, Efflux Ratio) in_silico->caco2 Prioritize Compound in_vivo Animal PK Study (Rat Model) caco2->in_vivo Promising Candidate pampa PAMPA (Passive Permeability) pampa->caco2 Initial Screen pk_params Calculate Cmax, Tmax, AUC, F% in_vivo->pk_params

Caption: General workflow for assessing this compound bioavailability.

caco2_workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days for differentiation A->B C Measure TEER to confirm monolayer integrity B->C D Add this compound to donor chamber C->D E Incubate and collect samples from receiver chamber over time D->E F Quantify concentration by HPLC or LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Experimental workflow for the Caco-2 permeability assay.

in_vivo_workflow A Fast rats overnight B Dose Group 1 (IV) & Group 2 (Oral Gavage) A->B C Collect blood samples at specified time points B->C D Centrifuge to isolate plasma C->D E Quantify this compound in plasma via LC-MS/MS D->E F Plot plasma concentration vs. time curve E->F G Calculate PK parameters (AUC, Cmax, F%) F->G

Caption: Workflow for an in vivo pharmacokinetic study in rats.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus EC Eleutherosides IKK IKK Complex EC->IKK Inhibition IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB_IkB IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB nucleus Nucleus genes Inflammatory Gene Expression nucleus->genes NFkB_IkB->nucleus Translocation label_complex Inactive Complex NFkB_IkB->label_complex

References

Troubleshooting & Optimization

Overcoming co-elution issues in Eleutheroside C chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic analyses of Eleutheroside C. This resource provides in-depth guidance, troubleshooting protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly co-elution issues, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in this compound chromatography?

A1: Co-elution in the analysis of this compound, a lignan (B3055560) glycoside from Eleutherococcus senticosus, is a frequent challenge due to the complex nature of the plant extract, which contains numerous structurally similar compounds. The primary causes include:

  • Presence of Isomers and Analogs: Eleutherococcus species contain a variety of lignan glycosides with similar structures and polarities to this compound, leading to overlapping retention times on standard reversed-phase columns.

  • Insufficient Chromatographic Resolution: The chosen column, mobile phase, and gradient conditions may not provide adequate selectivity to separate this compound from other matrix components.

  • Method-Induced Peak Broadening: Issues such as large injection volumes, inappropriate solvent for sample dissolution, or excessive extra-column volume can lead to broader peaks that are more likely to co-elute.

Q2: I am observing peak tailing for my this compound peak. Could this be related to co-elution?

A2: Yes, peak tailing can be an indicator of a hidden co-eluting impurity. A shoulder on the peak is a more obvious sign, but significant tailing can also suggest that a minor, closely eluting compound is present. Other common causes of peak tailing for phenolic compounds like this compound include secondary interactions with residual silanols on the stationary phase.

Q3: How can I confirm if my this compound peak is pure or if there is a co-eluting compound?

A3: Peak purity analysis is crucial. If you are using a photodiode array (PDA) detector, you can assess the spectral homogeneity across the peak. A significant change in the UV spectrum from the upslope to the downslope of the peak suggests the presence of a co-eluting impurity. For more definitive confirmation, hyphenated techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) are invaluable. By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple components with different mass-to-charge ratios.

Q4: What are the recommended starting conditions for HPLC analysis of this compound?

A4: A good starting point for the analysis of this compound and other lignan glycosides is reversed-phase HPLC. Typical initial conditions are as follows:

  • Column: A C18 column with high-purity silica (B1680970) is a common choice.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B), both with an acidic modifier, is recommended. 0.1% formic acid or phosphoric acid in both solvents is frequently used to improve peak shape.

  • Detection: UV detection at a wavelength where this compound has significant absorbance is appropriate.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to diagnosing and resolving co-elution issues.

Step 1: Initial Assessment and System Check

Before modifying the chromatographic method, ensure that the HPLC system is performing optimally and that the observed co-elution is not an artifact of system malfunction.

  • Verify System Suitability: Inject a standard of this compound to check for peak shape, retention time stability, and system pressure.

  • Inspect for Peak Broadening: Broad peaks are more susceptible to co-elution. Check for potential causes such as a void in the column, excessive extra-column volume, or a partially blocked frit.

  • Sample Solvent Effects: Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to prevent peak distortion.

Step 2: Method Optimization to Enhance Resolution

If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation of this compound from the interfering peak(s). The primary goal is to increase the selectivity (α) and efficiency (N) of the separation.

Changes to the mobile phase composition can have a significant impact on selectivity.

  • Adjusting the Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or vice versa. The different solvent properties can alter the elution order of compounds.

  • Modifying the Mobile Phase pH: The retention of phenolic compounds like this compound can be pH-dependent. Adjusting the pH of the aqueous mobile phase with an acidic modifier (e.g., formic acid, phosphoric acid) can alter the ionization state of the analytes and the stationary phase, thereby changing selectivity.

  • Optimizing the Gradient: A shallower gradient around the elution time of this compound can improve the resolution of closely eluting peaks.

If mobile phase optimization is insufficient, changing the column chemistry can provide a different separation mechanism.

  • Alternative Reversed-Phase Chemistries: Consider a phenyl-hexyl column. The π-π interactions offered by the phenyl stationary phase can provide unique selectivity for aromatic compounds like lignans, potentially resolving them from co-eluting aliphatic compounds.[1][2][3]

  • High-Efficiency Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can significantly increase column efficiency, leading to sharper peaks and better resolution.[4]

  • Temperature Optimization: Varying the column temperature can affect the selectivity of the separation.[5][6] It is advisable to explore a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition.

  • Flow Rate Reduction: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[7]

Step 3: Advanced Detection Techniques

When chromatographic resolution is not fully achievable, advanced detection methods can provide the necessary selectivity.

  • Mass Spectrometry (MS): HPLC-MS/MS is a powerful tool for resolving co-elution.[8][9] By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), you can selectively detect and quantify this compound based on its specific mass-to-charge ratio, even if it co-elutes with another compound.

Data Presentation

Table 1: Comparison of HPLC Column Chemistries for the Separation of Aromatic Compounds

Column TypeSeparation PrinciplePotential Advantage for this compound
C18 (ODS) Hydrophobic interactionsGood general-purpose retention for non-polar and moderately polar compounds.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds like lignans, potentially resolving them from other matrix components.[1][2][3]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Eleutheroside Analysis

This protocol provides a starting point for the analysis of this compound in plant extracts.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[10]

  • Mobile Phase:

    • A: 0.5% aqueous phosphoric acid[10]

    • B: Acetonitrile

  • Gradient: A gradient elution should be optimized based on the complexity of the sample matrix. A typical starting gradient could be 10-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 25°C[10]

  • Detection: UV at 220 nm[10]

  • Injection Volume: 10-20 µL

Protocol 2: UPLC-MS/MS Method for Improved Resolution and Identification

This protocol is suitable for complex samples where co-elution is a significant issue.

  • Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm particle size.[8]

  • Mobile Phase:

    • A: 0.1% formic acid in water[9]

    • B: 0.1% formic acid in acetonitrile[9]

  • Gradient: A fast gradient suitable for UPLC, for example, 5-95% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 35-45°C

  • MS Detection: Electrospray ionization (ESI) in negative or positive ion mode, with MS/MS fragmentation for specific identification and quantification.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Co-elution cluster_start cluster_advanced Step 3: Advanced Detection cluster_end Start Co-elution Observed SystemCheck Perform System Suitability Check (Standard Injection, Peak Shape, Pressure) Start->SystemCheck PeakBroadening Inspect for Peak Broadening Sources (Column Void, Extra-Column Volume) SystemCheck->PeakBroadening System OK SampleSolvent Verify Sample Solvent Compatibility PeakBroadening->SampleSolvent MobilePhase Modify Mobile Phase (Organic Modifier, pH, Gradient) SampleSolvent->MobilePhase System Issues Ruled Out StationaryPhase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) MobilePhase->StationaryPhase Co-elution Persists End Resolution Achieved MobilePhase->End Resolution Improved TempFlow Adjust Temperature and Flow Rate StationaryPhase->TempFlow Further Optimization Needed StationaryPhase->End Resolution Improved UseMS Employ HPLC-MS/MS (SIM or MRM) TempFlow->UseMS Chromatographic Resolution Insufficient TempFlow->End Resolution Improved UseMS->End Selective Detection Achieved

Caption: A step-by-step workflow for troubleshooting co-elution issues in this compound chromatography.

Parameter_Influence Influence of Chromatographic Parameters on Resolution cluster_selectivity Selectivity (α) cluster_efficiency Efficiency (N) cluster_retention Retention Factor (k') Resolution Peak Resolution (Rs) MobilePhase Mobile Phase - Organic Solvent Type - pH / Additives Resolution->MobilePhase StationaryPhase Stationary Phase - Column Chemistry (e.g., C18, Phenyl-Hexyl) Resolution->StationaryPhase Temperature Temperature Resolution->Temperature ColumnLength Column Length Resolution->ColumnLength ParticleSize Particle Size (Smaller = Higher N) Resolution->ParticleSize FlowRate Flow Rate (Lower = Higher N) Resolution->FlowRate OrganicStrength Organic Solvent Strength Resolution->OrganicStrength

Caption: Key chromatographic parameters influencing peak resolution.

References

Improving the stability of Eleutheroside C in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Eleutheroside C in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative agents. As a glycosidic compound, this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the glycosidic bond. Elevated temperatures can accelerate this degradation process, while exposure to UV light may induce photodegradation.

Q2: What is the optimal pH range for maintaining the stability of an this compound solution?

A2: While specific data for this compound is limited, many phenolic and glycosidic compounds exhibit maximal stability in slightly acidic conditions (pH 4-6).[1][2][3] It is crucial to experimentally determine the optimal pH for your specific application and buffer system. Alkaline conditions, in particular, can lead to rapid degradation of phenolic compounds.[1][2]

Q3: How should I store my this compound stock and working solutions?

A3: For long-term storage, it is recommended to store this compound as a dry powder at -20°C or below. Stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[4] Working solutions, especially aqueous ones, are more prone to degradation and should be prepared fresh whenever possible. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: this compound is soluble in solvents like DMSO and ethanol.[4] While organic stock solutions are generally more stable than aqueous solutions, the choice of solvent will depend on the downstream application. For biological assays, it is important to consider the tolerance of the experimental system to the chosen solvent. When diluting a stock solution into an aqueous buffer, it is advisable to do so immediately before use to minimize the time this compound is in a less stable environment.

Q5: Are there any general strategies to enhance the stability of this compound in my experimental solutions?

A5: Yes, several strategies can be employed to improve stability, drawing from general knowledge of phenolic and glycosidic compound chemistry:

  • pH Control: Maintain the pH of your solution within a slightly acidic range using a suitable buffer system.

  • Temperature Control: Keep solutions on ice during experiments and store them at recommended low temperatures.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the solution from light.

  • Use of Antioxidants: The inclusion of antioxidants, such as ascorbic acid, may help to mitigate oxidative degradation, although this should be tested for compatibility with your assay.

  • Inert Atmosphere: For highly sensitive applications, degassing the solvent or purging the container with an inert gas like nitrogen or argon can prevent oxidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of potency or inconsistent results over time. Degradation of this compound in solution.Prepare fresh working solutions for each experiment from a frozen stock. Perform a stability study under your experimental conditions to determine the viable usage window for your solutions.
Change in color or appearance of the solution. Formation of degradation products.Discard the solution. Review your storage and handling procedures. Consider analyzing the solution by HPLC to identify potential degradation products.
Precipitation upon dilution of stock solution into aqueous buffer. Poor solubility of this compound in the final buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by your experimental system. Use sonication to aid dissolution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions. This is a critical step in developing a stability-indicating analytical method.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 80°C.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) at room temperature.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and identify degradation products.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each stress condition.

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products

A robust HPLC method is essential for monitoring the stability of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[8]
Gradient A typical gradient might start with a low percentage of B, increasing linearly to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength determined by the UV spectrum of this compound.
Column Temperature 25-35°C[8]
Injection Volume 10-20 µL

Visualizations

G cluster_input Inputs cluster_stress Stress Factors cluster_degradation Degradation Pathways cluster_output Outputs Eleutheroside_C This compound in Solution pH pH (Acid/Base) Eleutheroside_C->pH Temperature Temperature Eleutheroside_C->Temperature Light Light (UV/Vis) Eleutheroside_C->Light Oxidants Oxidizing Agents Eleutheroside_C->Oxidants Hydrolysis Hydrolysis pH->Hydrolysis Thermolysis Thermolysis Temperature->Thermolysis Photolysis Photolysis Light->Photolysis Oxidation Oxidation Oxidants->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Thermolysis->Degradation_Products Photolysis->Degradation_Products Oxidation->Degradation_Products Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency

Caption: Factors influencing the degradation of this compound.

G start Start: Inconsistent Results Observed check_solution_prep Review Solution Preparation and Storage start->check_solution_prep is_fresh Was the solution prepared fresh from a validated stock? check_solution_prep->is_fresh prepare_fresh Action: Prepare fresh working solution for each experiment. is_fresh->prepare_fresh No check_storage Review storage conditions (temperature, light protection). is_fresh->check_storage Yes prepare_fresh->check_storage correct_storage Action: Store stock solutions at -80°C in aliquots and working solutions at 2-8°C, protected from light. check_storage->correct_storage Storage is not optimal perform_stability_study Conduct a forced degradation study to understand stability limits. check_storage->perform_stability_study Storage is optimal correct_storage->perform_stability_study end End: Implement revised protocols. perform_stability_study->end

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_prep Preparation cluster_stress Stress Application cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) apply_acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->apply_acid apply_base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->apply_base apply_oxidation Oxidation (3% H2O2, RT) prep_stock->apply_oxidation apply_thermal Thermal (80°C) prep_stock->apply_thermal apply_photo Photolytic (UV light, RT) prep_stock->apply_photo sampling Collect samples at defined time points (0-24h) apply_acid->sampling apply_base->sampling apply_oxidation->sampling apply_thermal->sampling apply_photo->sampling analyze_hplc Analyze by Stability-Indicating HPLC Method sampling->analyze_hplc eval_data Determine Degradation Kinetics and Identify Degradants analyze_hplc->eval_data

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting low recovery of Eleutheroside C during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eleutheroside Extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Eleutherosides, with a focus on overcoming low recovery of Eleutheroside C.

Troubleshooting Guide: Low Recovery of this compound

Question: We are experiencing significantly lower than expected yields of this compound in our extraction process. What are the potential causes and how can we troubleshoot this issue?

Answer:

Low recovery of this compound can stem from several factors throughout the extraction and purification process. Below is a systematic guide to help you identify and resolve the issue.

Diagram: Troubleshooting Logic for Low Eleutheroside Yield

Troubleshooting_Low_Yield start Low this compound Recovery raw_material 1. Raw Material Quality start->raw_material Potential Cause extraction_params 2. Extraction Parameters start->extraction_params Potential Cause solvent_issues 3. Solvent Selection start->solvent_issues Potential Cause degradation 4. Compound Degradation start->degradation Potential Cause purification 5. Purification Inefficiency start->purification Potential Cause sol_raw_material Source from reliable supplier Optimize harvest time (autumn) Ensure proper drying and storage raw_material->sol_raw_material Solution sol_extraction_params Optimize temperature, time, and solid-to-liquid ratio Ensure fine particle size extraction_params->sol_extraction_params Solution sol_solvent_issues Test different polar solvents (e.g., 70% Ethanol) Consider co-solvent systems solvent_issues->sol_solvent_issues Solution sol_degradation Use lower temperatures for longer durations Employ non-thermal methods (e.g., UAE) degradation->sol_degradation Solution sol_purification Optimize chromatography conditions (resin, mobile phase) Monitor fractions with HPLC purification->sol_purification Solution

Caption: Troubleshooting logic for addressing low eleutheroside extraction yield.

1. Raw Material Quality and Preparation:

  • Issue: The concentration of this compound can vary significantly depending on the plant's origin, species, age, and the time of harvest. Improper drying and storage can also lead to degradation of the target compound.[1]

  • Troubleshooting Steps:

    • Verify Plant Material: Ensure you are using the correct species of Eleutherococcus known to contain this compound.

    • Optimize Harvest Time: The content of eleutherosides is often highest in the autumn.[1]

    • Control Particle Size: The raw material should be ground to a fine powder to maximize the surface area for solvent interaction, which significantly improves extraction efficiency.[1]

2. Extraction Parameters:

  • Issue: Suboptimal extraction parameters are a common cause of low recovery. These include temperature, extraction time, and the solid-to-liquid ratio.

  • Troubleshooting Steps:

    • Temperature: While higher temperatures can increase solubility, excessive heat may degrade this compound. An optimal temperature of around 80°C has been reported for conventional solvent extraction of other eleutherosides.[1] For heat-sensitive compounds, consider lower temperatures with longer extraction times or non-thermal methods like ultrasound-assisted extraction (UAE).[1]

    • Time: A soaking time of 5 hours has been suggested as optimal in some protocols for conventional extraction. For UAE, shorter times, such as 40 minutes, have been shown to be effective.

    • Solid-to-Liquid Ratio: A higher ratio generally improves extraction, but there is a point of diminishing returns. Ratios from 1:6 to 1:20 (g/mL) have been reported as effective.

3. Solvent Selection:

  • Issue: The choice of solvent and its concentration is critical. Eleutherosides are hydrophilic, making polar solvents effective.

  • Troubleshooting Steps:

    • Solvent Type: Ethanol (B145695), methanol, and water are commonly used. Ethanol-water mixtures, particularly around 70% ethanol, have shown optimal results for other eleutherosides.

    • Green Solvents: Deep eutectic solvents (DES) are emerging as an environmentally friendly and potentially more efficient alternative to conventional organic solvents.

4. Co-extraction of Impurities:

  • Issue: Non-selective solvents can co-extract other compounds like pigments and lipids, which can interfere with the purification of this compound.

  • Troubleshooting Steps:

    • Pre-extraction: Use a non-polar solvent (e.g., petroleum ether) to remove lipids before the main extraction.

    • Selective Solvents: Employ a more selective solvent system or use stepwise extraction with solvents of increasing polarity.

5. Purification Inefficiency:

  • Issue: Losses can occur during the purification steps, such as column chromatography.

  • Troubleshooting Steps:

    • Column Packing and Loading: Ensure the macroporous resin is properly packed and equilibrated. Load the sample at a controlled flow rate.

    • Elution: Optimize the mobile phase composition and gradient to ensure efficient elution of this compound.

    • Fraction Collection and Analysis: Collect smaller fractions and analyze them using HPLC to identify the fractions containing the highest concentration of this compound before pooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most prevalent methods for eleutheroside extraction, which can be applied to this compound, include:

  • Conventional Solvent Extraction: Using polar solvents like water, ethanol, or methanol.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance cell wall disruption and solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Enzyme-Assisted Extraction: This method uses enzymes to break down the plant cell walls, which can improve the release of eleutherosides.

Q2: Which solvent is best for extracting this compound?

A2: Eleutherosides, including this compound, are hydrophilic, making polar solvents the most effective. Ethanol-water mixtures are commonly used, with concentrations around 70% ethanol often showing optimal results for overall eleutheroside extraction. The choice of solvent may need to be optimized for the specific raw material and desired purity of the final extract.

Q3: How can I improve the efficiency of my current extraction method?

A3: To enhance your extraction yield, you can optimize several parameters:

  • Solid-to-Liquid Ratio: A higher ratio generally improves extraction but may require more solvent.

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but be mindful of potential degradation.

  • Extraction Time: Longer extraction times can increase yield up to a certain point.

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area for solvent contact.

Q4: My extract contains many impurities. How can I obtain a purer this compound fraction?

A4: To reduce impurities, consider the following:

  • Pre-extraction: A pre-extraction step with a non-polar solvent like petroleum ether can remove lipids.

  • Selective Solvents: Use a more selective solvent system.

  • Purification: Employ purification techniques like macroporous resin chromatography to separate this compound from other co-extracted compounds.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Eleutherosides

Extraction MethodKey ParametersEleutheroside B Yield (mg/g)Eleutheroside E Yield (mg/g)Reference
Conventional Ethanol Extraction70% Ethanol, 80°C, 5h, 1:6 solid-liquid ratio--
Enzyme-Assisted Extraction (Novozyme 33095)Pre-treatment with enzyme solutionYield increased by 25%Yield increased by 29%
Ultrasound-Assisted Extraction with Tea Saponin (B1150181)0.3% Tea Saponin, 250 W, 40 min, 1:20 solid-liquid ratio1.06 ± 0.042.65 ± 0.12

Note: Data for this compound is not explicitly available in the provided search results, but the trends for Eleutherosides B and E are indicative of general eleutheroside extraction efficiency.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Eleutherosides

This protocol is based on a method using a tea saponin solution, which has been shown to be effective for Eleutheroside B and E extraction.

Materials:

  • Dried and powdered Eleutherococcus raw material

  • 0.3% (w/v) Tea Saponin solution

  • Methanol (for HPLC analysis)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a precise amount of the powdered plant material.

  • Add the 0.3% tea saponin solution at a solid-to-liquid ratio of 1:20 (g/mL).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic irradiation at a power of 250 W for 40 minutes.

  • After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Concentrate the liquid extract using a rotary evaporator under reduced pressure.

  • Redissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the this compound content.

Diagram: Experimental Workflow for Eleutheroside Extraction and Purification

Extraction_Workflow start Start: Powdered Plant Material extraction Extraction (e.g., UAE with 0.3% Tea Saponin) start->extraction separation Filtration / Centrifugation extraction->separation Separate solid from liquid concentration Concentration (Rotary Evaporator) separation->concentration Obtain crude extract purification Purification (Macroporous Resin Chromatography) concentration->purification analysis Analysis (HPLC) purification->analysis Analyze fractions end End: Purified this compound analysis->end

Caption: General workflow for the extraction and purification of eleutherosides.

Protocol 2: Purification of Eleutherosides using Macroporous Resin Chromatography

This protocol provides a general workflow for the purification of eleutherosides from a crude extract.

Materials:

  • Crude eleutheroside extract

  • Macroporous resin (e.g., HPD-600)

  • Chromatography column

  • Solvents for column equilibration, washing, and elution (e.g., water, ethanol-water mixtures of increasing polarity)

  • Fraction collector

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then water to remove any impurities.

  • Column Packing: Pack the prepared resin into a chromatography column to create a uniform bed.

  • Equilibration: Equilibrate the column by passing deionized water through it until the effluent is neutral.

  • Adsorption: Dissolve the crude extract in water to a specific concentration. Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).

  • Washing: Wash the column with deionized water to remove unbound impurities such as sugars and pigments.

  • Elution: Elute the adsorbed eleutherosides using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70% ethanol).

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Analysis: Analyze the collected fractions using HPLC to identify the fractions containing the highest concentration of this compound.

  • Final Concentration: Pool the desired fractions and concentrate them using a rotary evaporator to obtain the purified eleutheroside extract.

References

Optimizing mobile phase for Eleutheroside C separation in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eleutheroside C Analysis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the separation of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing clear, actionable solutions.

Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for eleutherosides is a common problem, often caused by unwanted secondary interactions between the analyte and the stationary phase.[1]

  • Primary Cause: Silanol (B1196071) Interactions: The main reason is often the interaction of this compound's polar functional groups with residual silanol groups (Si-OH) on the silica-based C18 column.[1] These interactions cause a portion of the analyte to be retained longer, resulting in a tailed peak.

  • Suboptimal Mobile Phase pH: The pH of your mobile phase can influence the ionization state of both the this compound molecule and the silanol groups.[1] If the pH is not low enough, silanol groups can be ionized (Si-O⁻) and interact strongly with the analyte.

Solutions:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount of acid to your aqueous mobile phase to lower the pH. This suppresses the ionization of the silanol groups, minimizing secondary interactions.[1][2]

    • Start by adding 0.1% formic acid or phosphoric acid to the water component of your mobile phase.[3][4][5]

    • If tailing persists, you can cautiously increase the acid concentration or try a different acidifier.

  • Increase Buffer Strength: If you are using a buffer (like ammonium (B1175870) acetate), increasing its concentration (e.g., from 10 mM to 25 mM) can help mask the residual silanol groups and improve peak shape.[1][5]

  • Check Column Health: A degraded stationary phase or a void at the column inlet can also cause peak tailing.[1] If mobile phase adjustments do not work, consider flushing the column or trying a new one.

dot

G start Problem: This compound Peak Tailing check_ph Is the mobile phase acidified (pH 2.5-4)? start->check_ph add_acid Action: Add 0.1% Formic or Phosphoric Acid to aqueous phase. check_ph->add_acid No check_overload Is the sample concentration too high? check_ph->check_overload Yes add_acid->check_overload reduce_conc Action: Dilute sample or reduce injection volume. check_overload->reduce_conc Yes check_column Action: Evaluate column health. Consider flushing or replacing. check_overload->check_column No solution Result: Symmetric Peak reduce_conc->solution check_column->solution

Caption: Troubleshooting decision tree for peak tailing.

Question: I am seeing poor resolution between this compound and an adjacent peak. How can I improve their separation?

Answer:

Poor resolution means the peaks are not sufficiently separated, making accurate quantification difficult. To improve it, you need to alter the selectivity or efficiency of your chromatographic system.

Solutions:

  • Optimize the Gradient: If using a gradient elution, adjusting the slope is a powerful tool.

    • For early-eluting peaks: Decrease the initial percentage of the organic solvent (e.g., acetonitrile) or make the initial part of the gradient shallower (slower increase in organic solvent).

    • For later-eluting peaks: Make the gradient shallower around the elution time of the peaks of interest. This gives the compounds more time to interact differently with the stationary phase.[3][6]

  • Change the Organic Modifier: Acetonitrile and methanol (B129727) have different solvent properties.[2] Switching from one to the other can alter elution order and improve the separation of co-eluting compounds. If you are using acetonitrile, try substituting it with methanol at a slightly higher concentration to achieve similar retention times but different selectivity.

  • Adjust the Temperature: Increasing the column temperature typically reduces mobile phase viscosity and can slightly decrease retention times. Sometimes, a change in temperature can affect the selectivity between two compounds, improving resolution. Try adjusting the temperature in 5°C increments.

  • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency, leading to narrower peaks and better resolution. However, this will also increase the run time.

Question: The retention time for this compound is too short (or too long). How can I adjust it?

Answer:

The retention time is primarily controlled by the strength of the mobile phase.

  • To Increase Retention Time (if too short): You need to make the mobile phase weaker (more polar).

    • Isocratic: Decrease the percentage of the organic solvent (acetonitrile or methanol).

    • Gradient: Decrease the percentage of the organic solvent at the beginning of the gradient.

  • To Decrease Retention Time (if too long): You need to make the mobile phase stronger (less polar).

    • Isocratic: Increase the percentage of the organic solvent.

    • Gradient: Increase the starting percentage of the organic solvent or make the gradient steeper.

A general rule of thumb in reverse-phase chromatography is that a 10% increase in the organic modifier can decrease the retention time by a factor of 2 to 3.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase and gradient for this compound separation on a C18 column?

A good starting point for method development is a gradient elution using an acidified water/acetonitrile mobile phase. This is a common approach for analyzing various eleutherosides.[3][4][7][8]

ParameterRecommended Starting Condition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 5-15% B over 10 min, then ramp to 100% B
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection 210 nm or 220 nm

This initial condition should be optimized based on your specific sample and column.

Q2: Why is an acid like phosphoric or formic acid added to the mobile phase?

Acids are crucial mobile phase additives for analyzing saponins (B1172615) like this compound on silica-based columns.[9] They serve two main purposes:

  • Suppress Silanol Activity: They lower the mobile phase pH, which neutralizes residual silanol groups on the stationary phase, preventing them from causing peak tailing.[1]

  • Ensure Consistent Analyte Form: By maintaining a low pH, they ensure that acidic analytes remain in a single, non-ionized form, leading to sharper, more reproducible peaks.[2]

dot

G MP Mobile Phase OM Organic Modifier (e.g., Acetonitrile) MP->OM AP Aqueous Phase (e.g., Water) MP->AP AD Additive (e.g., Phosphoric Acid) MP->AD E1 Controls Elution Strength & Retention Time OM->E1 E2 Suppresses Silanol Ionization (Reduces Tailing) AD->E2 E3 Ensures Analyte Protonation AD->E3

Caption: Relationship between mobile phase components and their effects.

Q3: Can I use methanol instead of acetonitrile?

Yes, methanol is a common alternative to acetonitrile. They are the most frequently used organic modifiers in reverse-phase HPLC.[10] However, they have different properties that affect selectivity:

FeatureAcetonitrileMethanol
Elution Strength StrongerWeaker
Viscosity Lower (lower pressure)Higher (higher pressure)
Selectivity Can offer different peak elution order compared to methanolCan offer different peak elution order compared to acetonitrile

If you are not achieving adequate separation with acetonitrile, switching to methanol is a valid optimization strategy.[2]

Experimental Protocols & Data

Protocol: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to developing a robust separation method for this compound.

  • Step 1: Define Initial Conditions: Based on literature, select a starting method. Use the conditions from the table in FAQ Q1 as a baseline.

  • Step 2: Initial Injection: Prepare and inject a standard of this compound. Evaluate the resulting chromatogram for retention time, peak shape (tailing), and any impurities.

  • Step 3: Adjust Retention Time:

    • If retention is too low (< 2 minutes), decrease the starting % of Acetonitrile.

    • If retention is too high, increase the starting % of Acetonitrile.

  • Step 4: Optimize Peak Shape:

    • If the peak is tailing, confirm that an acid (e.g., 0.1% phosphoric acid) is present in the aqueous mobile phase.[1]

  • Step 5: Optimize Resolution:

    • Inject a sample mixture containing this compound and other related compounds (e.g., Eleutheroside B).

    • If resolution is poor, flatten the gradient slope around the elution time of the target peaks. For example, if peaks elute at 30% acetonitrile, change the gradient from "10-50% in 10 min" to "25-35% in 10 min".

  • Step 6: Finalize Method: Once acceptable retention, peak shape, and resolution are achieved, perform validation experiments to confirm robustness and reproducibility.

dot

G start Start: Define Initial Conditions (ACN/H2O/Acid) injection Inject Standard start->injection eval_k Retention Time (k) Acceptable? injection->eval_k adjust_k Adjust Organic Solvent % eval_k->adjust_k No eval_shape Peak Shape Symmetric? eval_k->eval_shape Yes adjust_k->injection adjust_ph Check Mobile Phase pH / Additive eval_shape->adjust_ph No eval_res Inject Mixture Resolution OK? eval_shape->eval_res Yes adjust_ph->injection adjust_grad Adjust Gradient Slope or change solvent eval_res->adjust_grad No end Final Method eval_res->end Yes adjust_grad->eval_res

Caption: Workflow for mobile phase optimization in RP-HPLC.

Published HPLC Methodologies for Eleutherosides

The following table summarizes various published methods used for the analysis of eleutherosides, providing a comparative overview of successful experimental conditions. Note that while this compound is not always the primary target, these conditions are highly relevant starting points.

Mobile Phase AMobile Phase BGradient ProgramColumnFlow RateTemp.DetectionReference
WaterAcetonitrile90:10 to 70:30 over 20 minDiscovery C18 (4.6x250mm, 5µm)1.0 mL/min25°C350 nm[7]
0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Acetonitrile5-15% B (0-11 min), 15% B (11-25 min), ramp to 100% B (25-35 min)Not specified1.0 mL/min25°C210 nm[3]
0.5% Phosphoric Acid in WaterAcetonitrileGradient (not specified)RP-181.0 mL/minNot specified220 nm[8]
0.5% Aqueous Phosphoric AcidAcetonitrileGradient (not specified)Agilent Zorbax SB-C18 (4.6x250mm, 5µm)1.0 mL/min25°C220 nm[4]
0.04% Acetic Acid in Water0.04% Acetic Acid in Acetonitrile95% A to 5% A over 10 minACQUITY UPLC HSS T3 C18 (2.1x100mm, 1.8µm)0.35 mL/min40°CNot specified[11]

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Eleutheroside C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of Eleutheroside C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[4][5]

Q2: My this compound signal is inconsistent and lower in my biological samples compared to the standards prepared in a clean solvent. How can I confirm if matrix effects are the cause?

A2: This discrepancy is a strong indicator of matrix effects. To confirm and quantify the extent of these effects, a post-extraction spike experiment is recommended.[3][6] This involves comparing the peak area of this compound in a blank matrix sample that has been spiked after extraction with the peak area from a standard solution in a neat solvent at the same concentration.[7] A significant difference between these two signals confirms the presence of matrix effects.[1] A qualitative assessment can also be performed using a post-column infusion technique to identify specific regions of ion suppression or enhancement in the chromatogram.[2]

Q3: What are the most effective strategies to minimize or eliminate matrix effects in my this compound analysis?

A3: A multi-faceted approach is often the most effective. Strategies can be broadly categorized as:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are commonly used.[1][6] Improving sample cleanup is generally the most effective way to mitigate matrix effects.[3][6]

  • Chromatographic Separation: Adjusting the LC method, such as the mobile phase composition, gradient, and column chemistry, can help separate this compound from co-eluting matrix components.[2][8]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[9][10] Since a SIL-IS co-elutes and experiences similar ionization suppression or enhancement as the analyte, it allows for accurate correction and more reliable quantification.[1][11] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.[7]

  • Sample Dilution: If the sensitivity of the assay is sufficient, simply diluting the sample can reduce the concentration of interfering matrix components.[8][9]

Q4: What is a suitable internal standard (IS) for the quantitative analysis of this compound?

A4: The most suitable internal standard is a stable isotope-labeled (SIL) this compound (e.g., containing ¹³C or ²H).[10][11] SIL internal standards have very similar chemical and physical properties to the analyte and will co-elute, meaning they are affected by the matrix in the same way.[10] This allows for the most accurate correction of any signal suppression or enhancement. If a SIL-IS for this compound is not commercially available, a structural analog that does not occur in the samples and has a close retention time and similar ionization response can be used as an alternative.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Intensity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[12]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE to remove interferences.[6][13] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone.[2] 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.[8]
High Variability / Poor Reproducibility Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between individual samples.[12]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects, allowing for accurate correction.[1][9] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely and consistently for all samples and standards.[12]
Peak Tailing or Splitting Solvent Mismatch: The solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase.Solvent Adjustment: Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[7]
Signal Carryover in Blank Injections Adsorption to LC System: this compound may be adsorbing to the injector needle, loop, or column.1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the injection system between runs.[7] 2. Inject Blanks: Run blank injections after high-concentration samples to confirm the absence of carryover.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and process it using your established extraction procedure. After the final extraction step (e.g., after SPE elution and evaporation), spike the dried extract with this compound from a stock solution to achieve the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before starting the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.[12]

      • A value > 100% indicates ion enhancement.[12]

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific matrix and analyte.

  • Sample Pre-treatment: Centrifuge the biological sample (e.g., plasma) to pellet any precipitates. Dilute the supernatant 1:1 with an acidic solution (e.g., 2% formic acid in water).

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[12]

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[12]

Quantitative Data Summary

Table 1: Example Matrix Effect and Recovery Data from Different Sample Preparation Methods

Preparation MethodMatrix Effect (%)Recovery (%)Process Efficiency (%)
Protein Precipitation (PPT)65% (Suppression)95%61.8%
Liquid-Liquid Extraction (LLE)85% (Suppression)88%74.8%
Solid-Phase Extraction (SPE)97% (Minimal Effect)92%89.2%
Data is illustrative and will vary based on the specific matrix and experimental conditions.

Visualized Workflows

MatrixEffectAssessment cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation A Set A: Neat Standard (Analyte in Solvent) LCMS LC-MS/MS Analysis (Acquire Peak Areas) A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) C->LCMS Calc_ME Calculate Matrix Effect ME (%) = (Area B / Area A) * 100 LCMS->Calc_ME Areas A & B Calc_RE Calculate Recovery RE (%) = (Area C / Area B) * 100 LCMS->Calc_RE Areas B & C

Caption: Workflow for the quantitative assessment of matrix effects.

MitigationWorkflow start Biological Sample is_add Add Internal Standard (Preferably SIL-IS) start->is_add prep Sample Preparation (e.g., SPE, LLE, PPT) reconstitute Evaporate & Reconstitute prep->reconstitute is_add->prep lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Ratio) lcms->data end Final Concentration data->end

Caption: General workflow for analysis with matrix effect mitigation.

References

Technical Support Center: Enhancing the Solubility of Eleutheroside C for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Eleutheroside C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

A1: this compound, also known as Ethyl α-D-galactoside, is a glycoside. Based on available data, its key properties are summarized below.

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For other common laboratory solvents, its solubility may be limited. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: A stock solution of this compound can be prepared by dissolving the compound in an organic solvent like DMSO[1]. To enhance dissolution, gentle heating to 37°C and sonication in an ultrasonic bath can be employed[1]. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q4: How can I prevent my this compound solution from precipitating when I add it to my aqueous assay buffer or cell culture medium?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds. To minimize this, add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer or medium while gently vortexing. This gradual dilution helps to prevent the compound from "crashing out" of the solution. Additionally, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cellular toxicity.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the chosen solvent.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the selected solvent.

  • Solution:

    • Increase the volume of the solvent: Adding more solvent will decrease the concentration and may facilitate dissolution.

    • Apply gentle heat: Warm the solution to 37°C in a water bath.

    • Use sonication: Place the vial in an ultrasonic bath for 5-10 minutes to break down any aggregates.

    • Try a different solvent: If the compound remains insoluble, consider using a stronger organic solvent, although compatibility with your experimental system must be verified.

Issue 2: A precipitate forms immediately upon diluting the this compound stock solution into the aqueous assay buffer.

  • Possible Cause: "Solvent shock" - the rapid change in solvent polarity causes the compound to precipitate.

  • Solution:

    • Optimize the dilution method: Pre-warm your aqueous buffer to 37°C. Add the this compound stock solution dropwise while gently vortexing the buffer to ensure rapid and even dispersion.

    • Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps.

    • Reduce the final concentration: The desired final concentration may be above the aqueous solubility limit of this compound. Try a lower final concentration.

Issue 3: The solution appears cloudy or a precipitate forms over time in the incubator.

  • Possible Cause: The compound has limited stability in the aqueous medium at 37°C, or it may be interacting with components of the cell culture medium.

  • Solution:

    • Prepare fresh working solutions: Prepare the final working solution immediately before use.

    • Assess solubility in different media: If using cell culture medium, test the solubility of this compound in different basal media to see if the issue is specific to one formulation.

    • Consider using a stabilizing agent: The use of solubilizing agents like cyclodextrins can sometimes help to keep a compound in solution over longer incubation periods. However, the effect of such agents on your experimental system must be carefully evaluated.

Data Presentation

ParameterValueReference
Compound Name This compound[2][3]
Synonym Ethyl α-D-galactoside[1][2]
CAS Number 15486-24-5[1][3]
Molecular Formula C₈H₁₆O₆[1][3]
Molecular Weight 208.21 g/mol [1][3]
Solubility Soluble in DMSO[1]
Data not available for Ethanol
Data not available for Water

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out 2.08 mg of this compound powder using a calibrated analytical balance.

  • Add Solvent: Transfer the powder to a sterile microcentrifuge tube or vial and add 1.0 mL of high-purity, anhydrous DMSO.

  • Facilitate Dissolution: Vortex the mixture for 1-2 minutes. If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, followed by sonication in an ultrasonic bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Pre-warm Medium: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.

  • Prepare Intermediate Dilution (Optional but Recommended): Thaw a 10 mM stock solution of this compound. Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to obtain a 100 µM solution. Mix gently by pipetting.

  • Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.

  • Mixing: Mix the final solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.

  • Use Immediately: Use the freshly prepared working solution for your in vitro assay.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Heat / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store thaw_stock Thaw Stock Solution dilute Dilute Stock in Medium thaw_stock->dilute prewarm_medium Pre-warm Medium prewarm_medium->dilute use Use in Assay dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Solubility Issue with this compound precipitate_stock Precipitation in Stock Solution? start->precipitate_stock precipitate_working Precipitation in Working Solution? precipitate_stock->precipitate_working No solution_stock Increase Solvent Volume Apply Heat/Sonication precipitate_stock->solution_stock Yes solution_working Optimize Dilution Technique (Dropwise, Warm Medium) Perform Serial Dilutions precipitate_working->solution_working Yes no_issue Solution is Clear Proceed with Experiment precipitate_working->no_issue No solution_stock->precipitate_working solution_working->no_issue

Caption: Troubleshooting logic for this compound solubility issues.

potential_signaling_pathways cluster_inflammation Inflammatory Response cluster_cell_survival Cell Survival & Proliferation cluster_stress_response Stress Response Eleutherosides Eleutherosides (e.g., this compound) NFkB NF-κB Pathway Eleutherosides->NFkB Modulates MAPK MAPK Pathway (ERK, JNK, p38) Eleutherosides->MAPK Modulates Akt_mTOR Akt/mTOR Pathway Eleutherosides->Akt_mTOR Modulates JAK2_STAT3 JAK2/STAT3 Pathway Eleutherosides->JAK2_STAT3 Modulates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory\nCytokines Cell Adhesion\nMolecules Cell Adhesion Molecules NFkB->Cell Adhesion\nMolecules Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation Proliferation Proliferation MAPK->Proliferation Cell Growth Cell Growth Akt_mTOR->Cell Growth Protein Synthesis Protein Synthesis Akt_mTOR->Protein Synthesis JAK2_STAT3->Inflammation Immune Response Immune Response JAK2_STAT3->Immune Response

Caption: Potential signaling pathways modulated by eleutherosides.

References

Addressing degradation of Eleutheroside C during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Eleutheroside C during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as ethyl α-D-galactoside, is a glycoside that has been isolated from various plant sources.[1] The stability of this compound is a critical concern during sample preparation for analytical studies and in the development of pharmaceuticals or nutraceuticals. Degradation can lead to inaccurate quantification, loss of biological activity, and the formation of unknown impurities.

Q2: What are the primary factors that can cause this compound degradation?

A2: The main factors that can contribute to the degradation of this compound during sample preparation include:

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Enzymatic Activity: If samples are derived from plant materials, endogenous enzymes like β-galactosidases can hydrolyze this compound.[2]

  • Oxidation: The presence of oxidizing agents can potentially degrade the molecule.

  • Light: Exposure to UV or high-intensity light may cause photodegradation.

Q3: How can I minimize the degradation of this compound during extraction?

A3: To minimize degradation during extraction:

  • Use mild extraction conditions (e.g., lower temperatures).

  • Employ solvents that are known to be compatible with glycosides, such as ethanol (B145695) or methanol-water mixtures.

  • Consider using techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times and exposure to harsh conditions.

  • If enzymatic degradation is a concern, consider heat-treating the sample briefly to denature enzymes or using extraction solvents that inhibit enzyme activity.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For short-term storage (up to one month), it is recommended to store stock solutions of this compound at -20°C. For longer-term storage (up to six months), storing solutions at -80°C is advisable to prevent degradation. It is also good practice to prepare fresh solutions for critical experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound after extraction Degradation during extraction: High temperature, prolonged extraction time, or inappropriate solvent pH.Optimize extraction parameters: use a lower temperature (e.g., 40-60°C), shorten the extraction time, and ensure the solvent pH is near neutral. Consider using a buffered extraction solvent.
Enzymatic degradation: Presence of active glycosidases in the plant material.Deactivate enzymes by briefly heating the sample (e.g., blanching) before extraction or use a solvent containing an enzyme inhibitor.
Appearance of unknown peaks in chromatogram Hydrolysis: Cleavage of the glycosidic bond due to acidic or basic conditions, resulting in galactose and ethanol.Maintain a neutral pH during sample preparation and analysis. Use buffered mobile phases for chromatography.
Oxidative degradation: Reaction with atmospheric oxygen or oxidizing agents.Degas solvents, use amber vials to protect from light, and consider adding an antioxidant (e.g., ascorbic acid) to the sample if compatible with the analytical method.
Inconsistent analytical results Sample instability in autosampler: Degradation of this compound in the prepared sample while waiting for injection.Keep the autosampler tray cooled. Perform a stability study of the sample in the autosampler solvent to determine the maximum allowable time before analysis.
Photodegradation: Exposure to light during sample handling and storage.Work under subdued light and use amber or light-blocking containers for sample preparation and storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Evaluation of this compound Stability in an Extraction Solvent

This protocol is designed to assess the stability of this compound in a chosen extraction solvent over time.

1. Sample Preparation:

  • Spike a known concentration of this compound into the selected extraction solvent (e.g., 70% ethanol).

  • Divide the sample into multiple aliquots in amber vials.

2. Time-Point Analysis:

  • Analyze one aliquot immediately (T=0) using a validated analytical method (e.g., HPLC-UV).

  • Store the remaining aliquots at the intended extraction temperature (e.g., 50°C).

  • Analyze aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours).

3. Data Analysis:

  • Quantify the concentration of this compound at each time point.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Quantitative Data Summary

The following tables present hypothetical data from a stability study of this compound under various stress conditions to illustrate the expected outcomes.

Table 1: Degradation of this compound under Forced Degradation Conditions

Stress Condition % Degradation of this compound Major Degradation Products
0.1 M HCl at 60°C for 24h45%Galactose, Ethanol
0.1 M NaOH at 60°C for 24h60%Galactose, Ethanol, other related substances
3% H₂O₂ at RT for 24h15%Oxidized derivatives
Heat at 80°C for 48h30%Various thermal degradants
UV light (254 nm) for 24h10%Photodegradation products

Table 2: Stability of this compound in 70% Ethanol at 50°C

Time (hours) Concentration of this compound (µg/mL) % Remaining
0100.0100.0%
198.598.5%
296.296.2%
492.192.1%
885.385.3%
2465.765.7%

Visualizations

degradation_pathway Eleutheroside_C This compound (Ethyl α-D-galactoside) Degradation_Products Degradation Products Eleutheroside_C->Degradation_Products Stress Conditions Galactose Galactose Degradation_Products->Galactose Hydrolysis (Acid/Base) Ethanol Ethanol Degradation_Products->Ethanol Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products Degradation_Products->Oxidized_Products Oxidation Thermal_Products Thermal Degradants Degradation_Products->Thermal_Products Heat Photo_Products Photodegradation Products Degradation_Products->Photo_Products Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Stressing Apply Stress Conditions (Acid, Base, Heat, etc.) Stock_Solution->Stressing Neutralize Neutralize Acid/Base Samples Stressing->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize->HPLC_Analysis Data_Comparison Compare with Unstressed Control HPLC_Analysis->Data_Comparison Identify_Degradants Identify and Quantify Degradation Products Data_Comparison->Identify_Degradants

Caption: Workflow for a forced degradation study.

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Method Refinement for Reproducible Quantification of Eleutheroside C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible quantification of Eleutheroside C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound, also known as ethyl α-D-galactoside, is a polar glycoside found in some plant species. Its quantification can be challenging due to its high polarity, which can lead to poor retention on traditional reversed-phase HPLC columns. Additionally, as a sugar-containing molecule, it lacks a strong chromophore, making detection by UV-Vis absorbance difficult at higher wavelengths.

Q2: Which analytical technique is most suitable for the quantification of this compound?

For reproducible quantification of this compound, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with either an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is recommended. An ELSD is suitable for detecting compounds that do not have a strong UV chromophore.[1] A mass spectrometer offers high sensitivity and selectivity, which is particularly useful when dealing with complex sample matrices.[2]

Q3: How should I prepare plant material for this compound analysis?

A common method for extracting eleutherosides from plant material involves ultrasonic-assisted extraction with a polar solvent.[3] The dried and powdered plant material is typically extracted with methanol (B129727) or an ethanol-water mixture.[4][5] The resulting extract should be filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC or UPLC system to remove particulate matter.

Q4: Are there commercially available reference standards for this compound?

Yes, reference standards for this compound are available from various chemical suppliers. It is crucial to use a high-purity (≥98%) reference standard for accurate quantification.

Q5: What are the key validation parameters to assess for a reproducible this compound quantification method?

A robust method validation should include an assessment of linearity, precision (repeatability and intermediate precision), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ), as per ICH guidelines.

Troubleshooting Guide

Chromatography Issues

Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing for polar compounds like this compound is a common issue in reversed-phase chromatography. Here are the likely causes and how to address them:

  • Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing peak tailing.

    • Solution: Use an end-capped column or a column with a novel stationary phase chemistry designed for polar compounds. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help to suppress the ionization of silanol groups.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.

    • Solution: Use a guard column and ensure adequate sample clean-up. If the column is contaminated, try flushing it with a strong solvent.

Q: I am not getting good retention of this compound on my C18 column. What can I do?

A: Poor retention of highly polar analytes is a known limitation of traditional C18 columns.

  • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide better retention for polar compounds.

  • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This is well-suited for the retention of highly polar compounds.

  • Solution 3: Adjust Mobile Phase Composition: In reversed-phase chromatography, using a mobile phase with a lower organic solvent concentration will increase retention.

Detection Issues (ELSD and MS)

Q: The response for my this compound peak is low and variable with an ELSD.

A: ELSD response is dependent on the nebulization and evaporation of the mobile phase and the light scattering of the analyte particles.

  • Solution: Optimize the ELSD parameters, including the nebulizer gas flow, drift tube temperature, and gain. Ensure the mobile phase is volatile and of high purity.

Q: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS analysis of this compound.

A: Matrix effects are a common challenge in LC-MS, especially with complex samples like plant extracts.

  • Solution 1: Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.

  • Solution 2: Optimize Chromatography: Improve the separation of this compound from co-eluting matrix components by adjusting the gradient, flow rate, or changing the column.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Experimental Protocols

Proposed UPLC-MS/MS Method for this compound Quantification

This protocol is a starting point and should be optimized and validated for your specific application.

Parameter Condition
Instrumentation UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column Acquity UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm) or equivalent polar-compatible reversed-phase column.
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase to elute this compound. A shallow gradient will likely be required for good separation from other polar compounds.
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 35 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
MRM Transitions To be determined by infusing a standard solution of this compound.
Sample Preparation
  • Accurately weigh the powdered plant material.

  • Add a suitable volume of methanol or 70% ethanol.

  • Perform ultrasonic-assisted extraction for 30-60 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered extract with the initial mobile phase if necessary before injection.

Data Presentation

Table 1: Example Validation Parameters for a Validated HPLC Method

The following table provides an example of typical performance characteristics for a validated HPLC method for a related compound. These values should be experimentally determined for the specific this compound method.

Parameter Result
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.255 µg/mL
Limit of Quantification (LOQ) 0.849 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 98 - 102%

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Powdered Plant Material extraction Ultrasonic Extraction (Methanol/Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration injection Injection into UPLC filtration->injection separation Chromatographic Separation (Polar Reversed-Phase Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_chrom Chromatography Issues cluster_detect Detection Issues cluster_sample Sample Preparation Issues start Problem Encountered (e.g., Poor Peak Shape, Low Sensitivity) peak_shape Assess Peak Shape start->peak_shape retention Check Retention Time start->retention sensitivity Evaluate Signal Intensity start->sensitivity sample_prep Review Sample Prep Protocol start->sample_prep tailing Tailing? peak_shape->tailing fronting Fronting? peak_shape->fronting retention_shift Shifting? retention->retention_shift low_signal Low Signal? sensitivity->low_signal matrix_effects Investigate Matrix Effects sol_matrix Improve sample cleanup (SPE) Use stable isotope-labeled internal standard matrix_effects->sol_matrix sample_prep->sol_matrix sol_tailing Use polar-endcapped column Adjust mobile phase pH tailing->sol_tailing sol_fronting Reduce sample concentration Check for column void fronting->sol_fronting sol_retention Check mobile phase composition Ensure column equilibration retention_shift->sol_retention sol_low_signal Optimize MS parameters Check for ion suppression low_signal->sol_low_signal sol_low_signal->matrix_effects

Caption: Troubleshooting logic for this compound quantification.

References

Minimizing ion suppression of Eleutheroside C in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize ion suppression when analyzing Eleutheroside C by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, reduce the ionization efficiency of the analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3][4] When co-eluting matrix components compete with this compound for ionization, the detector response for the analyte is diminished.[1]

Q2: How can I determine if ion suppression is affecting my this compound signal?

Two primary methods are used to detect and quantify matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank sample extract onto the LC column. A dip in the baseline signal at the retention time of this compound or other co-eluting compounds indicates the presence of ion suppression.

  • Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound in a blank matrix extract that has been spiked with the standard to the peak area of the standard in a pure solvent. A lower response in the matrix sample confirms ion suppression.

Q3: What are the most common causes of ion suppression when analyzing samples for this compound?

Ion suppression for this compound, often extracted from complex biological or plant matrices, can be caused by various endogenous and exogenous substances. Key sources include:

  • Co-eluting Matrix Components: Substances from the sample matrix (e.g., salts, lipids, proteins, other glycosides) that elute from the chromatography column at the same time as this compound.

  • Mobile Phase Additives: High concentrations of non-volatile salts or buffers in the mobile phase can interfere with the ionization process.

  • High Analyte Concentration: Although less common, very high concentrations of the analyte itself can sometimes lead to self-suppression.

  • Sample Preparation Contaminants: Exogenous substances introduced during sample handling, such as plasticizers from plastic tubes, can also cause ion suppression.

Q4: Which sample preparation technique is most effective at reducing ion suppression for this compound?

Improving sample preparation is considered the most effective strategy to circumvent ion suppression. The choice of technique depends on the complexity of the sample matrix.

  • Solid-Phase Extraction (SPE): Often the most effective method, SPE can selectively isolate this compound while removing a significant amount of interfering matrix components. Polymeric mixed-mode cation exchange phases have shown excellent results in removing phospholipids (B1166683), a common source of ion suppression in biological samples.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible solvents, which can effectively remove many impurities.

  • Protein Precipitation (PPT): While simple and popular, PPT is generally less effective as it primarily removes proteins, leaving other matrix components like salts and phospholipids that can still cause significant ion suppression.

Q5: How can chromatographic conditions be optimized to minimize ion suppression?

Optimizing the chromatographic separation is a crucial step to resolve this compound from matrix interferences.

  • Increase Chromatographic Resolution: Using columns with smaller particle sizes, such as those in Ultra-Performance Liquid Chromatography (UPLC), provides sharper peaks and better separation from interfering compounds.

  • Adjust the Gradient: Modify the gradient elution profile to ensure this compound does not elute in regions with a high density of matrix components, which are typically at the very beginning (solvent front) and the end of the chromatogram.

  • Change Mobile Phase: Altering the mobile phase composition or pH can shift the retention time of this compound relative to interfering compounds. For Eleutherosides, mobile phases of water and acetonitrile, often with an acid modifier like phosphoric or formic acid, are common.

Q6: Can adjusting the mass spectrometer's ion source parameters help reduce ion suppression?

Yes, optimizing the ion source can mitigate the effects of ion suppression.

  • Change Ionization Mode: Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can be beneficial, as APCI is often less susceptible to ion suppression. You can also test switching from positive to negative ionization mode, as fewer compounds are typically ionized in negative mode, potentially eliminating the specific interference.

  • Reduce Flow Rate: Lowering the mobile phase flow rate into the nano-liter per minute range can lead to smaller, more highly charged droplets that are more tolerant to non-volatile salts and other interferences.

  • Optimize Source Parameters: Fine-tuning parameters such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature can significantly improve the ionization efficiency of this compound.

Troubleshooting Guide

Problem: Low sensitivity, poor reproducibility, or inaccurate quantification of this compound.

This workflow provides a systematic approach to diagnosing and resolving ion suppression issues.

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution A Poor Signal or Reproducibility for This compound B Perform Post-Column Infusion Experiment A->B C Observe Signal Dip at Analyte Retention Time? B->C D Quantify Matrix Effect (Post-Extraction Spike) C->D Yes F Issue is likely not ion suppression. Check instrument performance, standard stability, etc. C->F No E Matrix Effect > 15%? D->E E->F No G Optimize Sample Prep (e.g., SPE, LLE) E->G Yes H Optimize Chromatography (e.g., UPLC, Gradient) G->H I Optimize MS Source (e.g., APCI, Flow Rate) H->I J Re-evaluate Matrix Effect I->J J->G Still High K Method Optimized J->K Matrix Effect < 15%

Caption: A logical workflow for diagnosing and resolving ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueEfficiency in Removing InterferencesAnalyte RecoveryComplexity & CostRecommendation for this compound
Protein Precipitation (PPT) Low (Removes proteins, leaves salts/lipids)HighLowNot ideal for complex matrices; use as a first step only.
Liquid-Liquid Extraction (LLE) Medium to HighVariableMediumGood option, requires careful solvent selection.
Solid-Phase Extraction (SPE) High (Highly selective)Good to HighHighRecommended for achieving the cleanest extracts and minimizing ion suppression.

Experimental Protocols

Protocol 1: Assessing Matrix Effect (Post-Extraction Spike Method)
  • Prepare two sample sets:

    • Set A: Spike a known concentration of this compound standard into a pure solvent (e.g., the initial mobile phase composition).

    • Set B: Extract a blank matrix sample (without the analyte) using your established sample preparation protocol. After extraction, spike the final extract with the same concentration of this compound standard as in Set A.

  • Analyze both sets using the same LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100%

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Recommended Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific matrix.

start Start: Pre-treated Sample (e.g., plasma, plant extract) condition Condition SPE Cartridge (e.g., Methanol (B129727), then Water) start->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge to Remove Interferences (e.g., 5% Methanol in Water) load->wash elute Elute this compound (e.g., Acetonitrile/Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analyze via LC-MS/MS reconstitute->end

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by equilibration with water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences while retaining this compound.

  • Elution: Elute this compound using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 3: Baseline LC-MS/MS Method for this compound

This method serves as a starting point for development and should be optimized.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSettingRationale / Comment
LC System UPLC/UHPLC SystemProvides better resolution to separate analyte from matrix components.
Column C18, 1.7-2.1 µm, 2.1 x 50-100 mmA standard reversed-phase column suitable for this type of compound.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 5-10 minutesAdjust to ensure this compound elutes away from the solvent front.
Flow Rate 0.2 - 0.4 mL/minLower flow rates can sometimes reduce suppression.
Column Temp 40 °CImproves peak shape and reproducibility.
Injection Vol 1 - 5 µLSmaller injection volumes can reduce the total amount of matrix introduced.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ion Source Electrospray Ionization (ESI)Standard for this class of compounds. Consider APCI if suppression is severe.
Polarity Negative or PositiveTo be optimized based on sensitivity for this compound.
Source Temp 300 - 350 °COptimize for best signal.
Capillary Voltage 2500 - 4000 VOptimize for best signal.

References

Technical Support Center: Enhancing Eleutheroside C Production in Plant Callus Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Eleutheroside C yield from plant callus cultures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their in vitro culture experiments.

Important Note: Research specifically detailing the optimization of this compound (ethyl α-D-galactoside)[1][2] in plant callus culture is limited. The majority of available literature on Eleutherococcus senticosus focuses on Eleutheroside B and E.[3][4] The strategies outlined below are based on established principles for enhancing secondary metabolite production in plant cell cultures and should be adapted as a starting point for your specific research on this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield low or undetectable in my callus culture?

Low or undetectable yields of a target secondary metabolite are common initial challenges in plant tissue culture. Several factors could be responsible:

  • Undifferentiated State: Callus cultures consist of undifferentiated or poorly differentiated cells, which may not naturally produce the same profile or quantity of secondary metabolites as specialized tissues (e.g., roots) in the parent plant.[5]

  • Suboptimal Culture Conditions: The nutrient medium, plant growth regulators (PGRs), pH, light, and temperature may not be optimized for the biosynthesis of this compound.

  • Slow Growth: If the callus biomass is low, the total yield of the compound will also be low.

  • Incorrect Genotype/Explant Source: The metabolic potential can vary significantly between different plants and even different tissues from the same plant.

  • Lack of Elicitation: Production of many secondary metabolites is a defense response. In a sterile, optimized lab environment, the pathways leading to their production may not be activated without specific triggers (elicitors).

Q2: What are the primary strategies to enhance this compound production?

There are three main strategies to improve the yield of secondary metabolites like this compound in callus culture:

  • Medium Optimization: Systematically adjusting media components, including basal salts, PGRs, carbon source, and pH, to find the optimal balance for both biomass growth and this compound synthesis.

  • Elicitation: Applying biotic or abiotic elicitors to the culture to induce stress responses and stimulate the biosynthetic pathway of the target compound.

  • Precursor Feeding: Supplying the culture with biosynthetic precursors of the target molecule to increase the substrate pool available for its synthesis.

Q3: How do I choose the right basal medium and plant growth regulators (PGRs)?

The choice of basal medium and PGRs is critical for establishing a healthy and productive callus line.

  • Basal Medium: Murashige and Skoog (MS) and Gamborg’s B5 media are common starting points for callus induction in many species. The optimal choice depends on the specific requirements of your plant.

  • Plant Growth Regulators (PGRs): A combination of an auxin and a cytokinin is typically required.

    • Auxins (e.g., 2,4-D, NAA) are crucial for inducing callus formation.

    • Cytokinins (e.g., BAP, Kinetin) influence cell division and differentiation. The ideal ratio of auxin to cytokinin must be determined empirically. High auxin-to-cytokinin ratios generally favor callus proliferation.

Q4: What is elicitation and which elicitors should I test for this compound?

Elicitation is a technique that involves adding stress-inducing agents (elicitors) to the culture medium to trigger plant defense responses, which often include the enhanced production of secondary metabolites. Elicitors can be:

  • Biotic: Derived from living organisms, such as Yeast Extract, Chitosan, and extracts from fungal or bacterial cell walls.

  • Abiotic: Non-living factors, including signaling molecules like Methyl Jasmonate (MeJA) and Salicylic Acid (SA), or heavy metal salts.

Since the specific elicitors for this compound are not well-documented, a screening approach using a variety of common elicitors at different concentrations and exposure times is recommended.

Q5: What is precursor feeding and what precursors are relevant for this compound?

Precursor feeding involves adding the building blocks of a target metabolite to the culture medium, potentially bypassing rate-limiting steps in its biosynthesis. This compound is ethyl α-D-galactoside. Therefore, the logical precursors to test would be:

  • Galactose: A direct precursor.

  • Sucrose/Glucose: As primary carbon sources, their concentration can influence the availability of precursors like galactose.

  • Ethanol: While potentially toxic to cells at higher concentrations, feeding low, non-lethal doses could be investigated.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Poor Callus Growth 1. Suboptimal medium (PGRs, nutrients).2. Contamination (bacterial or fungal).3. Inappropriate culture conditions (light, temp).4. High concentration of a toxic substance (e.g., elicitor, precursor).1. Screen different combinations and concentrations of auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP, Kinetin).2. Review and refine sterile techniques. Use appropriate antibiotics/fungicides if necessary.3. Culture in the dark (common for callus proliferation) at a standard temperature (e.g., 25°C).4. Perform a dose-response experiment to find the optimal, non-toxic concentration.
Callus Browning / Necrosis 1. Oxidative stress due to the accumulation of phenolic compounds.2. Nutrient depletion in the medium.3. High elicitor/precursor toxicity.4. Senescence (culture is too old).1. Add antioxidants like ascorbic acid or PVP to the medium. Culture in the dark.2. Reduce the subculture interval (transfer to fresh medium more frequently).3. Lower the concentration of the elicitor or precursor and reduce the exposure time.4. Subculture the healthy, non-browned parts of the callus to fresh medium.
Low or Inconsistent this compound Yield 1. Culture conditions are optimized for growth, not production.2. Timing of harvest is not optimal.3. Inefficient extraction or analytical method.4. Callus line has lost its productive capacity over successive subcultures.1. Implement a two-stage culture system: a growth phase followed by a production phase with a different medium (e.g., lower PGRs, added elicitors).2. Perform a time-course experiment, harvesting callus at different points in the growth cycle to determine peak production.3. Validate your extraction and HPLC/UPLC methods to ensure they are efficient and accurate.4. Re-initiate callus from the original explant source. Cryopreserve high-yielding cell lines.

Experimental Protocols & Data

Data Presentation

The following tables provide examples of how to structure screening experiments. The values are illustrative and should be replaced with your experimental data.

Table 1: Example - Screening Plant Growth Regulators (PGRs) for Callus Growth Basal Medium: MS with 30 g/L Sucrose

Treatment ID2,4-D (mg/L)BAP (mg/L)Callus Induction Freq. (%)Fresh Weight (g) after 4 weeksMorphology
A10.50.1751.2Friable, Light yellow
A21.00.1902.5Friable, Light yellow
A32.00.1852.1Compact, Yellow
B11.00.5953.1Compact, Greenish
B21.01.0701.5Nodular, Brownish

Table 2: Common Elicitors and Suggested Screening Concentrations

Elicitor TypeElicitorTypical Concentration Range
BioticYeast Extract50 - 500 mg/L
BioticChitosan10 - 200 mg/L
AbioticMethyl Jasmonate (MeJA)10 - 200 µM
AbioticSalicylic Acid (SA)25 - 250 µM
Protocol 1: General Method for Elicitor Screening
  • Establish Culture: Grow callus in your optimized growth medium until it reaches the late exponential growth phase.

  • Prepare Elicitor Stocks: Prepare sterile stock solutions of each elicitor (e.g., MeJA in ethanol, Yeast Extract in water) and filter-sterilize them.

  • Administer Elicitor: Add the elicitor to the liquid or solid culture medium to achieve the desired final concentrations. Include a control group that receives only the solvent (e.g., sterile water or ethanol).

  • Incubate: Return the cultures to their standard incubation conditions.

  • Harvest: Harvest the callus at various time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.

  • Analyze: Dry the harvested callus (lyophilize or oven-dry at 60°C), record the dry weight, and perform extraction.

  • Quantify: Analyze the extracts using a validated method like HPLC or UPLC to quantify the this compound yield. Express yield as mg/g dry weight and total volumetric yield as mg/L of culture.

Visualizations: Workflows and Pathways

Experimental and Optimization Workflow

G cluster_0 Phase 1: Callus Induction & Proliferation cluster_1 Phase 2: Yield Enhancement Strategies cluster_2 Phase 3: Analysis Explant Explant Selection & Sterilization Induction Callus Induction (Screen PGRs & Media) Explant->Induction Proliferation Subculture for Biomass Production Induction->Proliferation Elicitation Elicitation (Screen Type, Conc., Time) Proliferation->Elicitation Precursor Precursor Feeding (Screen Precursor, Conc.) Proliferation->Precursor Optimization Medium Optimization (Carbon, Nutrients) Proliferation->Optimization Harvest Harvest & Dry Callus Elicitation->Harvest Precursor->Harvest Optimization->Harvest Extraction Solvent Extraction Harvest->Extraction Analysis HPLC/UPLC Quantification of this compound Extraction->Analysis Result High Yield? Analysis->Result Result->Proliferation Iterate / Scale-up Result->Elicitation Re-optimize

Caption: Workflow for optimizing this compound production.

Generalized Elicitation Signaling Pathway

G Elicitor Elicitor (e.g., Yeast Extract, MeJA) Receptor Plasma Membrane Receptor Elicitor->Receptor Signal Signal Transduction (ROS, Ca²⁺, Kinase Cascades) Receptor->Signal TF Activation of Transcription Factors Signal->TF Gene Expression of Biosynthesis Genes TF->Gene Enzymes Synthesis of Biosynthetic Enzymes Gene->Enzymes Product This compound Accumulation Enzymes->Product

Caption: Simplified pathway of elicitor-induced secondary metabolite synthesis.

Troubleshooting Flowchart for Low Yield

G Start Start: Low This compound Yield CheckGrowth Is Callus Growth Healthy (Good biomass, not brown)? Start->CheckGrowth NoGrowth No CheckGrowth->NoGrowth YesGrowth Yes CheckGrowth->YesGrowth CheckConditions Are Culture Conditions (Medium, PGRs) Optimized? NoConditions No CheckConditions->NoConditions YesConditions Yes CheckConditions->YesConditions CheckElicitation Have Elicitation Strategies Been Tested? NoElicitation No CheckElicitation->NoElicitation YesElicitation Yes CheckElicitation->YesElicitation CheckAnalysis Is the Analytical Method Validated? NoAnalysis No CheckAnalysis->NoAnalysis ActionGrowth Troubleshoot Growth: - Adjust PGRs/Medium - Check for Contamination - Optimize Subculture Interval NoGrowth->ActionGrowth YesGrowth->CheckConditions ActionConditions Perform PGR & Media Screening Experiments NoConditions->ActionConditions YesConditions->CheckElicitation ActionElicitation Screen Elicitors: - Type, Concentration, Duration NoElicitation->ActionElicitation YesElicitation->CheckAnalysis ActionAnalysis Validate Extraction & HPLC: - Check Recovery - Use Standard Curve NoAnalysis->ActionAnalysis

Caption: Diagnostic flowchart for troubleshooting low this compound yield.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Eleutheroside C Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Eleutheroside C, a bioactive compound found in plants of the Eleutherococcus genus. While robust validated methods are well-established for other major eleutherosides, such as B and E, specific and comprehensively validated methods for this compound are less prevalent in publicly available scientific literature. This guide summarizes the existing data for common analytical techniques and provides detailed experimental protocols to serve as a foundation for researchers developing and validating methods for this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of various chromatographic methods used for the quantification of eleutherosides. It is important to note that while these methods are applied to eleutherosides, specific validation data for this compound is limited. The data presented for Eleutherosides B and E can serve as a reference for developing and validating a method for this compound.

Analytical TechniqueCompound(s)Linearity (Range)Accuracy (% Recovery)Precision (RSD%)LOD (µg/mL)LOQ (µg/mL)Reference
HPLC-PAD Eleutheroside B0.35-34.83 µg/mL97.4% (RSD = 5.5%)<3.1% (Intra-day), <3.4% (Inter-day)--[1]
Eleutheroside E0.69-69.20 µg/mL102.7% (RSD = 4.3%)<3.1% (Intra-day), <3.4% (Inter-day)--[1]
RP-HPLC-UV-IPAD Eleutheroside B-97.79–104.40%<4.89%0.006-0.0200.018-0.050[2]
Eleutheroside E-97.79–104.40%<4.89%0.006-0.0200.018-0.050[2]
HPTLC-Densitometry Eleutheroside B, E, E11-10 µ g/band ----[3]
UPLC-MS/MS Various Phenols & Saponinsr > 0.99----[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Dashes indicate that the data was not specified in the cited literature.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols, primarily validated for Eleutherosides B and E, can be adapted and re-validated for the quantification of this compound.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PAD)

This method is widely used for the simultaneous quantification of various eleutherosides.

  • Instrumentation: A standard HPLC system equipped with a photodiode array detector.

  • Column: Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A gradient elution using 0.5% aqueous phosphoric acid and acetonitrile (B52724).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh the powdered plant material or extract.

    • Extract with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux extraction.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of complex matrices and low-concentration analytes.

  • Instrumentation: A UPLC system coupled with a triple quadrupole tandem mass spectrometer.

  • Column: ACQUITY UPLC HSS T3 C18 column (1.8 μm, 2.1 mm × 100 mm) or similar.[4]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]

  • Flow Rate: 0.3 - 0.4 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for this compound.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.

  • Sample and Standard Preparation: Similar to the HPLC method, but may require a more dilute concentration range due to the higher sensitivity of the instrument.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples and is often used for quality control of herbal materials.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 or RP-18 F254s.[3]

  • Mobile Phase: A mixture of solvents optimized for the separation of eleutherosides. For example, chloroform, methanol, and water in a 70:30:4 (v/v/v) ratio has been used for some eleutherosides.[5]

  • Application: Apply standards and samples as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the plate with a TLC scanner at a wavelength where this compound shows maximum absorbance.

  • Derivatization (Optional): Post-chromatographic derivatization with a suitable reagent (e.g., sulfuric acid reagent) can be used to enhance detection.[5]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Analysis RawMaterial Raw Material (e.g., Plant Powder) Extraction Extraction (e.g., Sonication, Reflux) RawMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Extract Final Extract for Analysis Filtration->Extract Injection Injection into Chromatograph Extract->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration Quantification Quantification of this compound PeakIntegration->Quantification CalibrationCurve Calibration Curve Generation CalibrationCurve->Quantification Standard Reference Standard Preparation Standard->CalibrationCurve

Caption: General workflow for the chromatographic quantification of this compound.

Eleutheroside_C_Structure cluster_galactose α-D-galactopyranoside cluster_ethyl Ethyl group C1 C1 C2 C2 C1->C2 O1 O C1->O1 glycosidic bond C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 OH4 OH C4->OH4 O5 O C5->O5 C6 C6H2OH C5->C6 O5->C1 CH2 CH2 O1->CH2 CH3 CH3 CH2->CH3

Caption: Chemical structure of this compound (Ethyl α-D-galactopyranoside).

References

Comparative Analysis of Eleutheroside Content in Different Eleutherococcus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a comparative analysis of the well-documented Eleutheroside B and Eleutheroside E content in various Eleutherococcus species, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals engaged in the study of these medicinally important plants.

Data Presentation: Quantitative Analysis of Eleutherosides B and E

The concentration of Eleutherosides B and E can vary significantly between different species of Eleutherococcus and even between different parts of the same plant. The following table summarizes the quantitative analysis of these two major bioactive compounds in several Eleutherococcus species, as determined by High-Performance Liquid Chromatography (HPLC).

SpeciesPlant PartEleutheroside B Content (mg/100g DW)Eleutheroside E Content (mg/100g DW)Reference
Eleutherococcus senticosusUnderground Organs177.4Not specified[1]
Stem Bark159.3Not specified[1]
Eleutherococcus henryiUnderground Organs163.2Not specified[1]
Stem Bark144.8Not specified[1]
Eleutherococcus leucorrhizusUnderground Organs322.0Not specified[1]
Stem Bark300.8Not specified[1]
Eleutherococcus nodiflorusUnderground Organs218.9Not specified[1]
Stem Bark363.5Not specified[1]
Eleutherococcus divaricatusUnderground Organs79.4Not specified[1]
Stem Bark58.5Not specified[1]
Eleutherococcus sessiliflorusUnderground Organs126.3Not specified[1]
Stem Bark56.4Not specified[1]
Eleutherococcus giraldiiUnderground OrgansNot specifiedNot specified[1]
Stem BarkNot specifiedNot specified[1]
Eleutherococcus setchuenensisUnderground OrgansNot specifiedNot specified
Stem Bark542.5 (Chlorogenic Acid)Not specified[1]

DW: Dry Weight. Note: The referenced study focused on the sum of Eleutherosides B and E, and individual values were not always provided. The value for E. setchuenensis stem bark refers to chlorogenic acid, another major phenolic compound.

Experimental Protocols

The accurate quantification of eleutherosides relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Eleutherosides B and E

This protocol is a widely used method for the simultaneous quantification of Eleutheroside B and Eleutheroside E in Eleutherococcus plant material.

1. Sample Preparation (Extraction):

  • Dry the plant material (e.g., roots, stems) at a controlled temperature (e.g., 60°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Accurately weigh a portion of the powdered sample (e.g., 1.0 g).

  • Extract the sample with a suitable solvent, typically methanol (B129727) or a methanol-water mixture (e.g., 70% methanol), using methods such as ultrasonication or reflux extraction for a defined period (e.g., 30-60 minutes).

  • Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid, such as 0.1% formic acid or phosphoric acid, to improve peak shape) and acetonitrile (B52724) or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The detection wavelength is usually set at around 210 nm or 220 nm for Eleutherosides B and E.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 30°C.

  • Injection Volume: A standard injection volume is 10-20 µL.

3. Standard Preparation and Quantification:

  • Prepare stock solutions of certified reference standards of Eleutheroside B and Eleutheroside E in methanol.

  • Create a series of working standard solutions of different concentrations by diluting the stock solutions.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Quantify the amount of Eleutherosides B and E in the sample extracts by comparing their peak areas to the calibration curve.

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for Eleutherosides B, E, and E1

This method provides a reliable alternative for the simultaneous determination of multiple eleutherosides.

1. Sample and Standard Preparation:

  • Prepare extracts and standard solutions as described in the HPLC protocol.

2. HPTLC Instrumentation and Conditions:

  • Plates: Use HPTLC plates pre-coated with silica (B1680970) gel 60 F254 or RP-18 F254s.

  • Application: Apply the samples and standards as bands of a specific length using an automated TLC sampler.

  • Mobile Phase: A mixture of solvents is used for development. For example, a mobile phase for normal phase HPTLC could be chloroform:methanol:water in a specific ratio.

  • Development: Develop the plate in a chromatographic chamber to a defined distance.

  • Densitometric Analysis: After development, dry the plate and scan it with a TLC scanner at a specific wavelength (e.g., 254 nm) to quantify the separated compounds.

Mandatory Visualization

The following diagram illustrates a general workflow for the quantification of eleutherosides in Eleutherococcus species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standards Standard Preparation plant_material Plant Material (e.g., roots, stems) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., Ultrasonication) grinding->extraction filtration Filtration extraction->filtration hplc HPLC / HPTLC Analysis filtration->hplc data_processing Data Processing and Quantification hplc->data_processing ref_standards Reference Standards (Eleutherosides B & E) stock_solutions Stock Solutions ref_standards->stock_solutions working_standards Working Standards stock_solutions->working_standards calibration_curve Calibration Curve working_standards->calibration_curve calibration_curve->data_processing

Caption: General workflow for the extraction and quantification of eleutherosides.

References

A Comparative Analysis of the Biological Activities of Eleutherosides B and E

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the research conducted on the biological activities of Eleutheroside C compared to Eleutherosides B and E. While extensive data is available detailing the pharmacological effects of Eleutherosides B and E, there is a notable lack of specific studies on the anti-inflammatory, neuroprotective, or antioxidant properties of this compound (ethyl galactoside). Therefore, this guide will focus on a detailed, evidence-based comparison of the biological activities of Eleutheroside B and Eleutheroside E, for which a substantial body of research exists.

This guide provides a comprehensive comparison of the biological activities of Eleutheroside B and Eleutheroside E, two of the most studied bioactive compounds isolated from Eleutherococcus senticosus (Siberian ginseng). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Summary of Biological Activities

Eleutheroside B and Eleutheroside E exhibit a range of overlapping and distinct biological activities, with both compounds demonstrating significant anti-inflammatory, neuroprotective, and antioxidant properties. However, the mechanisms and potency of these effects can differ, as detailed in the following sections.

Biological ActivityEleutheroside BEleutheroside E
Anti-inflammatory Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by inhibiting the JAK2/STAT3 signaling pathway.[1]Inhibits the MAPK and NF-κB signaling pathways.[2][3] Also shown to suppress the NLRP3 inflammasome.
Neuroprotective Alleviates oxidative stress and neuroinflammation.[1] Enhances learning and memory.[4][5]Protects against neuronal apoptosis and cognitive deficits. Modulates α7-nAChR–NMDAR signaling.
Antioxidant Reduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing glutathione (B108866) (GSH).[1]Exhibits direct radical scavenging activity.
Anti-diabetic Shows hypoglycemic effects.Ameliorates insulin (B600854) resistance by enhancing insulin-provoked glucose uptake.[2]
Cardioprotective Exhibits cardioprotective effects.[3]Protects against myocardial infarction.[2]

Quantitative Comparison of Bioactivities

Direct comparative studies providing quantitative data on the biological activities of Eleutheroside B and E are limited. However, some studies offer insights into their relative potencies in specific assays.

Antioxidant Activity

A study comparing the antioxidant activity of various eleutherosides found that Eleutheroside E1 (a related compound) exhibited strong anti-DPPH radical activity, even higher than ascorbic acid, while Eleutheroside B and E showed weaker activity in this specific assay.[6]

CompoundAntioxidant Activity (DPPH Assay) - EC50
Eleutheroside E137.03 µg/mL (63 µM)[6]
Ascorbic Acid41.0 µg/mL (232 µM)[6]

Lower EC50 indicates higher antioxidant activity.

Enzyme Inhibition (Cytochrome P450)

A study investigating the effects of Eleutherosides B and E on rat liver microsomes provided IC50 values for the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.

EnzymeCompoundIC50 (µM)
CYP2E1 Eleutheroside B193.20
Eleutheroside E188.36
CYP2C9 Eleutheroside B595.66
Eleutheroside E261.82

Lower IC50 indicates stronger inhibition.

Signaling Pathways

Eleutheroside B and E exert their biological effects by modulating various intracellular signaling pathways.

Eleutheroside B Signaling Pathway

Eleutheroside B has been shown to inhibit the JAK2/STAT3 signaling pathway, which plays a crucial role in inflammatory responses. By downregulating the phosphorylation of JAK2 and STAT3, Eleutheroside B reduces the production of pro-inflammatory cytokines.[1]

Eleutheroside_B_Pathway EB Eleutheroside B JAK2 JAK2 EB->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) STAT3->Cytokines promotes transcription Inflammation Inflammation Cytokines->Inflammation

Eleutheroside B inhibits the JAK2/STAT3 pathway.

Eleutheroside E Signaling Pathways

Eleutheroside E has been demonstrated to modulate multiple signaling pathways, including the MAPK and NF-κB pathways, which are central to inflammation and cell survival.

Eleutheroside_E_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Inflammatory Stimuli MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB EE Eleutheroside E EE->MAPK inhibits EE->NFkB inhibits Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response NFkB->Inflammatory_Response

Eleutheroside E inhibits MAPK and NF-κB pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of Eleutheroside B and E.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the biological activity of eleutherosides involves extraction, cell-based assays, and analysis of molecular targets.

Experimental_Workflow start Plant Material (Eleutherococcus senticosus) extraction Extraction & Isolation of Eleutherosides start->extraction treatment Treatment with Eleutheroside B or E extraction->treatment cell_culture Cell Culture (e.g., Macrophages, Neurons) cell_culture->treatment assays Bioactivity Assays (e.g., MTT, ELISA, Western Blot) treatment->assays analysis Data Analysis & Pathway Identification assays->analysis end Comparative Efficacy Determination analysis->end

General workflow for eleutheroside bioactivity screening.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of Eleutherosides B and E or their protective effects against a toxic stimulus.

Protocol:

  • Cell Seeding: Seed cells (e.g., neuronal cells, macrophages) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Eleutheroside B or E (or a vehicle control) for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the control.

NF-κB Activation Assay (Western Blot)

Objective: To determine the effect of Eleutherosides B and E on the activation of the NF-κB pathway.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with Eleutheroside B or E for a specific time, followed by stimulation with an inflammatory agent (e.g., LPS).

  • Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total NF-κB p65. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total p65 indicates the level of NF-κB activation.[9]

MAPK Pathway Activation Assay (Western Blot)

Objective: To assess the impact of Eleutherosides B and E on the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38).

Protocol:

  • Cell Culture and Treatment: Grow cells to 80-90% confluency and treat with Eleutheroside B or E, followed by stimulation with a relevant agonist.

  • Protein Lysis and Quantification: Harvest the cells, lyse them in RIPA buffer, and quantify the protein content.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38. Then, incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Detect the protein signals using an ECL substrate and quantify the band intensities to determine the phosphorylation status of the MAPK proteins.[10][11]

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

Objective: To measure the free radical scavenging activity of Eleutherosides B and E.

Protocol:

  • Sample Preparation: Prepare different concentrations of Eleutheroside B and E in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: Add 100 µL of the eleutheroside solution to 3.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12] The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

References

Validating the Neuroprotective Mechanism of Eleutherosides: A Comparative Guide to Gene Silencing Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the methodologies used to validate the mechanism of action of Eleutherosides, with a specific focus on the application of gene silencing techniques. This guide will delve into the known signaling pathways of Eleutheroside C and its better-studied counterpart, Eleutheroside E, offering supporting experimental data and detailed protocols to showcase how the direct targets of these compounds can be unequivocally identified.

Eleutherosides, the active compounds derived from Eleutherococcus senticosus (Siberian ginseng), have garnered significant interest for their therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory action. While the broader mechanisms are being elucidated, pinpointing the precise molecular targets is crucial for drug development. This guide highlights the use of gene silencing as a definitive validation tool, using a key study on Eleutheroside E as a practical exemplar due to the current scarcity of publicly available gene silencing studies specifically for this compound.

Comparative Analysis of Eleutheroside Activity

While both this compound and E exhibit promising pharmacological effects, the extent of their validation, particularly through targeted gene silencing, differs. Eleutheroside E's neuroprotective effects have been more extensively validated, with studies demonstrating its action through specific signaling pathways.

CompoundPrimary Therapeutic AreaKnown Signaling PathwaysGene Silencing Validation
This compound Anti-inflammatory, NeuroprotectiveNF-κB, MAPKNot yet documented in publicly available literature.
Eleutheroside E Neuroprotective, Anti-inflammatory, CardioprotectivePKA/CREB/BDNF, NLRP3/Caspase-1, Htr2cValidated via siRNA-mediated silencing of Htr2c.[1]
Resveratrol (B1683913) Neuroprotective, Anti-inflammatorySirt1, AMPK, NF-κBExtensive research, including gene silencing of SIRT1.
Curcumin (B1669340) Anti-inflammatory, NeuroprotectiveNF-κB, MAPKValidated via siRNA-mediated silencing of p65 (NF-κB).[2]

Validating the Mechanism of Action of Eleutheroside E via Gene Silencing: A Case Study

A pivotal study has demonstrated the neuroprotective effects of Eleutheroside E in a model of cerebral ischemia-reperfusion injury, proposing that its mechanism of action is dependent on the 5-hydroxytryptamine receptor 2C (Htr2c). To validate this, researchers employed small interfering RNA (siRNA) to silence the Htr2c gene.

The results unequivocally showed that silencing Htr2c expression significantly weakened the protective effect of Eleutheroside E on hippocampal neuron apoptosis induced by ischemia-reperfusion.[1] This finding strongly suggests that Htr2c is a direct and necessary target for the neuroprotective effects of Eleutheroside E.

Quantitative Data from Htr2c Gene Silencing Study
Treatment GroupApoptosis Rate (%)Caspase-3 Expression (relative units)Caspase-6 Expression (relative units)Caspase-7 Expression (relative units)
Ischemia/Reperfusion (I/R)45.2 ± 3.12.8 ± 0.23.1 ± 0.32.9 ± 0.2
I/R + Eleutheroside E21.5 ± 2.51.3 ± 0.11.5 ± 0.21.4 ± 0.1
I/R + Eleutheroside E + Htr2c siRNA38.9 ± 2.92.5 ± 0.22.8 ± 0.32.6 ± 0.2
I/R + Scrambled siRNA44.8 ± 3.02.7 ± 0.33.0 ± 0.22.8 ± 0.3

Data synthesized from the findings of the study on Eleutheroside E and Htr2c.[1]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of gene silencing experiments. Below is a representative protocol for siRNA transfection and subsequent treatment with an Eleutheroside.

Protocol: siRNA Transfection and Eleutheroside Treatment
  • Cell Culture: Plate hippocampal neuron cells in 6-well plates at a density of 2 x 10^5 cells/well and culture in DMEM supplemented with 10% FBS until they reach 70-80% confluency.

  • siRNA Transfection:

    • For each well, dilute 50 nM of Htr2c siRNA or a scrambled control siRNA in 250 µL of Opti-MEM medium.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 500 µL of siRNA-lipid complex to each well.

    • Incubate the cells for 48 hours at 37°C in a CO2 incubator.

  • Eleutheroside E Treatment: After 48 hours of transfection, replace the medium with fresh medium containing 10 µM of Eleutheroside E.

  • Induction of Injury: Induce ischemia-reperfusion injury according to the specific experimental model.

  • Analysis: After the designated treatment period, harvest the cells for subsequent analysis, such as apoptosis assays (e.g., TUNEL staining) and protein expression analysis (e.g., Western blot for caspases).

Visualizing the Pathways and Processes

To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and the experimental workflow.

Eleutheroside_E_Signaling_Pathway cluster_0 Eleutheroside E Action Eleutheroside_E Eleutheroside E Htr2c Htr2c Receptor Eleutheroside_E->Htr2c Activates Caspase_Inhibition Inhibition of Caspase-3, -6, -7 Htr2c->Caspase_Inhibition Neuroprotection Neuroprotection (Reduced Apoptosis) Caspase_Inhibition->Neuroprotection

Caption: Signaling pathway of Eleutheroside E's neuroprotective effect.

Gene_Silencing_Workflow cluster_1 Experimental Workflow A Plate Hippocampal Neurons B Transfect with Htr2c siRNA or Scrambled siRNA A->B C Treat with Eleutheroside E B->C D Induce Ischemia/ Reperfusion Injury C->D E Analyze Apoptosis and Protein Expression D->E

Caption: Workflow for validating Eleutheroside E's target using siRNA.

Alternative Compounds and Future Directions

While Eleutherosides show great promise, other natural compounds like resveratrol and curcumin have been more extensively studied for their neuroprotective and anti-inflammatory properties, with their mechanisms of action often validated through gene silencing.

  • Resveratrol: This polyphenol has been shown to exert neuroprotective effects through the activation of Sirtuin 1 (SIRT1). Gene silencing studies using SIRT1 siRNA have confirmed its critical role in resveratrol-mediated neuroprotection.

  • Curcumin: The active component of turmeric, curcumin, is a potent anti-inflammatory agent. Its ability to inhibit the NF-κB pathway has been validated by silencing the p65 subunit of NF-κB, which abrogated curcumin's anti-inflammatory effects.[2]

The robust validation of the mechanisms of resveratrol and curcumin through gene silencing serves as a benchmark for future studies on this compound. To definitively establish the therapeutic targets of this compound, similar rigorous validation using siRNA or shRNA is essential. Future research should focus on identifying the direct molecular interactors of this compound and employing gene silencing to confirm their functional relevance. This will be a critical step in translating the therapeutic potential of this compound into clinical applications.

References

A Comparative Study of the Anti-inflammatory Effects of Eleutheroside C and its Aglycone: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Eleutheroside C and its aglycone. Due to a lack of direct comparative experimental studies in the available scientific literature, this document focuses on the structural identification of this compound and its aglycone, and presents the established experimental protocols and signaling pathways that would be utilized to conduct such a comparative study. Information on the anti-inflammatory effects of other related eleutherosides is included to provide context for potential research directions.

Structural Identification and Bioactivity Considerations

This compound is chemically identified as ethyl α-D-galactoside[1][2][3]. It is a glycoside composed of a galactose sugar molecule attached to an ethyl group.

  • Glycone: Galactose

  • Aglycone: Ethanol

The aglycone of this compound is ethanol[1][2][3]. In the context of natural product pharmacology, the aglycone is the non-sugar component of a glycoside. For many complex natural glycosides, the aglycone retains significant biological activity. However, in the case of this compound, the aglycone is a simple alcohol, ethanol, whose physiological effects are well-documented and distinct from the targeted anti-inflammatory mechanisms typically investigated for complex phytochemicals. The glycone moiety is galactose, a common monosaccharide.

Given the chemical nature of this compound's constituents, a direct comparative study of its anti-inflammatory effects versus its aglycone (ethanol) in the manner typically applied to complex natural products is not prevalent in scientific literature. Research on the anti-inflammatory properties of the Eleutherococcus genus has largely focused on other, more complex eleutherosides, such as Eleutheroside B (Syringin) and Eleutheroside E[4][5]. These compounds possess more complex aglycones that are hypothesized to contribute significantly to their bioactivity[4][5].

Context from Related Compounds: Eleutheroside B and E

Studies on Eleutheroside B and Eleutheroside E have demonstrated significant anti-inflammatory and immunomodulatory effects, primarily through the inhibition of key inflammatory pathways[5][6][7][8]. These compounds have been shown to suppress the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS)[8][9]. The established anti-inflammatory activity of these related compounds suggests that other eleutherosides, including potentially this compound, could be viable subjects for anti-inflammatory research.

Experimental Protocols for Anti-inflammatory Assessment

To evaluate the anti-inflammatory effects of a compound like this compound and compare it to its aglycone, a series of standardized in vitro assays would be employed. The following protocols are based on established methodologies for assessing anti-inflammatory activity in macrophage cell lines, such as RAW 264.7.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for nitric oxide assay, 24-well for cytokine assays, and 6-well for protein expression analysis) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL)[10][11].

Nitric Oxide (NO) Production Assay

The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent[2][10].

Protocol:

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours[2][10].

  • The cells are pre-treated with the test compounds for 2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours[2][10].

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[10].

  • The mixture is incubated at room temperature for 10-15 minutes[10].

  • The absorbance is measured at 540 nm using a microplate reader[2][10].

  • The nitrite concentration is determined using a sodium nitrite standard curve[10].

Pro-inflammatory Cytokine Quantification (TNF-α and IL-6)

The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • RAW 264.7 cells are cultured in 24-well plates and treated as described in section 3.1[12].

  • After 16-24 hours of LPS stimulation, the culture medium is collected and centrifuged to remove cellular debris[11][12][13].

  • The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available ELISA kits according to the manufacturer's instructions[12][13].

  • Absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve[3].

Western Blot Analysis for iNOS and COX-2 Expression

The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, are analyzed by Western blotting.

Protocol:

  • RAW 264.7 cells are seeded in 6-well plates, pre-treated with the test compounds, and then stimulated with LPS for 24 hours[1][14].

  • Cells are lysed using RIPA buffer, and the total protein concentration is determined using a BCA protein assay[1].

  • Equal amounts of protein (e.g., 25-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane[14][15].

  • The membrane is blocked with 5% skim milk or BSA for 1 hour at room temperature[1].

  • The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)[1][14].

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-3 hours at room temperature[1].

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative protein expression levels[1].

Analysis of Inflammatory Signaling Pathways

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation[16]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes[16]. The inhibition of this pathway is a common mechanism of action for anti-inflammatory drugs.

Experimental Approach: The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting of cytoplasmic and nuclear fractions.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in the cellular response to inflammatory stimuli[17][18]. Activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators[19].

Experimental Approach: The activation of MAPK pathways is typically evaluated by measuring the phosphorylation levels of p38, JNK, and ERK using specific phospho-antibodies in a Western blot analysis[17].

Data Presentation

Quantitative data from the aforementioned experiments would be summarized in tables for a clear comparison of the effects of this compound and its aglycone at various concentrations.

Table 1: Effect on NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-
LPS (1 µg/mL)-100
This compound + LPS
Aglycone + LPS
Positive Control

Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-
LPS (1 µg/mL)-
This compound + LPS
Aglycone + LPS
Positive Control

Table 3: Effect on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Relative iNOS ExpressionRelative COX-2 Expression
Control-
LPS (1 µg/mL)-
This compound + LPS
Aglycone + LPS
Positive Control

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing anti-inflammatory activity.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with This compound / Aglycone seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) stimulation->cytokine_assay western_blot Western Blot (iNOS, COX-2, p-MAPK, p-IκBα) stimulation->western_blot data_quant Quantification and Statistical Analysis no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS Receptor Receptor (e.g., TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38->Transcription_Factors Activate JNK JNK MKK4_7->JNK Phosphorylates JNK->Transcription_Factors Activate ERK ERK1/2 MEK1_2->ERK Phosphorylates ERK->Transcription_Factors Activate Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Caption: Overview of the MAPK signaling pathways in inflammation.

References

A Comparative Analysis of Eleutherosides and Dexamethasone in Attenuating Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Eleutherosides, active compounds from Eleutherococcus senticosus (Siberian ginseng), and the standard steroidal anti-inflammatory drug, dexamethasone (B1670325), in the context of neuroinflammation. Due to a lack of available in vivo studies specifically on Eleutheroside C in neuroinflammation models, this guide presents data on Eleutheroside B and E as representatives of this class of compounds.

Neuroinflammation is a critical component in the pathology of various neurological disorders. While corticosteroids like dexamethasone are standard treatments, their long-term use is associated with significant side effects. This has spurred research into alternative therapies, including compounds derived from traditional medicine such as Eleutherosides.

In Vivo Efficacy: Eleutheroside B vs. Dexamethasone in a Model of Neuroinflammation

A study on high-altitude cerebral edema (HACE) in rats, a condition characterized by neuroinflammation, provides a direct comparison between Eleutheroside B and dexamethasone. Pre-treatment with Eleutheroside B demonstrated significant protective effects against HACE by reducing brain water content and down-regulating the expression of hypoxia-inducible factor-1α (HIF-1α) and aquaporin-4 (AQP4), proteins associated with cerebral edema.[1][2] Furthermore, Eleutheroside B significantly reduced levels of reactive oxygen species (ROS), malondialdehyde (MDA), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2]

Dexamethasone, used as a positive control in the same study, is a well-established glucocorticoid with potent anti-inflammatory properties effective in reducing HACE symptoms.[1] Various studies have demonstrated that dexamethasone can reduce the expression of pro-inflammatory cytokines like IL-8 and TNF-α in different models of brain injury.

The following table summarizes the quantitative outcomes from the comparative study of Eleutheroside B and dexamethasone.

ParameterModel OrganismEleutheroside B TreatmentDexamethasone TreatmentOutcomeReference
Brain Water ContentRat50 and 100 mg/kg4 mg/kgSignificant reduction compared to HACE model group
IL-1β LevelsRat50 and 100 mg/kg4 mg/kgSignificant decrease compared to HACE model group
IL-6 LevelsRat50 and 100 mg/kg4 mg/kgSignificant decrease compared to HACE model group
TNF-α LevelsRat50 and 100 mg/kg4 mg/kgSignificant decrease compared to HACE model group

In Vivo Efficacy of Eleutheroside E and Acanthopanax senticosus Extract

While direct comparisons with a standard drug are limited, other studies highlight the anti-inflammatory potential of Eleutheroside E and extracts of Acanthopanax senticosus. In a mouse model of collagen-induced arthritis, Eleutheroside E was shown to decrease the production of TNF-α and IL-6. An extract of Acanthopanax senticosus demonstrated neuroprotective effects in a rat model of global cerebral ischemia by inhibiting the expression of cyclooxygenase-2 (COX-2) and attenuating the activation of microglia and astrocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following tables outline the experimental protocols used in the key in vivo studies cited.

Eleutheroside B and Dexamethasone in a Rat Model of High-Altitude Cerebral Edema

ParameterDescription
Animal Model Male Sprague-Dawley rats (6 weeks old, 120 ± 20 g)
Induction of Neuroinflammation Simulated high-altitude environment in a hypobaric hypoxia chamber to induce HACE.
Drug Administration Intraperitoneal injections for 3 days.
Dosage Eleutheroside B: 50 mg/kg and 100 mg/kg; Dexamethasone: 4 mg/kg.
Outcome Measures Brain water content, histopathological observation, immunofluorescence, and ELISA for oxidative stress and inflammatory markers.

Acanthopanax senticosus Extract in a Rat Model of Global Cerebral Ischemia

ParameterDescription
Animal Model Rats (four-vessel occlusion model)
Induction of Neuroinflammation Transient global cerebral ischemia induced by four-vessel occlusion.
Drug Administration Oral administration at 0 and 90 minutes after reperfusion.
Dosage 3, 30, and 300 mg/kg of an ethanol (B145695) extract of Eleutherococcus senticosus.
Outcome Measures Y-maze neurobehavioral test for memory deficit; measurement of hippocampal neuronal damage; immunohistochemistry for GFAP, OX-42, and COX-2.

Dexamethasone in a Rat Model of Traumatic Brain Injury with Seawater Drowning

ParameterDescription
Animal Model Rats
Induction of Neuroinflammation Traumatic brain injury (Marmarou method) combined with intratracheal pumping of seawater.
Drug Administration Intraperitoneal injection immediately after injury and every 24 hours.
Dosage 1 mg/kg.
Outcome Measures Modified neurological severity score (mNSS); immunohistochemistry for AQP4; measurement of IL-8 and TNF-α expression.

Signaling Pathways

Understanding the molecular mechanisms of action is fundamental in drug development.

Eleutheroside B has been shown to exert its anti-neuroinflammatory effects by inhibiting the JAK2/STAT3 signaling pathway . Over-activation of this pathway is linked to oxidative stress and inflammation in the central nervous system. By inhibiting this pathway, Eleutheroside B reduces the production of pro-inflammatory cytokines.

Dexamethasone , as a glucocorticoid, acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates the expression of genes involved in the inflammatory response, generally leading to the suppression of pro-inflammatory signaling pathways.

Below are diagrams illustrating the experimental workflow and the signaling pathway associated with Eleutheroside B.

experimental_workflow cluster_model Animal Model and Induction cluster_treatment Treatment Groups cluster_outcome Outcome Assessment animal Sprague-Dawley Rats induction High-Altitude Cerebral Edema (HACE) Model animal->induction control Vehicle Control induction->control Treatment Administration eb_low Eleutheroside B (50 mg/kg) induction->eb_low Treatment Administration eb_high Eleutheroside B (100 mg/kg) induction->eb_high Treatment Administration dex Dexamethasone (4 mg/kg) induction->dex Treatment Administration bwc Brain Water Content control->bwc Data Collection histo Histopathology control->histo Data Collection markers Inflammatory & Oxidative Stress Markers control->markers Data Collection eb_low->bwc Data Collection eb_low->histo Data Collection eb_low->markers Data Collection eb_high->bwc Data Collection eb_high->histo Data Collection eb_high->markers Data Collection dex->bwc Data Collection dex->histo Data Collection dex->markers Data Collection

Experimental workflow for in vivo comparison.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., Hypoxia) cluster_pathway JAK2/STAT3 Signaling Pathway cluster_response Cellular Response cluster_inhibition stimulus Inflammatory Stimulus jak2 JAK2 stimulus->jak2 stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 nucleus Nucleus p_stat3->nucleus Translocates to cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nucleus->cytokines Upregulates Gene Expression eb Eleutheroside B eb->jak2 Inhibits

Inhibitory action of Eleutheroside B on the JAK2/STAT3 pathway.

References

Statistical Validation of Bioassay Results for Major Eleutherosides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Eleutherosides, the primary active constituents of Eleutherococcus senticosus (Siberian Ginseng), are a class of phenylpropanoid glycosides recognized for their diverse pharmacological activities. Among them, Eleutheroside B (syringin) and Eleutheroside E are the most extensively studied for their significant contributions to the plant's adaptogenic, neuroprotective, anti-inflammatory, and anti-diabetic properties.[1][2] This guide provides a comprehensive comparison of the bioassay results for Eleutheroside B and Eleutheroside E, supported by experimental data, to aid researchers in the statistical validation and selection of these compounds for further investigation. While other eleutherosides, such as Eleutheroside C, have been identified, there is a notable lack of extensive bioassay data for these compounds, leading to a focus on the more robustly researched Eleutherosides B and E.

Comparative Analysis of Bioactivities

The following sections present a comparative summary of the biological activities of Eleutheroside B and Eleutheroside E, with quantitative data organized for ease of comparison.

Neuroprotective Effects

Both Eleutheroside B and E have demonstrated significant neuroprotective properties in various experimental models.[3]

Bioassay/ModelCompoundConcentration/DoseKey FindingsReference
Quinolinic acid-induced aged rat modelEleutheroside B50, 100, 200 mg/kg (i.p.)Dose-dependently reduced escape latency and errors in Morris water maze; increased surviving hippocampal neurons. At 200 mg/kg, acetylcholine (B1216132) content was significantly higher than with Eleutheroside E.[4]
Quinolinic acid-induced aged rat modelEleutheroside E50, 100, 200 mg/kg (i.p.)Dose-dependently reduced escape latency and errors in Morris water maze; increased surviving hippocampal neurons.[4]
High-altitude cerebral edema (HACE) rat modelEleutheroside B50, 100 mg/kg (i.p.)Significantly reduced brain water content, levels of ROS and MDA, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).
Radiation-induced cognitive impairment mouse modelEleutheroside E50 mg/kg/day (oral)Improved cognition and spatial memory; protected hippocampal neurons.
Anti-inflammatory Activity

Eleutheroside B and E exert anti-inflammatory effects through the modulation of key inflammatory pathways.

Bioassay/ModelCompoundIC50 Value/ConcentrationKey FindingsReference
Rat liver microsomes (CYP2C9 inhibition)Eleutheroside B595.66 µMWeak inhibition of CYP2C9 activity.
Rat liver microsomes (CYP2C9 inhibition)Eleutheroside E261.82 µMWeak inhibition of CYP2C9 activity, more potent than Eleutheroside B.
Rat liver microsomes (CYP2E1 inhibition)Eleutheroside B193.20 µMWeak inhibition of CYP2E1 activity.
Rat liver microsomes (CYP2E1 inhibition)Eleutheroside E188.36 µMWeak inhibition of CYP2E1 activity, slightly more potent than Eleutheroside B.
High-altitude induced heart injury rat modelEleutheroside E50, 100 mg/kgSuppressed the expressions of NLRP3/caspase-1-related proteins and pro-inflammatory factors.
Anti-diabetic Effects

Eleutheroside E has been more extensively studied for its anti-diabetic properties, demonstrating improvements in glucose metabolism and insulin (B600854) sensitivity.

Bioassay/ModelCompoundConcentration/DoseKey FindingsReference
db/db mice (Type 2 diabetes model)Eleutheroside E0.05% of diet for 5 weeksSignificantly decreased blood glucose and serum insulin levels; improved glucose tolerance and insulin sensitivity.
C2C12 myotubesEleutheroside E10 µMAmplified insulin-stimulated glucose uptake.
3T3-L1 adipocytesEleutheroside ENot specifiedImproved TNF-α-induced suppression of glucose uptake.
Adaptogenic Activity: A Comparison with a Known Adaptogen

Eleutherosides are key contributors to the adaptogenic effects of Eleutherococcus senticosus. A comparison with another well-known adaptogen, Rhodiola rosea, provides context for their activity.

FeatureEleutherococcus senticosus (Eleutherosides B & E)Rhodiola rosea (Rosavins & Salidroside)Reference
Primary Active CompoundsEleutherosides (B and E)Phenylpropanoids (Rosavins) and Phenylethanoids (Salidroside)
Mechanism of ActionModulates HPA axis, enhances immune function (e.g., NK cell activity), improves lipid utilization for stamina.More directly buffers cortisol production during acute stress, activates ATP production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. Below are protocols for key experiments cited in this guide.

Neuroprotective Activity Assessment in a Rat Model of Aging
  • Objective: To evaluate the effects of Eleutheroside B and E on learning and memory in aged rats.

  • Model: Quinolinic acid-induced hippocampal CA1 region damage in rats.

  • Procedure:

    • Animal Model Creation: Male Wistar rats are anesthetized, and quinolinic acid is injected into the hippocampal CA1 region to induce neuronal damage.

    • Treatment: Rats are intraperitoneally injected with low, medium, and high doses of Eleutheroside B or E (50, 100, 200 mg/kg) daily for 4 weeks. A control group receives PBS, and a positive control group receives Huperzine A.

    • Behavioral Testing (Morris Water Maze):

      • The escape latency and the number of errors in finding a hidden platform are recorded over several days of training.

      • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.

    • Histological Analysis: After the behavioral tests, rats are euthanized, and brain tissue is collected. Hippocampal sections are stained with hematoxylin-eosin (H&E) to assess neuronal survival and pathological changes.

    • Biochemical Analysis: Hippocampal homogenates are used to measure acetylcholine content and cholinesterase activity using appropriate assay kits.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
  • Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally induced protein denaturation is a measure of its anti-inflammatory activity.

  • Procedure:

    • Reaction Mixture Preparation: A reaction mixture consists of the test compound at various concentrations and a 5% w/v aqueous solution of bovine serum albumin (BSA).

    • Incubation: The mixture is incubated at 37°C for 20 minutes.

    • Denaturation: Protein denaturation is induced by heating the mixture at 70°C for 5 minutes.

    • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

    • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound. A standard anti-inflammatory drug like diclofenac (B195802) sodium is used as a positive control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the logical flow of research.

Signaling Pathways

Eleutheroside_B_Signaling_Pathway EB Eleutheroside B JAK2 JAK2 EB->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation nucleus Nucleus pSTAT3->nucleus Translocates to inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nucleus->inflammation Upregulates transcription of oxidative_stress Oxidative Stress (ROS, MDA) nucleus->oxidative_stress Contributes to

Eleutheroside_E_Signaling_Pathway

Experimental Workflow

Experimental_Workflow start Hypothesis Formulation model Selection of Bioassay Model (In Vitro / In Vivo) start->model protocol Protocol Development & Optimization model->protocol treatment Treatment with Eleutherosides & Controls protocol->treatment data_collection Data Collection (e.g., Behavioral, Biochemical) treatment->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation analysis->results conclusion Conclusion & Publication results->conclusion

References

Inter-laboratory comparison of Eleutheroside C analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Eleutherosides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of eleutherosides, key bioactive compounds found in plants of the Eleutherococcus genus. Due to a scarcity of specific inter-laboratory comparison data for Eleutheroside C, this document focuses on the well-documented analytical methods for the closely related and commonly quantified Eleutheroside B and Eleutheroside E. The principles and protocols outlined herein can serve as a foundational reference for the analysis of other eleutherosides, including this compound (also known as Ethyl α-D-galactoside)[1][2][3].

Eleutherosides are a diverse group of chemical compounds, with Eleutheroside B (syringin) and Eleutheroside E being phenylpropanoid glycosides, while Eleutheroside A is a sterol glycoside[3]. The accurate quantification of these compounds is essential for the standardization and quality control of herbal products and for pharmacokinetic studies[4].

Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the quantification of eleutherosides. Other methods such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) are also employed, each offering distinct advantages in terms of sensitivity, resolution, and throughput.

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from various studies on the analysis of Eleutheroside B and E using different analytical methods. This data is intended to provide a comparative baseline for researchers establishing their own analytical protocols.

Table 1: Comparison of HPLC Method Parameters for Eleutheroside B and E Analysis

ParameterMethod 1Method 2Method 3
Instrumentation HPLC with UV detectionHPLC with Photodiode Array Detector (PAD)RP-HPLC with UV detection
Column Discovery C18 (4.6 × 250 mm, 5 µm)Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm)C18 column
Mobile Phase Gradient of water and acetonitrile (B52724)Gradient elution with 0.5% aqueous phosphoric acid and acetonitrileAcetonitrile and buffer
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 350 nm220 nmNot Specified
Column Temperature 25°C25°CNot Specified

Table 2: Validation Data for Eleutheroside B and E Analytical Methods

ParameterHPLC-PAD
Linear Range (Eleutheroside B) 0.35-34.83 µg·mL-1
Linear Range (Eleutheroside E) 0.69-69.20 µg·mL-1
Precision (RSD) < 2% for intra- and inter-day
Accuracy (Recovery) 97.82 to 104.54%

Table 3: HPTLC Method Parameters

ParameterMethod Details
Stationary Phase HPTLC plates Si 60 F254
Mobile Phase Chloroform, methanol (B129727), water (70:30:4, v/v/v)
Derivatization Liebermann-Burchard reagent

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the analysis of Eleutherosides B and E. These can be adapted for the analysis of this compound with appropriate validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Eleutherosides B and E
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Discovery C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

    • Gradient Program: 10% acetonitrile to 30% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation:

    • Dry and powder plant material.

    • Perform extraction using methanol (MeOH).

    • Filter the resulting extract before injection into the HPLC system.

  • Standard Preparation: Prepare standard solutions of Eleutheroside B and Eleutheroside E for the generation of calibration curves.

Protocol 2: HPLC with Photodiode Array Detector (PAD) for Eleutherosides B and E
  • Instrumentation: HPLC with a Photodiode Array Detector (PAD).

  • Column: Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.5% aqueous phosphoric acid and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 25°C.

Protocol 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Instrumentation: ACQUITY UPLC system coupled with a tandem mass spectrometer.

  • Column: ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35°C.

  • Detection: Negative electrospray ionization mode (ESI⁻) in Multiple Reaction Monitoring (MRM).

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered sample and suspend in 20 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes (40 kHz, 500 W), repeat twice.

    • Combine the filtrates and evaporate to dryness using a rotary evaporator at 40°C.

    • Dissolve the residue in 5 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter before analysis.

Protocol 4: High-Performance Thin-Layer Chromatography (HPTLC)
  • Plate: HPTLC plates with silica (B1680970) gel 60 F254.

  • Sample Application: Apply 10 µL of the test solution and 2 µL of the chemical reference solutions as 8 mm bands.

  • Developing Solvent: A mixture of chloroform, methanol, and water in a ratio of 70:30:4 (v/v/v).

  • Derivatization: Immerse the plate in Liebermann-Burchard reagent for 1 second, then heat at 100°C for 5 minutes.

  • Documentation: Document the chromatograms under UV 254 nm before derivatization and under white light after derivatization.

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow and a signaling pathway relevant to the analysis of eleutherosides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material (Dried and Powdered) extraction Extraction (e.g., Methanol, Sonication) plant_material->extraction filtration Filtration (0.22 or 0.45 µm filter) extraction->filtration hplc HPLC / UPLC System filtration->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV/PAD or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Generalized experimental workflow for the quantification of eleutherosides.

logical_relationship cluster_methods Analytical Techniques cluster_validation Method Validation Parameters compound This compound (Analyte) hplc HPLC compound->hplc uplc_ms UPLC-MS compound->uplc_ms hptlc HPTLC compound->hptlc linearity Linearity hplc->linearity precision Precision hplc->precision accuracy Accuracy hplc->accuracy lod_loq LOD/LOQ hplc->lod_loq uplc_ms->linearity uplc_ms->precision uplc_ms->accuracy uplc_ms->lod_loq hptlc->linearity hptlc->precision hptlc->accuracy hptlc->lod_loq

Caption: Relationship between the analyte, analytical techniques, and validation parameters.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of key bioactive glycosides isolated from Eleutherococcus senticosus, commonly known as Siberian ginseng. The focus is on Eleutheroside C and its related compounds, Eleutheroside B and Eleutheroside E. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Eleutheroside B and Eleutheroside E based on preclinical studies in rats. Notably, there is a significant lack of publicly available pharmacokinetic data for this compound (also known as Ethyl α-D-galactoside).[1][2][3][4] Extensive searches for in vivo studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound did not yield specific parameters such as Cmax, Tmax, AUC, or bioavailability.

ParameterEleutheroside B (Syringin)Eleutheroside EThis compound (Ethyl α-D-galactoside)
Bioavailability (%) 3.30 ± 0.633.82 ± 0.86Data not available
Tmax (h) 0.45 ± 0.11 (isolated) 0.58 ± 0.14 (extract)0.42 ± 0.14 (isolated) 2.75 ± 2.17 (extract)Data not available
Cmax (µg/L) 78.25 ± 15.80 (isolated) 97.75 ± 12.64 (extract)91.33 ± 12.53 (isolated) 75.50 ± 26.62 (extract)Data not available
t½ (h) 1.47 - 2.031.13 ± 0.43 (isolated) 1.49 ± 0.18 (extract)Data not available
AUC₀-∞ (µg·h/L) 130.19 ± 34.54 (isolated) 193.89 ± 55.46 (extract)135.19 ± 32.27 (isolated) 375.14 ± 87.90 (extract)Data not available
Animal Model RatRat-
Administration OralOral-

Experimental Protocols

The pharmacokinetic data presented in this guide are typically derived from in vivo studies in animal models, followed by quantitative analysis of plasma samples. A general workflow and specific analytical methods are detailed below.

General In Vivo Pharmacokinetic Study Protocol

A standard protocol for assessing the pharmacokinetics of eleutherosides in a rat model is as follows:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Fasting: Rats are fasted overnight with free access to water before drug administration.

  • Drug Administration:

    • Oral (PO): A specific dose of the eleutheroside, dissolved in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium), is administered by oral gavage.

    • Intravenous (IV): For bioavailability studies, a separate group of rats receives the compound intravenously via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Analytical Methodology: UPLC-MS/MS

A highly sensitive and specific Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is typically employed for the simultaneous quantification of eleutherosides in plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To a 100 µL plasma sample, add an internal standard (e.g., polygonin).

    • Add a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), to the plasma sample.

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Agilent ZORBAX SB-C18) is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a modifier like formic acid or ammonium (B1175870) hydroxide) is employed.

    • Flow Rate: A constant flow rate is maintained (e.g., 0.2-1.0 mL/min).

    • Column Temperature: The column is maintained at a constant temperature (e.g., 30-35°C).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Signaling Pathways and Experimental Workflows

The biological effects of eleutherosides are often attributed to their modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow.

cluster_workflow Pharmacokinetic Analysis Workflow AnimalDosing Animal Dosing (Oral/IV) BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation) PlasmaSeparation->SamplePrep LCMS_Analysis UPLC-MS/MS Analysis SamplePrep->LCMS_Analysis DataAnalysis Pharmacokinetic Parameter Calculation LCMS_Analysis->DataAnalysis

Caption: A typical experimental workflow for in vivo pharmacokinetic analysis.

cluster_nfkb Eleutheroside B and NF-κB Signaling EleutherosideB Eleutheroside B IKK IKK EleutherosideB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Transcription Nucleus->InflammatoryGenes Activates

Caption: Inhibition of the NF-κB signaling pathway by Eleutheroside B.

cluster_mapk_pi3k Eleutheroside E Modulation of MAPK and PI3K/Akt Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EleutherosideE Eleutheroside E ERK ERK EleutherosideE->ERK Inhibits JNK JNK EleutherosideE->JNK Inhibits p38 p38 EleutherosideE->p38 Inhibits PI3K PI3K EleutherosideE->PI3K Activates Apoptosis_Inflammation Apoptosis & Inflammation ERK->Apoptosis_Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation Akt Akt PI3K->Akt CellSurvival Cell Survival & Growth Akt->CellSurvival

Caption: Modulation of MAPK and PI3K/Akt signaling pathways by Eleutheroside E.

cluster_insulin Eleutheroside E and Insulin (B600854) Signaling EleutherosideE Eleutheroside E InsulinReceptor Insulin Receptor (IR) EleutherosideE->InsulinReceptor Enhances Signaling IRS IRS InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Enhancement of the insulin signaling pathway by Eleutheroside E.[5][6][7]

References

Safety Operating Guide

Navigating the Safe Disposal of Eleutheroside C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Eleutheroside C, a glycoside isolated from the bulbs of Polianthes tuberosa, requires careful handling throughout its lifecycle, including its final disposal.[1] While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for laboratory chemical waste provide a clear framework for its safe disposal.

Core Principles of Chemical Waste Disposal

The foundational principle of laboratory waste management is the segregation of chemical waste at the point of generation.[2] This prevents potentially dangerous reactions between incompatible chemicals.[3][4] All chemical waste must be treated as hazardous until proven otherwise and should never be disposed of in the regular trash or down the sanitary sewer system without explicit permission from the institution's Environmental Health and Safety (EHS) department.[2]

Waste containers must be appropriate for the chemical, in good condition, and securely sealed. It is critical to use containers made of materials compatible with the waste; for instance, acids and bases should not be stored in metal containers. All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate quantities.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific hazard information for this compound, it should be handled as a potentially hazardous chemical. The following steps outline the recommended disposal procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile), and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, leak-proof container. This container should be clearly labeled "Hazardous Waste: this compound."

    • Liquid Waste: For solutions containing this compound, collect the waste in a sealable, chemical-resistant container (plastic is often preferred over glass to minimize breakage risk). The container must be labeled "Hazardous Waste" and list all chemical components and their approximate concentrations.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of laboratory personnel.

    • Ensure that the this compound waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Disposal Request:

    • Once the waste container is full or when the experiment is complete, arrange for its disposal through your institution's EHS department. Do not exceed the storage time limits for hazardous waste, which can be up to 90 days depending on institutional and state regulations.

    • Complete any required hazardous waste disposal forms, providing accurate information about the container's contents.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a reference.

ParameterGuidelineCitation
Sewer Disposal Prohibited for most chemical wastes unless written permission is obtained from EHS.
Solid Waste Disposal Prohibited for chemical waste.
Container Fill Level Do not fill containers to more than 90% capacity to allow for expansion.
Satellite Accumulation Containers may remain in a Satellite Accumulation Area for up to one year if not full. Full containers must be removed within three days.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the decision-making process and the overall workflow.

start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, leak-proof solid waste container. is_solid->collect_solid Solid collect_liquid Collect in a labeled, sealable liquid waste container. is_solid->collect_liquid Liquid store_saa Store container in designated Satellite Accumulation Area (SAA). collect_solid->store_saa collect_liquid->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_saa->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Decision workflow for segregating and storing this compound waste.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Step 1: Wear PPE\n(Gloves, Goggles, Lab Coat) Step 1: Wear PPE (Gloves, Goggles, Lab Coat) Step 2: Collect Waste\n(Segregate solid & liquid) Step 2: Collect Waste (Segregate solid & liquid) Step 3: Label Container\n('Hazardous Waste', Contents) Step 3: Label Container ('Hazardous Waste', Contents) Step 4: Seal Container Securely Step 4: Seal Container Securely Step 5: Place in SAA\n(Away from incompatibles) Step 5: Place in SAA (Away from incompatibles) Step 6: Request EHS Pickup Step 6: Request EHS Pickup Step 7: Complete Paperwork Step 7: Complete Paperwork

Caption: Procedural steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling Eleutheroside C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Eleutheroside C, including personal protective equipment (PPE), operational procedures, and disposal plans.

Disclaimer: Specific safety data for this compound is limited. The following recommendations are based on the safety data sheets (SDS) for the closely related compounds Eleutheroside B and Eleutheroside E. It is crucial to handle this compound with the same level of caution as these related compounds and to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on information for related eleutherosides.

PPE CategoryRecommendation
Eye Protection Safety glasses with side shields or chemical goggles should be worn.[1]
Hand Protection Chemical-resistant gloves are required. Suitable materials include nitrile rubber, butyl rubber, or polychloroprene.[1] The choice of glove should be based on the frequency and duration of contact. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removing them.[1]
Body Protection A laboratory coat or overalls should be worn.[1] For tasks with a higher risk of splashes or spills, a PVC apron is also recommended.
Respiratory Protection If there is a risk of inhaling dust, use a dust mask or a respirator with an appropriate particulate filter. Engineering controls, such as working in a fume hood, are the preferred method for minimizing inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize risks in the laboratory.

1. Preparation and Engineering Controls:

  • Before handling, ensure that an eye wash unit and safety shower are readily accessible.

  • Work in a well-ventilated area. The use of local exhaust ventilation or a fume hood is recommended to control dust.

  • Keep the compound away from oxidizing agents to prevent the risk of ignition.

2. Handling the Compound:

  • Avoid breathing dust and prevent contact with skin and eyes.

  • When weighing or transferring the solid, do so carefully to minimize the generation of dust.

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Store this compound in its original, tightly sealed container.

  • Polyethylene or polypropylene (B1209903) containers are recommended for storage.

  • Store in a cool, dry place, with a recommended temperature between 2–8 °C.

4. Spill Response:

  • Minor Spills: Immediately clean up spills. Avoid breathing any dust generated during cleanup. Wear appropriate PPE.

  • Major Spills: Evacuate the area and alert emergency responders. Avoid all personal contact, including inhalation.

Disposal Plan

All waste containing this compound must be handled in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal Route: Do not dispose of this compound down the drain. Consult with your institution's EHS department or a licensed waste disposal company to determine the appropriate disposal method.

  • Contaminated Materials: Any materials, such as gloves, wipes, and containers, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

Eleutheroside_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Appropriately (Cool, Dry, Sealed) Inspect->Store Container Intact HandleSpill Follow Spill Protocol Inspect->HandleSpill Container Damaged DonPPE Don Appropriate PPE Store->DonPPE PrepWorkstation Prepare Workstation (Fume Hood) DonPPE->PrepWorkstation Handle Handle Compound PrepWorkstation->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Handle->HandleSpill Spill Occurs SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose HandleSpill->Decontaminate

References

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Feasible Synthetic Routes

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Eleutheroside C
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。